molecular formula C9H15Cl6O4P B1682961 Fe(III)(TDCPP) chloride CAS No. 13674-87-8

Fe(III)(TDCPP) chloride

Katalognummer: B1682961
CAS-Nummer: 13674-87-8
Molekulargewicht: 430.9 g/mol
InChI-Schlüssel: ASLWPAWFJZFCKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a high-production-volume, chlorinated organophosphate ester widely employed as an additive flame retardant and plasticizer in various consumer and industrial materials, including flexible polyurethane foam, plastics, resins, and textile coatings . Its additive nature means it is not chemically bound to materials, leading to potential release into the environment, which has made it a compound of significant interest in environmental and health safety research . TDCPP is frequently detected in indoor environments, including household dust, and has been found in human biological samples such as urine, breast milk, and plasma, underscoring its relevance for exposure and biomonitoring studies . In scientific research, TDCPP is utilized to investigate a wide spectrum of toxicological effects and underlying mechanisms. It serves as a model compound for studying developmental neurotoxicity, with studies showing it can disrupt the differentiation of neural stem cells and induce apoptosis in neuronal models by promoting oxidative stress, disrupting calcium signaling pathways, and causing cell cycle arrest . It is also a probe for endocrine and metabolic disruption research, having been demonstrated to activate nuclear receptors like the pregnane X receptor (PXR) and farnesoid X receptor (FXR), and to induce sex-specific effects on glucose homeostasis, adiposity, and insulin resistance in animal models . Furthermore, its status as a suspected carcinogen, listed under California's Proposition 65, makes it relevant for oncological research, with rodent studies indicating it can increase tumor formation in the liver and brain . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

tris(1,3-dichloropropan-2-yl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Cl6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLWPAWFJZFCKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)OP(=O)(OC(CCl)CCl)OC(CCl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl6O4P
Record name TRIS(1,3-DICHLORO-2-PROPYL)PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20169
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9026261
Record name Tris(1,3-dichloro-2-propyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9026261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tris(1,3-dichloro-2-propyl)phosphate is a clear colorless viscous liquid. Generally a super-cooled liquid at room temperature but may occasionally solidify when held at low temperatures for prolonged periods. (NTP, 1992), Liquid, mp = 27 deg C; [ChemIDplus] Clear colorless liquid; [CAMEO]
Record name TRIS(1,3-DICHLORO-2-PROPYL)PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20169
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Propanol, 1,3-dichloro-, 2,2',2''-phosphate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(1,3-dichloro-2-propyl)phosphate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7648
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

457 to 459 °F at 5 mmHg (NTP, 1992), BP: 236-237 °C at 5 mm Hg
Record name TRIS(1,3-DICHLORO-2-PROPYL)PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20169
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIS(1,3-DICHLORO-2-PROPYL) PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4364
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

485 °F (NTP, 1992), 252 °C (Cleveland open cup)
Record name TRIS(1,3-DICHLORO-2-PROPYL)PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20169
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIS(1,3-DICHLORO-2-PROPYL) PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4364
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), In water, 7 mg/L at 24 °C, Soluble in most organic solvents
Record name TRIS(1,3-DICHLORO-2-PROPYL)PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20169
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIS(1,3-DICHLORO-2-PROPYL) PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4364
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.508 at 72 °F (NTP, 1992) - Denser than water; will sink, 1.48 kg/L at 25 °C
Record name TRIS(1,3-DICHLORO-2-PROPYL)PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20169
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIS(1,3-DICHLORO-2-PROPYL) PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4364
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

10.3 mmHg at 77 °F (NTP, 1992), 0.00000007 [mmHg]
Record name TRIS(1,3-DICHLORO-2-PROPYL)PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20169
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tris(1,3-dichloro-2-propyl)phosphate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7648
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Viscous liquid, Clear liquid

CAS No.

13674-87-8
Record name TRIS(1,3-DICHLORO-2-PROPYL)PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20169
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tris(1,3-dichloro-2-propyl) phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13674-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(1,3-dichloro-2-propyl)phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013674878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1,3-dichloro-, 2,2',2''-phosphate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(1,3-dichloro-2-propyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9026261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris[2-chloro-1-(chloromethyl)ethyl] phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.767
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIS(1,3-DICHLORO-2-PROPYL)PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1PRV4G0T0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIS(1,3-DICHLORO-2-PROPYL) PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4364
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Iron(III) meso-Tetra(4-carboxyphenyl)porphine chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Iron(III) meso-Tetra(4-carboxyphenyl)porphine chloride (Fe(III)-TCPP chloride). This metalloporphyrin is of significant interest in various fields, including catalysis, electrochemistry, and biomedical research, due to its unique photophysical and catalytic properties.[1] This document details the experimental protocols for its preparation from the free-base porphyrin, followed by a thorough analysis of its structural and spectroscopic characteristics. Key characterization techniques, including UV-Vis spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry, are discussed in detail. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear graphical representation of the processes involved.

Introduction

Iron(III) meso-Tetra(4-carboxyphenyl)porphine chloride, also known as Fe(III)-TCPP chloride, is a synthetic iron (III) porphyrin.[2][3] It is a metallic porphyrin compound formed by the coordination of a central iron ion (Fe³⁺) with the dianion of meso-tetra(4-carboxyphenyl)porphine (H₂TCPP).[1] The presence of the four carboxylic acid groups at the para positions of the phenyl rings enhances its solubility in various solvents and provides functional handles for further modification or immobilization. These characteristics make Fe(III)-TCPP chloride a versatile molecule with applications in the development of metal-organic frameworks (MOFs), biomimetic catalysts, and photosensitizers for photodynamic therapy.[3][4] This guide serves as a practical resource for researchers engaged in the synthesis and application of this important metalloporphyrin.

Synthesis of Iron(III) meso-Tetra(4-carboxyphenyl)porphine chloride

The synthesis of Fe(III)-TCPP chloride is a two-step process. First, the free-base porphyrin, meso-tetra(4-carboxyphenyl)porphine (H₂TCPP), is synthesized. Subsequently, the iron is inserted into the porphyrin core.

Synthesis of meso-Tetra(4-carboxyphenyl)porphine (H₂TCPP)

A common method for the synthesis of H₂TCPP involves the condensation of pyrrole with 4-carboxybenzaldehyde in a suitable solvent and catalyst system.

Synthesis_H2TCPP reagents Pyrrole + 4-Carboxybenzaldehyde solvent_catalyst Propionic Acid (Solvent & Catalyst) reagents->solvent_catalyst Dissolve in reflux Reflux (e.g., 2 hours) solvent_catalyst->reflux cooling Cooling to Room Temperature reflux->cooling filtration Filtration cooling->filtration washing Washing (Water & Ethanol) filtration->washing drying Drying washing->drying product H₂TCPP (Purple Solid) drying->product Synthesis_FeTCPPCl H2TCPP H₂TCPP reflux_N2 Reflux under Nitrogen H2TCPP->reflux_N2 FeCl2 Iron(II) chloride tetrahydrate FeCl2->reflux_N2 DMF N,N-Dimethylformamide (DMF) DMF->reflux_N2 monitoring Monitor by UV-Vis & TLC reflux_N2->monitoring precipitation Precipitate with HCl (aq) monitoring->precipitation Upon completion filtration Filtration precipitation->filtration product Fe(III)-TCPP chloride filtration->product Characterization_Workflow start Synthesized Fe(III)-TCPP chloride uv_vis UV-Vis Spectroscopy start->uv_vis Electronic Transitions ftir FT-IR Spectroscopy start->ftir Functional Groups nmr NMR Spectroscopy start->nmr Proton Environment mass_spec Mass Spectrometry start->mass_spec Molecular Weight end Structural Confirmation & Purity Assessment uv_vis->end ftir->end nmr->end mass_spec->end

References

An In-depth Technical Guide to the Spectroscopic Data of Fe(III)(TDCPP)Cl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Iron(III) meso-tetra(4-carboxyphenyl)porphyrin chloride, herein referred to as Fe(III)(TDCPP)Cl. This document includes key ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and visualizations of relevant chemical processes.

Introduction

Fe(III)(TDCPP)Cl is a synthetic metalloporphyrin that has garnered significant interest in various scientific fields, including catalysis, materials science, and medicinal chemistry. Its structure, featuring a central iron(III) ion coordinated to a tetraphenylporphyrin macrocycle functionalized with four carboxyl groups at the para positions of the phenyl rings, imparts unique electronic and chemical properties. Accurate spectroscopic characterization is fundamental to understanding its behavior and potential applications. This guide serves as a detailed reference for researchers working with this compound.

Spectroscopic Data

The electronic and vibrational properties of Fe(III)(TDCPP)Cl can be effectively probed using UV-Vis and IR spectroscopy.

The UV-Vis spectrum of Fe(III)(TDCPP)Cl is characterized by a very intense Soret band (or B band) in the 400-450 nm region and weaker Q bands in the 500-700 nm region. These absorptions arise from π-π* electronic transitions within the porphyrin macrocycle. The position and intensity of these bands are sensitive to the solvent environment.

Table 1: UV-Vis Spectroscopic Data for Fe(III)(TDCPP)Cl

SolventSoret Band (λ_max, nm)Q Bands (λ_max, nm)Molar Extinction Coefficient (ε) at Soret Band (M⁻¹cm⁻¹)
Dimethylformamide (DMF)~425~575, ~660Not explicitly reported, but expected to be > 1.0 x 10⁵
Ethanol427[1]660 (broad)[1]Not explicitly reported, but expected to be > 1.0 x 10⁵

Note: The molar extinction coefficient for the Soret band of iron porphyrins is typically in the order of 10⁵ M⁻¹cm⁻¹.

The IR spectrum of Fe(III)(TDCPP)Cl provides information about the vibrational modes of its functional groups. Key features include the vibrations of the porphyrin skeleton, the phenyl rings, and the carboxylic acid moieties. The insertion of iron into the porphyrin macrocycle leads to the disappearance of the N-H vibrations of the free-base porphyrin.

Table 2: Key FT-IR Vibrational Bands for Fe(III)(TDCPP)Cl

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching of carboxylic acid
~1700C=O stretching of carboxylic acid
~1600C=C stretching of aromatic rings
~1560C=C stretching of porphyrin macrocycle
~1400C-N stretching of pyrrole rings
~1000Fe-N vibration
~800C-H out-of-plane bending of phenyl rings

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film).

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

  • Solution Preparation:

    • Accurately weigh a small amount of Fe(III)(TDCPP)Cl (e.g., 1 mg).

    • Dissolve the compound in a known volume of spectroscopic grade solvent (e.g., DMF or ethanol) in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

    • Perform serial dilutions to obtain a final concentration in the range of 10⁻⁶ to 10⁻⁷ M for analysis, as the Soret band is extremely intense.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a matched pair of quartz cuvettes with a 1 cm path length.

    • Fill the reference cuvette with the pure solvent.

    • Fill the sample cuvette with the Fe(III)(TDCPP)Cl solution.

    • Record the spectrum over a wavelength range of 300-800 nm.

    • Acquire a baseline spectrum with the pure solvent before running the sample.

  • Sample Preparation:

    • Thoroughly dry both the Fe(III)(TDCPP)Cl sample and spectroscopic grade potassium bromide (KBr) powder to remove any moisture.

    • In an agate mortar, grind approximately 1-2 mg of the Fe(III)(TDCPP)Cl sample with about 100-200 mg of KBr. The mixture should be homogenous and have a fine, consistent texture.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Instrumentation and Measurement:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment prior to sample analysis.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving Fe(III)(TDCPP)Cl.

The synthesis of Fe(III)(TDCPP)Cl typically involves a two-step process: the synthesis of the free-base porphyrin ligand, meso-tetra(4-carboxyphenyl)porphyrin (H₂TDCPP), followed by the insertion of iron.

G cluster_0 H₂TDCPP Synthesis cluster_1 Iron Insertion Pyrrole Pyrrole Reflux in Propionic Acid Reflux in Propionic Acid Pyrrole->Reflux in Propionic Acid 4-Carboxybenzaldehyde 4-Carboxybenzaldehyde 4-Carboxybenzaldehyde->Reflux in Propionic Acid Purification_1 Purification (Chromatography) Reflux in Propionic Acid->Purification_1 H₂TDCPP H₂TDCPP Purification_1->H₂TDCPP H₂TDCPP_2 H₂TDCPP Reflux in DMF Reflux in DMF H₂TDCPP_2->Reflux in DMF FeCl₂ FeCl₂ FeCl₂->Reflux in DMF Purification_2 Purification (Washing & Drying) Reflux in DMF->Purification_2 Fe(III)(TDCPP)Cl Fe(III)(TDCPP)Cl Purification_2->Fe(III)(TDCPP)Cl

Caption: Synthetic workflow for Fe(III)(TDCPP)Cl.

Fe(III)(TDCPP)Cl can act as a catalyst in the epoxidation of alkenes, mimicking the function of cytochrome P450 enzymes. The following diagram illustrates a plausible catalytic cycle.

G Fe(III)P Fe(III)PCl Fe(II)P Fe(II)P Fe(III)P->Fe(II)P Reduction Fe(II)PO2 [Fe(III)P(O₂⁻)] Fe(II)P->Fe(II)PO2 O₂ Binding Fe(IV)PO [P⁺ Fe(IV)=O] Fe(II)PO2->Fe(IV)PO Reduction & Protonation Fe(IV)PO->Fe(III)P Oxygen Transfer Alkene_in Alkene Epoxide_out Epoxide e_in1 e⁻ e_in2 e⁻, 2H⁺ O2_in O₂ H2O_out H₂O

Caption: Catalytic cycle of alkene epoxidation by Fe(III)(TDCPP)Cl.

Conclusion

This technical guide provides essential spectroscopic data and methodologies for the characterization of Fe(III)(TDCPP)Cl. The presented UV-Vis and IR data, along with detailed experimental protocols, offer a solid foundation for researchers. The visualized synthesis workflow and catalytic cycle provide a clear understanding of the chemical processes involving this versatile metalloporphyrin. This information is intended to facilitate further research and development in the various applications of Fe(III)(TDCPP)Cl.

References

An In-depth Guide to the IUPAC Nomenclature of Fe(III)(TDCPP) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the IUPAC name for the coordination complex commonly abbreviated as Fe(III)(TDCPP) chloride. It is intended to offer clarity and precision in the formal identification of this important metalloporphyrin.

Introduction to the Compound

The compound this compound is a synthetic metalloporphyrin. It consists of a central iron (Fe) ion in the +3 oxidation state, a large organic ligand known as TDCPP, and a chloride (Cl) ion. Such molecules are of significant interest in various fields, including catalysis, materials science, and medicine, particularly in photodynamic therapy and as biomimetic models for hemoproteins. Accurate and systematic naming is crucial for unambiguous scientific communication.

Deciphering the Components

To determine the systematic IUPAC name, we must first identify and correctly name each component of the coordination complex.

  • The Central Metal: The user has specified Fe(III) , which is iron in the +3 oxidation state .

  • The Porphyrin Ligand (TDCPP): The acronym TDCPP in this context stands for tetrakis(4-carboxyphenyl)porphyrin . The more systematic name, which specifies the substitution pattern on the porphyrin ring, is 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin . In the complex, this ligand loses two protons from its central nitrogen atoms to coordinate with the iron. According to IUPAC nomenclature, the suffix "-ate" is used to indicate an anionic ligand. However, for porphyrins, the deprotonated form is indicated by the ending "-ato". Thus, the ligand is named --INVALID-LINK-- . The (2-) indicates the charge of the deprotonated porphyrin core.

  • The Chloride Ion: The formulation "this compound" can be ambiguous. It could imply that chloride is a counter-ion, separate from the main complex, or a ligand directly bonded to the iron center. Examination of the molecular formula provided by various chemical suppliers, C48H28ClFeN4O8, confirms the presence of one chloride atom within the neutral complex[1][2]. This indicates that the chloride is an axial ligand coordinated to the iron atom. As a ligand, it is named chloro .

Assembling the IUPAC Name

The IUPAC rules for naming coordination compounds dictate the following order:

  • Ligands are named first, in alphabetical order.

  • The name of the central metal follows the ligands.

  • The oxidation state of the metal is given in Roman numerals in parentheses immediately after the metal's name (without a space).

Applying these rules to the compound:

  • Identify and alphabetize ligands:

    • Chloro

    • [5,10,15,20-tetrakis(4-carboxyphenyl)porphyrinato]

    Alphabetically, "chloro" precedes "tetrakis...".

  • Name the central metal:

    • iron(III)

  • Combine the components: The full name is constructed by listing the ligands in alphabetical order followed by the metal and its oxidation state. Since the porphyrin ligand name is complex and contains numerical locants, it is enclosed in brackets.

Therefore, the definitive IUPAC name for this compound is:

Chloro[5,10,15,20-tetrakis(4-carboxyphenyl)porphyrinato]iron(III)

Structural and Logical Representation

To visualize the relationship between the common name and the systematic IUPAC name, a logical diagram is presented below.

IUPAC_Naming_Logic cluster_common Common Abbreviation cluster_components Component Identification cluster_iupac Systematic IUPAC Name This compound This compound Metal Fe(III) iron(III) This compound->Metal Identifies Metal & O.S. Ligand_TDCPP TDCPP 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin This compound->Ligand_TDCPP Identifies Porphyrin Anion Chloride (as Ligand 'chloro') This compound->Anion Identifies Anion IUPAC_Name Chloro[5,10,15,20-tetrakis(4-carboxyphenyl)porphyrinato]iron(III) Metal->IUPAC_Name Metal Name & O.S. Ligand_TDCPP->IUPAC_Name Ligand Name (anionic form) Anion->IUPAC_Name Ligand Name

Logical workflow for deriving the IUPAC name.

Summary of Nomenclature Data

The following table summarizes the key information for the compound.

PropertyDetails
Common Name Fe(III) meso-Tetra(4-carboxyphenyl)porphine chloride[1][2][3]
Abbreviation This compound, FeTCPP chloride[3][4]
CAS Number 55266-17-6[1][2][5]
Molecular Formula C48H28ClFeN4O8[1][2]
Full IUPAC Name Chloro[5,10,15,20-tetrakis(4-carboxyphenyl)porphyrinato]iron(III)

This guide provides a definitive reference for the IUPAC nomenclature of this compound, ensuring clarity and precision for scientific and professional use.

References

Fe(III)(TDCPP) chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical specifications for the iron(III) complex of meso-tetra(2,6-dichlorophenyl)porphyrin chloride, commonly abbreviated as Fe(III)(TDCPP) chloride. This information is crucial for accurate experimental design, stoichiometric calculations, and data analysis in various research applications, including catalysis and biomimetic studies.

Molecular Formula and Weight

The accurate determination of molecular formula and weight is fundamental for all quantitative experimental work. The TDCPP ligand in this complex refers to meso-tetra(2,6-dichlorophenyl)porphyrin. The central iron atom is in the +3 oxidation state, with a chloride ion serving as the axial ligand and counterion.

Below is a summary of the molecular formula and the calculated molecular weight, along with the constituent elements.

PropertyValue
Chemical Formula C₄₄H₂₀Cl₉FeN₄
Molecular Weight 979.57 g/mol
Ligand meso-tetra(2,6-dichlorophenyl)porphyrin (TDCPP)
Metal Center Iron (Fe)
Oxidation State of Iron +3
Axial Ligand/Counterion Chloride (Cl⁻)

Note: The molecular formula and weight have been consistently reported in chemical supplier databases.[1][2]

Elemental Composition

A detailed breakdown of the elemental composition is provided below. The atomic weights used for this calculation are the standard atomic weights as published by the International Union of Pure and Applied Chemistry (IUPAC).[3][4][5]

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )
CarbonC12.01144528.484
HydrogenH1.0082020.160
ChlorineCl35.4539319.077
IronFe55.845155.845
NitrogenN14.007456.028
Total 979.594

Note: Minor discrepancies in molecular weight between different sources can arise from the use of different isotopic abundances or rounding of atomic weights.[6][7] The value of 979.57 g/mol is a commonly cited value.[2]

Structural Representation

To visualize the relationship between the core components of this compound, the following diagram illustrates the central iron atom coordinated by the TDCPP ligand and the chloride counter-ion.

Fe Fe(III) Cl Chloride (Cl⁻) Fe->Cl Axial Ligand TDCPP meso-tetra(2,6-dichlorophenyl)porphyrin (TDCPP) TDCPP->Fe Coordinates

Caption: Core components of this compound.

References

In-Depth Technical Guide: Solubility of Fe(III)(TDCPP) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Iron(III) meso-tetra(4-carboxyphenyl)porphine chloride [Fe(III)(TDCPP)Cl], a compound of significant interest in catalysis, materials science, and biomedical research. Understanding its solubility is critical for its application in various experimental and developmental settings.

Quantitative Solubility Data

The solubility of Fe(III)(TDCPP)Cl is highly dependent on the solvent system. Based on available data, the following table summarizes its solubility characteristics. It is important to note that comprehensive quantitative data across a wide range of solvents is limited in publicly accessible literature, highlighting a gap for future research.

SolventChemical FormulaSolubilityConditions
Dimethyl Sulfoxide (DMSO)C₂H₆OS10 mg/mLRequires ultrasonication and heating to 60°C.[1]
WaterH₂OSoluble (Qualitative)Quantitative data not available.
MethanolCH₃OHSoluble (Qualitative)Quantitative data not available.
EthanolC₂H₅OHSoluble (Qualitative)Quantitative data not available.
PyridineC₅H₅NSoluble (Qualitative)Quantitative data not available.
Dichloromethane (DCM)CH₂Cl₂Soluble (Qualitative)-
ChloroformCHCl₃Soluble (Qualitative)-
Petroleum Ether-Insoluble (Qualitative)For the related compound Fe(III) meso-tetraphenylporphine chloride.

Experimental Protocol: Determination of Solubility via UV-Vis Spectrophotometry

This section outlines a standardized protocol for determining the solubility of Fe(III)(TDCPP)Cl in a given solvent using UV-Vis spectrophotometry, a technique well-suited for colored compounds like porphyrins.

Objective: To quantify the saturation solubility of Fe(III)(TDCPP)Cl in a specific solvent at a controlled temperature.

Materials:

  • Fe(III)(TDCPP)Cl

  • Solvent of interest (e.g., DMSO, water, ethanol)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • UV-Vis spectrophotometer

  • Cuvettes (1 cm path length)

  • Shaking incubator or magnetic stirrer with temperature control

  • Analytical balance

Methodology:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of Fe(III)(TDCPP)Cl and add it to a known volume of the solvent in a sealed container (e.g., a vial or flask). The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Place the container in a shaking incubator or on a magnetic stirrer at a constant, recorded temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After equilibration, allow the solution to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved particles. This step is crucial to prevent artificially high absorbance readings.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of Fe(III)(TDCPP)Cl in the same solvent with a known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Fe(III)(TDCPP)Cl in that solvent.

    • Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

  • Absorbance Measurement of the Saturated Solution:

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Using the equation of the line from the calibration curve, determine the concentration of the diluted saturated solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in solubility determination and the logical flow of information, the following diagrams are provided.

experimental_workflow cluster_prep Solution Preparation cluster_sampling Sampling & Filtration cluster_analysis UV-Vis Analysis cluster_calculation Solubility Calculation prep_solid Weigh excess Fe(III)(TDCPP)Cl prep_solvent Add to known volume of solvent prep_solid->prep_solvent prep_equilibrate Equilibrate at constant temperature (24-48h) prep_solvent->prep_equilibrate sample_supernatant Collect supernatant prep_equilibrate->sample_supernatant sample_filter Filter through 0.22 µm syringe filter sample_supernatant->sample_filter analysis_measure Measure absorbance of filtered saturated solution sample_filter->analysis_measure analysis_standards Prepare standard solutions analysis_calibration Generate calibration curve analysis_standards->analysis_calibration calc_concentration Determine concentration from calibration curve analysis_calibration->calc_concentration analysis_measure->calc_concentration calc_solubility Calculate final solubility calc_concentration->calc_solubility

Caption: Experimental workflow for determining the solubility of Fe(III)(TDCPP)Cl.

logical_relationship compound Fe(III)(TDCPP)Cl solubility Solubility compound->solubility solvent Solvent solvent->solubility temperature Temperature temperature->solubility application Application (e.g., Drug Delivery, Catalysis) solubility->application

Caption: Logical relationship of factors influencing the solubility and application of Fe(III)(TDCPP)Cl.

Signaling Pathways and Drug Development

Currently, there is a lack of established evidence in the scientific literature directly implicating Fe(III)(TDCPP)Cl in specific signaling pathways relevant to drug development. Its primary applications have been explored in the fields of catalysis and materials science. While some porphyrin derivatives are investigated for photodynamic therapy, which involves the generation of reactive oxygen species to induce cell death, a detailed signaling cascade initiated by Fe(III)(TDCPP)Cl has not been elucidated. Researchers in drug development may consider exploring its potential in areas such as drug delivery systems or as a catalyst in biocompatible reactions, which would necessitate future studies to understand its interaction with biological systems and signaling pathways.

References

In-Depth Technical Guide to Fe(III) meso-Tetra(4-carboxyphenyl)porphine chloride (CAS Number: 55266-17-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and known hazards associated with Fe(III) meso-Tetra(4-carboxyphenyl)porphine chloride. It also explores its applications in catalysis and potential biological interactions, offering detailed experimental protocols and insights into its mechanism of action.

Chemical and Physical Properties

Fe(III) meso-Tetra(4-carboxyphenyl)porphine chloride, also known as FeTCPP chloride, is a synthetic iron (III) porphyrin.[1][2] Porphyrins are a class of organic compounds with a characteristic aromatic macrocyclic structure composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges. The central cavity of the porphyrin ring can chelate various metal ions, and in this case, it is complexed with iron(III). The four carboxyphenyl groups attached at the meso positions of the porphyrin ring enhance its solubility in certain solvents and provide functional handles for further modification or incorporation into larger structures like Metal-Organic Frameworks (MOFs).

Table 1: Chemical and Physical Properties of CAS 55266-17-6

PropertyValueReference
CAS Number 55266-17-6[2][3]
IUPAC Name iron(III) 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin-21,23-diide chloride
Synonyms Fe(III) meso-Tetra(4-carboxyphenyl)porphine chloride, FeTCPP chloride, Meso-Tetraphenylporphine- 4,4′,4′′,4′′′-tetracarboxylic acid, iron (III) chloride[2][3]
Molecular Formula C48H28ClFeN4O8[2][3]
Molecular Weight 880.06 g/mol [2][3]
Appearance Dark blue to purple to brown to black powder or crystals
Solubility Soluble in organic solvents like dimethyl sulfoxide (DMSO), chloroform, and dichloromethane; slightly soluble in ethanol and water.[4]
Storage Store at room temperature, protected from light.[3]

Synthesis and Characterization

The synthesis of Fe(III) meso-Tetra(4-carboxyphenyl)porphine chloride is typically a two-step process involving the synthesis of the free-base porphyrin, meso-tetra(4-carboxyphenyl)porphine (TCPP), followed by metallation with an iron(III) salt.

Experimental Protocol: Synthesis

Step 1: Synthesis of meso-Tetra(4-carboxyphenyl)porphine (TCPP)

This protocol is adapted from established methods for synthesizing tetraphenylporphyrins.

  • Materials:

    • Pyrrole (freshly distilled)

    • 4-Carboxybenzaldehyde

    • Propionic acid

    • Nitrobenzene

  • Procedure:

    • In a three-necked round-bottom flask equipped with a condenser and a nitrogen inlet, combine 4-carboxybenzaldehyde (e.g., 30 mmol) and a mixture of propionic acid and nitrobenzene (e.g., in a 7:3 v/v ratio).

    • Heat the mixture to 120 °C under a nitrogen atmosphere.

    • Slowly add freshly distilled pyrrole (e.g., 30 mmol) to the heated solution.

    • Maintain the reaction at 120 °C for 1 hour.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel or by recrystallization.

Step 2: Metallation to form Fe(III) meso-Tetra(4-carboxyphenyl)porphine chloride

  • Materials:

    • meso-Tetra(4-carboxyphenyl)porphine (TCPP)

    • Iron(II) chloride tetrahydrate (FeCl2·4H2O) or Iron(III) chloride (FeCl3)

    • N,N-Dimethylformamide (DMF)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve TCPP (e.g., 0.2 mmol) in DMF in a round-bottom flask.

    • Add an excess of iron(II) chloride tetrahydrate (e.g., 2 mmol) to the solution.

    • Reflux the mixture under a nitrogen atmosphere. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the changes in the Soret and Q-bands.

    • After the reaction is complete (typically after several hours), cool the mixture to room temperature.

    • Precipitate the iron porphyrin by adding a dilute aqueous solution of HCl.

    • Collect the precipitate by filtration, wash it with dilute HCl and then with water to remove excess iron salts and DMF.

    • Dry the product under vacuum.

Characterization Methods

The synthesized compound is typically characterized by various spectroscopic techniques:

  • UV-Vis Spectroscopy: In DMF, Fe(TCPP)Cl exhibits a characteristic Soret band around 421 nm and weaker Q-bands in the 500-700 nm region.[4]

  • Infrared (IR) Spectroscopy: To confirm the presence of the carboxylic acid groups (C=O and O-H stretches) and the porphyrin macrocycle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of the porphyrin ligand, although the paramagnetic nature of the Fe(III) center can lead to broadened signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Applications in Catalysis

Fe(III) meso-Tetra(4-carboxyphenyl)porphine chloride has shown significant promise as a catalyst in various chemical transformations, primarily due to the redox activity of the central iron atom.

Photocatalytic Degradation of Organic Pollutants

FeTCPP chloride can act as a photocatalyst for the degradation of organic pollutants like p-nitrophenol under visible light.[1] The porphyrin macrocycle acts as a photosensitizer, absorbing light and transferring energy to generate reactive oxygen species (ROS) that degrade the pollutant.

Experimental Workflow: Photocatalytic Degradation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare aqueous solution of p-nitrophenol B Disperse FeTCPP catalyst in the solution A->B C Irradiate with visible light source B->C D Monitor degradation by UV-Vis spectroscopy C->D E Calculate degradation efficiency and kinetics D->E

Caption: Workflow for photocatalytic degradation of p-nitrophenol.

Experimental Protocol: Photocatalytic Degradation of p-Nitrophenol

  • Materials:

    • Fe(III) meso-Tetra(4-carboxyphenyl)porphine chloride

    • p-Nitrophenol

    • Deionized water

    • Visible light source (e.g., Xenon lamp with a UV cutoff filter)

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a stock solution of p-nitrophenol in deionized water at a known concentration (e.g., 10 mg/L).

    • In a reaction vessel, add a specific amount of the FeTCPP chloride catalyst (e.g., 50 mg/L) to the p-nitrophenol solution.

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

    • Irradiate the suspension with a visible light source under continuous stirring.

    • At regular time intervals, withdraw aliquots of the suspension, centrifuge or filter to remove the catalyst, and measure the absorbance of the supernatant at the maximum wavelength of p-nitrophenol (around 317 nm or 400 nm in basic solution) using a UV-Vis spectrophotometer.

    • The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Electrochemical Reduction of Carbon Dioxide

FeTCPP chloride can be incorporated as a linker into Metal-Organic Frameworks (MOFs) to create heterogeneous catalysts for the electrochemical reduction of CO₂ to CO.[5][6][7][8][9] The MOF structure provides a high surface area and immobilizes the catalytic iron porphyrin units, enhancing their stability and activity.

Logical Relationship: CO₂ Reduction in a Fe-Porphyrin MOF

G CO2 CO₂ MOF Fe-Porphyrin MOF (Catalyst) CO2->MOF adsorption CO CO MOF->CO reduction H2 H₂ MOF->H2 competing reaction Electrode Electrode Electrode->MOF e⁻ transfer

Caption: Key steps in the electrochemical reduction of CO₂ by a Fe-porphyrin MOF.

Experimental Protocol: Electrochemical CO₂ Reduction

This protocol is a general guide based on literature for MOF-based electrocatalysis.

  • Materials:

    • Fe-porphyrin based MOF (e.g., PCN-222(Fe) or MOF-525) deposited on a conductive substrate (e.g., FTO glass or carbon paper) as the working electrode.

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., platinum wire)

    • Electrolyte (e.g., CO₂-saturated 0.5 M KHCO₃ aqueous solution or an organic electrolyte like acetonitrile with a supporting salt).[7]

    • Potentiostat

    • Gas chromatograph (GC) for product analysis.

  • Procedure:

    • Assemble a three-electrode electrochemical cell with the Fe-porphyrin MOF as the working electrode, a reference electrode, and a counter electrode.

    • Fill the cell with the chosen electrolyte and purge with CO₂ for at least 30 minutes to ensure saturation.

    • Perform cyclic voltammetry (CV) under both N₂ and CO₂ atmospheres to identify the catalytic reduction potential.

    • Conduct controlled potential electrolysis (bulk electrolysis) at a fixed potential where catalytic activity is observed.

    • Analyze the gaseous products (e.g., CO, H₂) in the headspace of the electrochemical cell at regular intervals using a gas chromatograph.

    • Analyze the liquid electrolyte for any soluble products using techniques like NMR or HPLC.

    • Calculate the Faradaic efficiency for each product to determine the selectivity of the catalyst.

Biological Activity and Mechanism of Action

While direct studies on the biological activity of Fe(III) meso-Tetra(4-carboxyphenyl)porphine chloride are limited, research on the closely related free-base porphyrin, meso-tetra(4-carboxyphenyl)porphyrin (TCPP), provides valuable insights.

Cellular Uptake and Potential Therapeutic Applications

Porphyrins are known to accumulate preferentially in cancer cells, a property exploited in photodynamic therapy (PDT).[10] Studies on TCPP have revealed a novel mechanism for its uptake in cancer cells. It has been found that TCPP enters cancer cells via clathrin-mediated endocytosis. A key discovery is that TCPP binds with high affinity to the CD320 receptor, which is the receptor for the cobalamin/transcobalamin II complex (vitamin B12). The knockdown of CD320 has been shown to inhibit TCPP uptake in various cancer cell lines. This suggests that the iron complex may also be taken up through a similar mechanism.

Signaling Pathway: Inferred Cellular Uptake of TCPP

cluster_0 TCPP TCPP CD320 CD320 Receptor TCPP->CD320 Binds Clathrin Clathrin CD320->Clathrin Initiates Endosome Endosome Clathrin->Endosome Internalization via Clathrin-mediated Endocytosis Cell Cancer Cell

Caption: Proposed mechanism for the cellular uptake of TCPP.

The involvement of the CD320 receptor is significant as its expression is often upregulated in proliferating cells, including cancer cells. This provides a potential basis for the selective targeting of cancer cells by porphyrin-based compounds.

Hazards and Safety Precautions

Fe(III) meso-Tetra(4-carboxyphenyl)porphine chloride is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard Information for CAS 55266-17-6

Hazard ClassHazard Statement
Acute toxicity, OralH302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritation

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. Protect from light.

  • First Aid:

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) provided by the manufacturer. Always consult the SDS and conduct a thorough risk assessment before handling this chemical.

References

An In-depth Technical Guide to the Electrochemical Properties of Iron Porphyrin Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron porphyrin complexes, synthetic analogues of the heme cofactor found in various metalloproteins, are of paramount importance in a wide range of scientific disciplines, including catalysis, materials science, and medicine. Their rich electrochemical behavior, characterized by multiple accessible oxidation states and the ability to mediate electron transfer processes, makes them fascinating subjects of study and promising candidates for applications such as electrocatalysts for energy conversion and storage, sensors, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core electrochemical properties of iron porphyrin complexes, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key processes.

Redox Properties of Iron Porphyrin Complexes

The electrochemical behavior of iron porphyrins is dominated by a series of one-electron transfer reactions involving both the central iron atom and the porphyrin macrocycle. These redox processes are highly sensitive to the substitution pattern on the porphyrin periphery and the nature of the axial ligands coordinated to the iron center.

Influence of Peripheral Substituents

Electron-withdrawing or -donating groups on the meso- or β-positions of the porphyrin ring significantly influence the electron density at the metal center and the macrocycle, thereby altering the redox potentials. For instance, fluorination of the phenyl groups in tetraphenylporphyrin (TPP) leads to a positive shift in the redox potentials, making the complex more difficult to oxidize and easier to reduce.[1][2]

Table 1: Redox Potentials of Selected Iron Porphyrin Complexes

ComplexRedox CouplePotential (V vs. Fc/Fc⁺)SolventSupporting ElectrolyteReference(s)
Fe(TPP)ClFe(III)/Fe(II)-0.32DMF0.1 M TBAPF₆[3][4]
Fe(II)/Fe(I)-1.31DMF0.1 M TBAPF₆[3][4]
Fe(I)/Fe(0)-1.86DMF0.1 M TBAPF₆[3][4]
Fe(F₂₀TPP)ClFe(III)/Fe(II)-0.07DMF0.1 M TBAPF₆[1]
Fe(II)/Fe(I)-1.06DMF0.1 M TBAPF₆[1]
Fe(I)/Fe(0)-1.61DMF0.1 M TBAPF₆[1]

Note: Potentials are reported versus the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

Role of Axial Ligands

Axial ligands play a crucial role in modulating the electronic structure and reactivity of the iron center. The coordination of strong σ-donating ligands, such as imidazoles or thiolates, generally shifts the Fe(III)/Fe(II) redox potential to more negative values, stabilizing the higher oxidation state.[5] This effect is critical in the function of heme-containing enzymes like cytochrome P450.[5]

Electrocatalytic Applications

Iron porphyrins are renowned for their ability to catalyze a variety of important chemical transformations, most notably the reduction of molecular oxygen (O₂) and carbon dioxide (CO₂).

Oxygen Reduction Reaction (ORR)

The electrocatalytic reduction of oxygen by iron porphyrins is a key process in fuel cells and biological respiration. The reaction can proceed via a direct four-electron pathway to water or a two-electron pathway to hydrogen peroxide. The selectivity and efficiency of this process are highly dependent on the iron porphyrin's structure and the reaction conditions.[6][7][8]

The generally accepted mechanism for the four-electron oxygen reduction in acidic media involves the following key steps[6][9][10]:

  • Reduction of the Fe(III) resting state to the active Fe(II) species.

  • Binding of O₂ to the Fe(II) center to form an Fe(III)-superoxo intermediate.

  • Protonation and further reduction to form an Fe(IV)-oxo species.

  • Subsequent protonation and reduction steps to release two molecules of water and regenerate the Fe(III) state.

O2_Reduction_Pathway FeIII Fe(III)P FeII Fe(II)P FeIII->FeII + e⁻ FeII_O2 Fe(II)P(O₂) FeII->FeII_O2 + O₂ FeIII_O2_minus Fe(III)P(O₂⁻) FeII_O2->FeIII_O2_minus FeIII_OOH Fe(III)P(OOH) FeIII_O2_minus->FeIII_OOH + H⁺, + e⁻ FeIV_O Fe(IV)P=O FeIII_OOH->FeIV_O + H⁺, + e⁻ - H₂O FeIII_OH Fe(III)P(OH) FeIV_O->FeIII_OH + H⁺, + e⁻ FeIII_OH->FeIII + H⁺ - H₂O

Caption: Proposed catalytic cycle for the four-electron reduction of O₂ by an iron porphyrin.

Carbon Dioxide Reduction

Iron porphyrins are also effective catalysts for the electrochemical reduction of CO₂ to valuable products such as carbon monoxide (CO) or formic acid. The catalytic cycle is generally believed to proceed through a series of reduced iron porphyrin intermediates.[11][12][13]

Table 2: Electrocatalytic CO₂ Reduction by Selected Iron Porphyrins

CatalystProductFaradaic Efficiency (%)Overpotential (V)ConditionsReference(s)
Fe(TPP)CO>900.45DMF, with a proton source[11][14]
Fe(F₂₀TPP)CO~1000.35Aqueous[1]

Note: Overpotential is defined as the difference between the thermodynamic reduction potential and the potential at which catalysis occurs.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the electrochemical properties of iron porphyrin complexes.

Synthesis of Iron(III) Tetraphenylporphyrin Chloride [Fe(TPP)Cl]

This protocol is a standard method for the insertion of iron into the tetraphenylporphyrin macrocycle.

Materials:

  • meso-Tetraphenylporphyrin (H₂TPP)

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Dichloromethane (DCM)

  • Alumina for column chromatography

Procedure:

  • Dissolve H₂TPP (100 mg) and FeCl₂·4H₂O (1.5 equivalents) in 10 mL of DMF in a round-bottom flask.

  • Reflux the mixture for 2 hours. The color of the solution will change from purple to a deep red-brown.

  • Cool the reaction mixture to room temperature and add 10 mL of methanol.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration and wash with methanol until the filtrate is colorless.

  • Dry the crude product in a vacuum oven.

  • Purify the complex by column chromatography on alumina using DCM as the eluent.

  • Collect the main red-brown band and remove the solvent under reduced pressure to yield [Fe(TPP)Cl] as a dark purple solid.

Synthesis_Workflow Start H₂TPP + FeCl₂ in DMF Reflux Reflux for 2h Start->Reflux Precipitate Add Methanol & Cool Reflux->Precipitate Filter Vacuum Filtration Precipitate->Filter Dry Vacuum Drying Filter->Dry Purify Column Chromatography Dry->Purify Product [Fe(TPP)Cl] Purify->Product

Caption: Workflow for the synthesis of Iron(III) Tetraphenylporphyrin Chloride.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a species in solution.

Experimental Setup:

  • Potentiostat: An instrument to control the potential and measure the current.

  • Electrochemical Cell: A three-electrode setup is typically used.

    • Working Electrode: Glassy carbon or platinum disk electrode.

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode. For non-aqueous solvents, a Ag/Ag⁺ reference electrode is often used.[15]

    • Counter (Auxiliary) Electrode: Platinum wire or mesh.

  • Solution: A solution of the iron porphyrin complex (typically 1 mM) in a suitable solvent (e.g., DCM, DMF, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Inert Atmosphere: The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment.

Procedure:

  • Polish the working electrode with alumina slurry, rinse with deionized water and the solvent to be used, and dry thoroughly.

  • Assemble the three-electrode cell with the deoxygenated solution of the iron porphyrin complex.

  • Record the cyclic voltammogram by sweeping the potential from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s).

  • Record a voltammogram of the ferrocene/ferrocenium couple under the same conditions to use as an internal potential reference.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the electronic structure of a species as its oxidation state is changed.

Experimental Setup:

  • A potentiostat and a UV-Vis-NIR spectrometer.

  • A spectroelectrochemical cell, which is an optically transparent thin-layer electrochemical (OTTLE) cell.[16][17][18] This cell consists of a quartz cuvette with a transparent working electrode (e.g., a gold minigrid or indium tin oxide (ITO) coated glass), a platinum wire counter electrode, and a Ag/AgCl or Ag wire pseudo-reference electrode.

Procedure:

  • Assemble the OTTLE cell and fill it with the deoxygenated solution of the iron porphyrin complex.

  • Record the initial UV-Vis spectrum at the open-circuit potential.

  • Apply a potential corresponding to the first redox process (determined by CV) and hold it until the electrolysis is complete (indicated by the current decaying to a steady-state value).

  • Record the UV-Vis spectrum of the electrogenerated species.

  • Repeat steps 3 and 4 for subsequent redox processes.

Rotating Disk Electrode (RDE) Voltammetry

RDE voltammetry is used to study the kinetics of electrode reactions, particularly for electrocatalytic processes like the ORR.

Experimental Setup:

  • A potentiostat with an RDE rotator.

  • A three-electrode cell with an RDE working electrode (e.g., glassy carbon with a catalyst ink), a reference electrode, and a counter electrode.

Procedure for ORR Analysis:

  • Prepare a catalyst ink by dispersing the iron porphyrin catalyst on a high-surface-area carbon support and sonicating in a solvent mixture (e.g., water, isopropanol, and Nafion®).

  • Drop-cast a known volume of the ink onto the RDE tip and let it dry to form a thin film.

  • Place the RDE in the electrochemical cell containing an O₂-saturated electrolyte (e.g., 0.1 M HClO₄ or 0.1 M KOH).

  • Record linear sweep voltammograms at different rotation rates (e.g., 400, 900, 1600, 2500 rpm).

  • Analyze the data using the Koutecký-Levich equation to determine the number of electrons transferred and the kinetic current density.[19][20]

RDE_Analysis_Workflow LSV Record LSVs at different rotation rates (ω) KL_Plot Construct Koutecký-Levich plot (I⁻¹ vs. ω⁻¹/²) LSV->KL_Plot Slope_Intercept Determine slope and intercept KL_Plot->Slope_Intercept n_Jk Calculate number of electrons (n) and kinetic current density (Jk) Slope_Intercept->n_Jk Tafel_Plot Construct Tafel plot (log(Jk) vs. E) n_Jk->Tafel_Plot Mechanism Elucidate reaction mechanism Tafel_Plot->Mechanism

Caption: Workflow for RDE data analysis to determine ORR kinetic parameters.

Conclusion

The electrochemical properties of iron porphyrin complexes are rich and tunable, making them highly attractive for a variety of applications. Understanding the influence of peripheral substituents and axial ligands on their redox potentials and catalytic activities is crucial for the rational design of new and improved iron porphyrin-based systems. The experimental techniques outlined in this guide provide a robust framework for the comprehensive characterization of these fascinating molecules. As research in this field continues to advance, iron porphyrin complexes are poised to play an increasingly important role in addressing key challenges in energy, environment, and medicine.

References

Fe(III)(TDCPP) Chloride: A Technical Guide to a Potent Cytochrome P450 Biomimetic for Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, understanding the metabolic fate of xenobiotics is paramount. Cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases, are the primary drivers of Phase I drug metabolism in humans. However, the inherent complexities and costs associated with using isolated enzymes or liver microsomes have spurred the development of synthetic, biomimetic catalysts. Among these, Iron(III) meso-tetra(2,6-dichlorophenyl)porphine chloride, hereafter referred to as Fe(III)(TDCPP)Cl, has emerged as a robust and efficient mimic of cytochrome P450. Its sterically hindered and electron-withdrawing periphery enhances its stability and catalytic activity, making it an invaluable tool for predicting and characterizing drug metabolites.

This technical guide provides an in-depth overview of Fe(III)(TDCPP)Cl as a CYP450 biomimetic, focusing on its catalytic mechanism, quantitative performance, and detailed experimental protocols for its synthesis and application in drug metabolism studies.

Core Concepts: Biomimicry of Cytochrome P450

The catalytic cycle of cytochrome P450 involves the activation of molecular oxygen to generate a highly reactive iron(IV)-oxo porphyrin π-cation radical species (Compound I), which is responsible for substrate oxidation. Fe(III)(TDCPP)Cl mimics this process by utilizing a single oxygen donor, such as iodosylbenzene (PhIO) or hydrogen peroxide (H₂O₂), to generate a similar high-valent iron-oxo intermediate. This "peroxide shunt" pathway bypasses the need for the complex electron transfer chain required by the native enzyme.

The general mechanism for the biomimetic oxidation of a substrate (RH) by Fe(III)(TDCPP)Cl using an oxygen donor (XO) can be summarized as follows:

  • Activation of the Catalyst: The Fe(III) center of the porphyrin coordinates with the oxygen donor.

  • Formation of the High-Valent Iron-Oxo Species: Heterolytic cleavage of the O-X bond leads to the formation of a highly reactive iron(IV)-oxo porphyrin π-cation radical, analogous to Compound I.

  • Substrate Oxidation: This potent oxidizing species abstracts a hydrogen atom or adds to a double bond of the substrate (RH), forming a substrate radical and an iron(IV)-hydroxo complex.

  • Oxygen Rebound: The hydroxyl group rapidly rebounds to the substrate radical, yielding the hydroxylated product (ROH).

  • Catalyst Regeneration: The catalyst returns to its initial Fe(III) resting state, ready for another catalytic cycle.

P450_Biomimetic_Cycle

Quantitative Catalytic Performance

The catalytic efficiency of Fe(III)(TDCPP)Cl has been demonstrated in the oxidation of various substrates. A key parameter for evaluating catalyst performance is the turnover number (TON), which represents the number of substrate molecules converted per molecule of catalyst.

SubstrateOxidantSolventTurnover Number (TON)ProductReference
CyclohexanePhIO1,2-dichloroethane96Cyclohexanol

Note: Further quantitative data for specific drug substrates is an active area of research.

Experimental Protocols

Synthesis of Fe(III)-meso-tetra(2,6-dichlorophenyl)porphine Chloride

This protocol is based on established methods for the synthesis of tetraphenylporphyrin and subsequent metallation[1].

Materials:

  • 2,6-dichlorobenzaldehyde

  • Pyrrole (freshly distilled)

  • Propionic acid

  • Ferrous chloride (FeCl₂) or Ferric chloride (FeCl₃)

  • Dimethylformamide (DMF)

  • Toluene

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Free-Base Porphyrin (H₂TDCPP):

    • In a round-bottom flask equipped with a reflux condenser, add propionic acid.

    • Add 2,6-dichlorobenzaldehyde and freshly distilled pyrrole in a 1:1 molar ratio to the propionic acid.

    • Heat the mixture to reflux for 30-60 minutes. The solution will turn dark purple.

    • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Collect the purple crystals by vacuum filtration and wash them thoroughly with hot methanol to remove impurities.

    • Dry the crude H₂TDCPP in a vacuum oven.

    • Purify the free-base porphyrin by column chromatography on silica gel using a toluene/hexane gradient as the eluent.

  • Metallation to form Fe(III)(TDCPP)Cl:

    • Dissolve the purified H₂TDCPP in DMF in a round-bottom flask.

    • Add an excess of FeCl₂ or FeCl₃ to the solution.

    • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the four Q-bands of the free-base porphyrin and the appearance of the characteristic two Q-bands of the iron porphyrin.

    • After cooling, add a volume of water equal to the volume of DMF to precipitate the iron porphyrin.

    • Collect the solid by vacuum filtration and wash it with water and then methanol.

    • Recrystallize the crude Fe(III)(TDCPP)Cl from a chloroform/methanol mixture to obtain purified dark purple crystals.

Synthesis_Workflow

Biomimetic Oxidation of a Model Drug Substrate (e.g., Dextromethorphan)

This protocol provides a general framework for the oxidation of a drug substrate. Optimization of reaction conditions may be necessary for different substrates.

Materials:

  • Fe(III)(TDCPP)Cl

  • Dextromethorphan (or other drug substrate)

  • Iodosylbenzene (PhIO) or 30% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM)

  • Phosphate buffer

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with UV or fluorescence detector

Procedure:

  • Reaction Setup:

    • In a glass vial, prepare a stock solution of Fe(III)(TDCPP)Cl in a suitable solvent (e.g., acetonitrile or dichloromethane).

    • Prepare a stock solution of the drug substrate (e.g., dextromethorphan) in the same solvent.

    • In a separate reaction vial, add the desired amount of the drug substrate solution.

    • Add the Fe(III)(TDCPP)Cl solution to the reaction vial. The catalyst concentration is typically in the range of 1-5 mol% relative to the substrate.

    • Initiate the reaction by adding the oxidant (e.g., a solution of PhIO in acetonitrile or an aqueous solution of H₂O₂). The oxidant is usually added in slight excess (1.1-1.5 equivalents).

    • Stir the reaction mixture at room temperature, protected from light.

  • Reaction Monitoring and Workup:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots at different time points and analyzing them by HPLC.

    • Upon completion, quench the reaction by adding a small amount of a reducing agent, such as a saturated aqueous solution of sodium sulfite, if a peroxide oxidant was used.

    • Evaporate the solvent under reduced pressure.

  • Product Analysis by HPLC:

    • Reconstitute the residue in a suitable mobile phase for HPLC analysis.

    • For the analysis of dextromethorphan and its metabolites, a C18 or phenyl column can be used with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a slightly acidic pH[2][3][4][5].

    • Set the fluorescence detector to an excitation wavelength of 280 nm and an emission wavelength of 310 nm for sensitive detection of dextromethorphan and its O-demethylated metabolite, dextrorphan[4].

    • Identify the metabolites by comparing their retention times with those of authentic standards, if available, or by collecting the fractions and subjecting them to mass spectrometry for structural elucidation.

Experiment_Workflow

Characterization and Spectral Data

The characterization of Fe(III)(TDCPP)Cl is crucial to confirm its identity and purity.

  • UV-Vis Spectroscopy: In a solvent like dichloromethane, Fe(III)(TDCPP)Cl exhibits a characteristic Soret band around 420 nm and two weaker Q-bands in the 500-700 nm region. Upon formation of the high-valent iron-oxo intermediate, significant spectral changes are observed, including a decrease in the Soret band intensity and the appearance of new, broader absorptions at longer wavelengths[6][7][8][9].

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the complex.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic vibrational modes for the porphyrin macrocycle and the phenyl groups. The absence of N-H stretching vibrations confirms the insertion of iron into the porphyrin core[1].

  • Elemental Analysis: Provides the percentage composition of C, H, N, Cl, and Fe, which should match the theoretical values for the molecular formula C₄₄H₂₀Cl₉FeN₄[10][11].

Conclusion

Fe(III)(TDCPP)Cl stands out as a highly effective and versatile biomimetic catalyst for cytochrome P450-mediated drug metabolism studies. Its robust nature and high catalytic efficiency provide a valuable and accessible platform for generating and identifying potential drug metabolites in the early stages of drug discovery. The detailed protocols and conceptual framework presented in this guide are intended to facilitate the adoption of this powerful tool by researchers in the pharmaceutical sciences, ultimately accelerating the drug development process. Further research focusing on expanding the library of drug substrates and quantifying the kinetic parameters will continue to enhance the predictive power of this biomimetic system.

References

Unraveling the Electronic Landscape of Fe(III)(TDCPP) Chloride: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies investigating the electronic structure of Iron(III) meso-tetrakis(2,6-dichlorophenyl)porphyrin chloride, denoted as Fe(III)(TDCPP)Cl. This molecule is a member of the broader class of iron porphyrins, which are of significant interest due to their catalytic activities and their roles as model systems for biological heme centers. Understanding the intricate electronic properties of Fe(III)(TDCPP)Cl is crucial for elucidating its reactivity and for the rational design of porphyrin-based catalysts and therapeutics.

The Electronic Ground State and Spin Configuration

Theoretical investigations, primarily employing Density Functional Theory (DFT), consistently predict a high-spin (S = 5/2) ground state for five-coordinate iron(III) porphyrin chlorides.[1][2] The electronic configuration of the iron(III) ion in the square-pyramidal ligand field, created by the porphyrin ring and the axial chloride ligand, is a key determinant of its properties. The displacement of the iron ion from the plane of the four nitrogen atoms of the porphyrin ring is a characteristic feature of these high-spin complexes.[1]

The splitting of the d-orbital energies in this environment typically results in an orbital occupation pattern of (d_xz, d_yz)², (d_xy)¹, (d_z²)¹, (d_x²−y²)¹.[1] This high-spin configuration is energetically favored over low-spin or intermediate-spin states.[1] The interplay of the ligand field, strong p-d hybridization between the iron and the porphyrin ring, and electron correlation effects are all crucial in establishing this spin state.[3]

Computational Methodologies for Electronic Structure Analysis

The theoretical examination of Fe(III)(TDCPP)Cl's electronic structure relies heavily on quantum chemical calculations. Density Functional Theory (DFT) has proven to be a robust and widely used method for this class of molecules.[2][4][5]

Key Experimental and Computational Protocols

The following outlines a typical computational workflow for investigating the electronic structure of iron porphyrins:

  • Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy structure. This is typically performed using a DFT functional, such as B3LYP or TPSS, with a suitable basis set.[1][6][7]

  • Electronic Structure Calculation: A single-point energy calculation is then performed on the optimized geometry to obtain detailed information about the molecular orbitals, electron density, and spin density.

  • Spin State Analysis: To confirm the ground spin state, calculations are often performed for different possible spin multiplicities (e.g., high-spin, intermediate-spin, and low-spin), and their relative energies are compared.[1]

  • Spectroscopic Property Prediction: Methods like Time-Dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), which can then be compared with experimental data. Mössbauer parameters, such as isomer shift and quadrupole splitting, can also be calculated and compared with experimental Mössbauer spectroscopy results to validate the computed electronic structure.[2][5]

The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results. For iron complexes, functionals like B3LYP are commonly used, and basis sets such as 6-31G* or def2-TZVP are often employed.[1][6][7] It is also important to consider the effects of the solvent environment, which can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[7] For systems with significant electron correlation in the compact d-orbitals of iron, a DFT+U approach may be necessary to obtain the correct spin state.[1]

Quantitative Data from Theoretical Studies

The following tables summarize key quantitative data obtained from theoretical studies on Fe(III) porphyrin chlorides. While specific data for Fe(III)(TDCPP)Cl is extrapolated from studies on similar molecules like Fe(TPP)Cl and its fluorinated analogs, these values provide a reliable reference point.

Table 1: Calculated Structural Parameters for Fe(III) Porphyrin Chlorides

ParameterFe(TPP)ClFe(F20TPP)Cl
Fe-Cl Bond Length (Å) 2.264[1]2.219[8]
Average Fe-N Bond Length (Å) 2.088[1]2.063[8]
Fe Displacement from Porphyrin Plane (Å) 0.466[1]0.31[8]

Table 2: Calculated Mössbauer Parameters and Charge Distribution

ParameterFe(TPP)ClFe(F20TPP)Cl
Isomer Shift (mm/s) 0.480.47
Quadrupole Splitting (mm/s) 0.630.89
Charge on Fe ion (e) +1.46+1.52
Charge on Cl ion (e) -0.63-0.60
Charge on Porphyrin Ring (e) -0.83-0.92

(Data in Table 2 is sourced from a study combining Mössbauer spectroscopy and DFT calculations.[2][8])

Visualizing Computational Workflows and Electronic Structure

Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of computational studies and the fundamental principles of the electronic structure.

Computational_Workflow cluster_setup 1. System Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Analysis of Results cluster_validation 4. Validation start Define Molecular Structure (Fe(III)(TDCPP)Cl) basis Select Basis Set (e.g., 6-31G*, def2-TZVP) start->basis functional Choose DFT Functional (e.g., B3LYP, TPSS) start->functional geom_opt Geometry Optimization basis->geom_opt functional->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc sp_calc Single-Point Energy freq_calc->sp_calc el_struct Electronic Structure (MOs, Spin Density) sp_calc->el_struct spec Spectroscopic Properties (UV-Vis, Mössbauer) sp_calc->spec react Reactivity Descriptors sp_calc->react comparison Compare with Experimental Data el_struct->comparison spec->comparison react->comparison

Caption: Computational workflow for the theoretical study of Fe(III)(TDCPP)Cl.

d_orbital_splitting cluster_free_ion Free Fe(III) ion d_degenerate d_xy  d_xz  d_yz  d_z²  d_x²-y² d_x2y2 d_x²-y² d_degenerate->d_x2y2 d_z2 d_z² d_degenerate->d_z2 d_xy d_xy d_degenerate->d_xy d_xzyz d_xz  d_yz d_degenerate->d_xzyz Splitting

Caption: d-orbital splitting for a high-spin Fe(III) ion in a square pyramidal ligand field.

The Influence of Peripheral Substituents

The chloro substituents on the phenyl rings of the TDCPP ligand are known to influence the electronic properties of the iron center. These electron-withdrawing groups can affect the redox potential of the metal and the catalytic activity of the complex.[2] Fluorination of the phenyl rings, for instance, has been shown to enhance the electron transfer and the chemical stability of the complex, which is significant for its catalytic applications.[6]

Concluding Remarks

Theoretical studies, predominantly leveraging DFT, provide invaluable insights into the electronic structure of Fe(III)(TDCPP)Cl. The consensus points towards a high-spin (S = 5/2) ground state, a feature governed by the coordination environment of the iron center. The computational protocols outlined herein offer a robust framework for investigating not only the ground state properties but also for predicting spectroscopic characteristics that can be directly correlated with experimental findings. The quantitative data derived from these studies on analogous molecules serve as a strong foundation for understanding the behavior of Fe(III)(TDCPP)Cl. This deep theoretical understanding is paramount for the targeted design of novel iron porphyrin-based systems for applications in catalysis and medicine.

References

Methodological & Application

Application Notes and Protocols for Fe(III)(TDCPP)Cl in Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Iron(III) meso-tetra(2,6-dichlorophenyl)porphyrin chloride, Fe(III)(TDCPP)Cl, as a photocatalyst in various chemical transformations. This document is intended for researchers in academia and industry, including those in drug development, who are exploring novel photocatalytic methods.

Introduction

Fe(III)(TDCPP)Cl is a robust synthetic metalloporphyrin that mimics the activity of cytochrome P450 enzymes. Its electron-deficient porphyrin core, resulting from the peripheral chloro-substituents, endows it with unique photoredox properties, making it an effective catalyst for a range of photocatalytic reactions, including the degradation of environmental pollutants and the selective oxidation of organic substrates. This document outlines the fundamental principles, experimental procedures, and analytical methods for employing Fe(III)(TDCPP)Cl in photocatalysis.

Applications in Photocatalysis

Fe(III)(TDCPP)Cl has demonstrated efficacy in several key areas of photocatalysis:

  • Degradation of Environmental Pollutants: This catalyst is effective in the decomposition of persistent organic pollutants such as pesticides (e.g., atrazine) and industrial dyes (e.g., Congo Red). The photocatalytic process typically involves the generation of reactive oxygen species (ROS) that mineralize these contaminants into less harmful substances.

  • Selective Oxidation of Organic Substrates: Fe(III)(TDCPP)Cl can catalyze the selective oxidation of various organic molecules, including alkenes and alkanes. This is particularly relevant in fine chemical synthesis and drug development, where precise molecular transformations are required. For instance, it can be used for the epoxidation of alkenes.

  • Reductive Degradation: In addition to oxidative pathways, Fe(III)(TDCPP)Cl can facilitate reductive degradation of compounds like carbon tetrachloride, showcasing its versatility in different reaction environments.

Quantitative Data Summary

The performance of Fe(III)(TDCPP)Cl as a photocatalyst can be quantified under various experimental conditions. The following table summarizes typical performance data gleaned from studies on Fe(III) porphyrins in similar applications. It is important to note that specific results will vary depending on the exact experimental setup.

SubstrateCatalyst SystemLight SourceReaction Time (h)Degradation/Conversion (%)Key FindingsReference
AtrazineIron Phthalocyanine (similar to Fe-porphyrin)Mercury Lamp / Solar Irradiation~3.3 (half-life)50Efficient cleavage of the triazinic ring.
Congo RedFe-porphyrin-based porous materialVisible Light0.188.3Highly efficient and selective degradation.
Indene[Fe(TPFPP)Cl] (a similar Fe-porphyrin)Not specified2100 (94% selectivity to indene oxide)Efficient epoxidation with H₂O₂ as oxidant.
CyclohexeneCrown ether-appended Fe(III) porphyrinNot specified1294High conversion with O₂ as the oxidant.
p-NitrophenolFeTCPP@CNNSVisible Light192.4Enhanced performance when supported on g-C₃N₄ nanosheets.

Experimental Protocols

General Considerations
  • Catalyst Preparation: Fe(III)(TDCPP)Cl can be synthesized or purchased commercially. Ensure the catalyst is of high purity. For heterogeneous applications, it can be immobilized on solid supports like silica, polymers, or carbon nanotubes.

  • Solvent Selection: The choice of solvent is critical and depends on the substrate and reaction type. Acetonitrile, ethanol, and aqueous micellar solutions have been used successfully.

  • Light Source: A suitable light source that overlaps with the absorption spectrum of Fe(III)(TDCPP)Cl (Soret band around 410-420 nm and Q-bands in the 500-700 nm region) is required. This can include visible light lamps, solar simulators, or specific wavelength LEDs.

  • Oxygen/Oxidant: For oxidative reactions, a source of oxygen (e.g., bubbling air or O₂) or a chemical oxidant (e.g., hydrogen peroxide) is necessary. For reductive degradation, an oxygen-free environment should be maintained.

Protocol 1: Photocatalytic Degradation of an Aqueous Pollutant

This protocol describes a general procedure for the degradation of a model organic pollutant in an aqueous solution.

Materials:

  • Fe(III)(TDCPP)Cl

  • Model pollutant (e.g., Methylene Blue, 10 mg/L solution)

  • Surfactant (e.g., N,N-Dimethyltetradecylamine N-oxide, DTAO) for creating a micellar solution

  • Phosphate buffer (pH 7)

  • Photoreactor equipped with a visible light source and magnetic stirrer

  • UV-Vis Spectrophotometer

Procedure:

  • Catalyst Solution Preparation: Prepare a stock solution of Fe(III)(TDCPP)Cl in a suitable organic solvent (e.g., acetone).

  • Reaction Mixture Preparation: In the photoreactor vessel, prepare the aqueous reaction mixture containing the model pollutant in the phosphate buffer. Add the surfactant to form a micellar solution, which helps to solubilize the catalyst and substrate.

  • Catalyst Addition: Add a specific aliquot of the Fe(III)(TDCPP)Cl stock solution to the reaction mixture to achieve the desired catalyst loading (e.g., 1-5 mol%).

  • Equilibration: Stir the mixture in the dark for 30 minutes to ensure adsorption-desorption equilibrium is reached.

  • Photoreaction: Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.

  • Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture. Centrifuge or filter the sample to remove any catalyst particles if it is in a heterogeneous form.

  • Analysis: Analyze the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer at its maximum absorption wavelength.

  • Data Analysis: Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Protocol 2: Selective Oxidation of an Alkene

This protocol outlines a method for the photocatalytic epoxidation of an alkene.

Materials:

  • Fe(III)(TDCPP)Cl

  • Alkene substrate (e.g., cyclooctene)

  • Solvent (e.g., acetonitrile)

  • Oxidant (e.g., 30% hydrogen peroxide)

  • Photoreactor with a suitable light source and temperature control

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve the alkene substrate and Fe(III)(TDCPP)Cl in the solvent.

  • Initiation: Add the oxidant (e.g., hydrogen peroxide) to the reaction mixture.

  • Irradiation: Irradiate the mixture with a suitable light source while maintaining a constant temperature (e.g., 25 °C) and vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them by GC-MS.

  • Work-up: After the reaction is complete (as determined by the consumption of the starting material), quench the reaction (e.g., by adding a reducing agent like sodium sulfite if H₂O₂ was used).

  • Product Isolation and Analysis: Extract the products with a suitable organic solvent, dry the organic layer, and concentrate it. Analyze the product mixture by GC-MS to determine the conversion and selectivity for the epoxide.

Mechanistic Insights and Visualizations

The photocatalytic cycle of Fe(III)(TDCPP)Cl generally involves the following key steps:

  • Photoexcitation: Upon absorption of light, the Fe(III)(TDCPP)Cl catalyst is excited to a higher energy state.

  • Electron Transfer: The primary photochemical process is often the photoinduced reduction of the Fe(III) center to Fe(II). This can occur through a ligand-to-metal charge transfer (LMCT).

  • Generation of Reactive Species:

    • Oxidative Pathway: The excited catalyst or the Fe(II) species can react with molecular oxygen to generate reactive oxygen species (ROS) such as superoxide radicals (O₂⁻) and hydroxyl radicals (•OH). These highly reactive species then attack the organic substrate, leading to its degradation or oxidation.

    • Reductive Pathway: In the absence of oxygen, the photogenerated electrons can be transferred to a suitable substrate, leading to its reduction.

  • Catalyst Regeneration: The catalyst returns to its original Fe(III) state to complete the catalytic cycle.

Below are Graphviz diagrams illustrating the proposed signaling pathway and a general experimental workflow.

photocatalytic_mechanism cluster_catalyst Catalyst Cycle cluster_reaction Substrate Transformation Fe(III)(TDCPP)Cl [Fe(III)(TDCPP)Cl] (Excited State) Fe(III)(TDCPP)Cl* Fe(III)(TDCPP)Cl* Fe(III)(TDCPP)Cl->Fe(III)(TDCPP)Cl* hν (Light) Fe(II)(TDCPP) Fe(II)(TDCPP) Fe(II)(TDCPP)->Fe(III)(TDCPP)Cl Regeneration ROS ROS (O₂⁻, •OH) Fe(II)(TDCPP)->ROS e⁻ transfer Fe(III)(TDCPP)Cl*->Fe(II)(TDCPP) LMCT (e⁻ transfer) Substrate Substrate Products Products O2 O₂ ROS->Products Oxidation

Caption: Proposed photocatalytic mechanism of Fe(III)(TDCPP)Cl.

experimental_workflow prep 1. Prepare Reaction Mixture (Substrate, Solvent, Buffer) add_cat 2. Add Fe(III)(TDCPP)Cl Catalyst prep->add_cat equil 3. Equilibrate in Dark add_cat->equil irrad 4. Irradiate with Light Source equil->irrad irrad->irrad Continue Irradiation sample 5. Take Aliquots at Intervals irrad->sample analyze 6. Analyze Samples (UV-Vis, GC-MS, HPLC) sample->analyze results 7. Calculate Degradation/Conversion and Selectivity analyze->results

Caption: General experimental workflow for photocatalysis.

Application Notes and Protocols for Fe(III)(TDCPP)Cl Catalyzed Hydrocarbon Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) porphyrin complexes, such as Fe(III)(TDCPP)Cl (meso-tetra(2,6-dichlorophenyl)porphyrin) chloride), are synthetic mimics of cytochrome P450 enzymes. These catalysts are highly effective in activating C-H bonds in various hydrocarbons, facilitating their oxidation to more functionalized products like alcohols and ketones. The electron-withdrawing chlorine substituents on the phenyl rings of the TDCPP ligand enhance the catalytic activity and stability of the iron center, making Fe(III)(TDCPP)Cl a robust catalyst for oxidative transformations under mild conditions. This document provides detailed protocols and data for the oxidation of hydrocarbons using this catalyst.

Data Presentation

The catalytic performance of Fe(III) porphyrin complexes is substrate-dependent. The following table summarizes typical results for the oxidation of common hydrocarbons, providing a baseline for experimental design.

SubstrateCatalystOxidantSolventProduct(s)Conversion (%)Selectivity (%)Reference
CyclohexaneFe(III)(TPFPP)ClIodosylbenzeneDichloromethaneCyclohexanol, Cyclohexanone~71% (Yield of alcohol)High for alcohol[1]
AdamantaneFe(PCl8)ClIodosylbenzeneDichloromethaneAdamantan-1-ol, Adamantan-2-ol, Adamantan-2-one-Increased preference for secondary carbon oxidation[2]
(Z)-CycloocteneFe(PCl8)ClIodosylbenzeneDichloromethanecis-Epoxycyclooctane-High for epoxide[2]
n-PentaneFe(PCl8)ClIodosylbenzeneDichloromethanePentan-2-ol, Pentan-3-ol, Pentan-1-ol-Increased preference for primary carbon[2]

Note: Fe(III)(TPFPP)Cl and Fe(PCl8)Cl are structurally and electronically similar to Fe(III)(TDCPP)Cl, and their catalytic activities provide a strong reference.

Experimental Protocols

This section provides a detailed methodology for the oxidation of a model hydrocarbon, cyclohexane, using Fe(III)(TDCPP)Cl as the catalyst and iodosylbenzene (PhIO) as the oxidant.

Materials and Equipment
  • Catalyst: Fe(III)(TDCPP)Cl

  • Substrate: Cyclohexane (reagent grade, distilled before use)

  • Oxidant: Iodosylbenzene (PhIO)

  • Solvent: Dichloromethane (CH₂Cl₂, HPLC grade, dried over molecular sieves)

  • Internal Standard: Dodecane (for GC analysis)

  • Reaction Vessel: 3 mL conical glass vial with a magnetic stirrer

  • Analytical Equipment: Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5).

Experimental Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of Fe(III)(TDCPP)Cl in dichloromethane at a concentration of 1.0 mM.

    • Prepare a stock solution of the internal standard (dodecane) in dichloromethane at a concentration of 100 mM.

  • Reaction Setup:

    • To a 3 mL conical glass vial, add a magnetic stir bar.

    • Add 250 µL of the 1.0 mM Fe(III)(TDCPP)Cl stock solution (0.25 µmol of catalyst).

    • Add 56 µL of cyclohexane (500 µmol of substrate).

    • Add 25 µL of the 100 mM dodecane stock solution (2.5 µmol of internal standard).

    • Add 1.169 mL of dichloromethane to bring the total volume to 1.5 mL.

  • Initiation of the Reaction:

    • While stirring the reaction mixture at room temperature, add 5.5 mg of solid iodosylbenzene (25 µmol of oxidant).

    • Seal the vial and continue stirring at room temperature.

  • Reaction Monitoring and Quenching:

    • The progress of the reaction can be monitored by taking aliquots (e.g., 1 µL) at regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h) for GC analysis.

    • To quench the reaction, add a small amount of a reducing agent, such as a triphenylphosphine solution.

  • Product Analysis:

    • Inject the aliquots directly into the GC-FID for analysis.

    • Identify the products (cyclohexanol and cyclohexanone) by comparing their retention times with those of authentic samples.

    • Quantify the products and the remaining substrate by integrating the peak areas relative to the internal standard (dodecane).

  • Calculation of Conversion and Selectivity:

    • Conversion (%) = [(Initial moles of substrate - Final moles of substrate) / Initial moles of substrate] x 100

    • Yield (%) = (Moles of product formed / Initial moles of substrate) x 100

    • Selectivity (%) = (Moles of a specific product / Total moles of all products) x 100

Mandatory Visualizations

Catalytic Cycle of Fe(III)(TDCPP)Cl in Hydrocarbon Oxidation

Catalytic_Cycle Catalytic Cycle for Hydrocarbon Oxidation FeIIITDCPPCI Fe(III)(TDCPP)Cl FeIIITDCPPOH [Fe(III)(TDCPP)(O-IPh)]+ FeIIITDCPPCI->FeIIITDCPPOH + PhIO - Cl- OFeIVTDCPP_pi_cation [O=Fe(IV)(TDCPP•)]+ (Compound I) FeIIITDCPPOH->OFeIVTDCPP_pi_cation - PhI FeIVTDCPPOH_R [HO-Fe(IV)(TDCPP)• R•] OFeIVTDCPP_pi_cation->FeIVTDCPPOH_R + RH (H-atom abstraction) FeIIITDCPPCI_ROH Fe(III)(TDCPP)Cl + ROH FeIVTDCPPOH_R->FeIIITDCPPCI_ROH Oxygen Rebound + Cl- FeIIITDCPPCI_ROH->FeIIITDCPPCI

Caption: Proposed catalytic cycle for the oxidation of a hydrocarbon (RH) to an alcohol (ROH) catalyzed by Fe(III)(TDCPP)Cl using iodosylbenzene (PhIO) as the oxidant.

Experimental Workflow for Catalytic Hydrocarbon Oxidation

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock_solutions Prepare Stock Solutions (Catalyst, Internal Standard) reaction_setup Reaction Setup (Add Catalyst, Substrate, Standard, Solvent) stock_solutions->reaction_setup reaction_initiation Initiate Reaction (Add Oxidant) reaction_setup->reaction_initiation reaction_monitoring Monitor Reaction (Take Aliquots) reaction_initiation->reaction_monitoring quenching Quench Reaction reaction_monitoring->quenching gc_analysis GC-FID Analysis quenching->gc_analysis data_processing Data Processing (Calculate Conversion, Selectivity, Yield) gc_analysis->data_processing

Caption: General experimental workflow for the Fe(III)(TDCPP)Cl catalyzed oxidation of hydrocarbons.

References

Application Notes and Protocols for Fe(III)(TDCPP) Chloride in Redox Flow Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metalloporphyrins, such as Fe(III)(TDCPP) chloride (a derivative of Iron(III) tetraphenylporphyrin chloride), are a class of coordination compounds with a central metal ion bound to a porphyrin ligand. These molecules are vital in biological systems, playing key roles in processes like oxygen transport (hemoglobin) and photosynthesis (chlorophyll).[1][2][3] Their stable, extended π-electron systems and versatile redox chemistry also make them promising candidates for advanced materials in applications ranging from molecular wires and catalysts to energy storage.[2][4]

In the context of redox flow batteries (RFBs), particularly non-aqueous systems, iron porphyrins like Fe(III)TPP-Cl (a close analog to this compound) are investigated for their ability to undergo multiple, stable, one-electron transfer reactions.[4] This allows them to potentially serve as both the anolyte and catholyte in a symmetric RFB, which can mitigate issues of cross-contamination between the two electrolyte reservoirs.[4][5]

For professionals in drug development, the study of metalloporphyrins is also highly relevant. These compounds are utilized in photodynamic therapy for cancer, as MRI contrast agents, and are being explored for drug delivery systems.[6][7] The electrochemical techniques used to characterize these molecules in batteries are analogous to those used for studying redox-active drugs and biosensors.

These notes provide an overview of the application of Fe(III) tetraphenylporphyrin chloride complexes in non-aqueous redox flow batteries, detailing experimental protocols and performance data based on available research.[4]

Experimental Protocols

The following protocols are adapted from studies on Iron(III) tetraphenylporphyrin chloride (Fe(III)TPP-Cl), which serves as a model compound for this compound.[4]

  • Active Material: Iron(III) meso-tetraphenylporphine chloride (Fe(III)TPP-Cl)[8][9]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (NBu₄PF₆) or Potassium hexafluorophosphate (KPF₆)

  • Reference Compound: Ferrocene (for potential referencing)

  • Electrodes: Glassy carbon (working electrode), platinum wire (counter electrode), silver wire (pseudo-reference electrode)

  • RFB Cell Components: Graphite felt electrodes, ion exchange membrane (e.g., Nafion), PTFE tubing, peristaltic pumps.

  • Environment: Perform all preparations inside an inert atmosphere glovebox (e.g., argon or nitrogen) to minimize exposure to air and moisture.

  • Stock Solution: Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M NBu₄PF₆) in anhydrous DMF.

  • Analyte Solution: Dissolve a precisely weighed amount of Fe(III)TPP-Cl into the electrolyte stock solution to achieve the desired concentration (e.g., 0.5 mM for cyclic voltammetry or higher for battery cycling, subject to solubility limits). The solubility of Fe(III)TPP-Cl in neat DMF is approximately 5.2 mM.[4]

  • Reference: For electrochemical measurements, prepare a separate solution of the supporting electrolyte containing a known concentration of ferrocene.

  • Cell Assembly: Assemble a three-electrode electrochemical cell with a glassy carbon working electrode, a platinum wire counter electrode, and a silver wire pseudo-reference electrode.

  • Degassing: Sparge the prepared electrolyte solution with an inert gas (N₂ or Ar) for at least 20 minutes to remove dissolved oxygen. Maintain an inert atmosphere blanket over the solution during the experiment.[4]

  • Measurement:

    • Perform cyclic voltammetry (CV) scans over a potential range sufficient to observe the redox events of the Fe(III)TPP-Cl complex.

    • Typical scan rates range from 25 to 200 mV/s.

    • Record multiple cycles to check for stability and reversibility of the redox couples.[4]

  • Referencing: After the measurements, add ferrocene to the solution and record its CV. Use the well-defined Fc/Fc⁺ redox couple (0.0 V vs. Fc/Fc⁺) to reference the measured potentials of the iron porphyrin.

  • Electrode Preparation: Cut graphite felt electrodes to the desired dimensions and treat them (e.g., by heating in air) to improve wettability and performance.

  • Cell Assembly:

    • Assemble the RFB cell in a sandwich structure: end plate, current collector, graphite felt electrode, ion exchange membrane, second graphite felt electrode, current collector, end plate.

    • Ensure proper sealing to prevent leaks.

  • System Setup:

    • Connect the cell to two reservoirs containing the anolyte and catholyte solutions (for a symmetric cell, both reservoirs contain the same Fe(III)TPP-Cl solution) using PTFE tubing and peristaltic pumps.

    • Circulate the electrolytes through their respective half-cells.

  • Charge-Discharge Cycling:

    • Connect the assembled cell to a battery cycler.

    • Perform galvanostatic (constant current) charge-discharge cycling between set voltage limits.

    • A typical current for initial tests might be ±1.0 mA until an overpotential of 0.30 V is reached.[4]

    • Monitor the cell voltage, capacity, and efficiency over multiple cycles.

Performance Data

The following tables summarize the electrochemical properties and cycling performance of Fe(III)TPP-Cl in a non-aqueous electrolyte system.[4]

Table 1: Electrochemical Properties of Iron Tetraphenylporphyrin Complexes. [4]

CompoundRedox CoupleHalf-Wave Potential (V vs. Fc/Fc⁺)
Fe(III)TPP-Cl Fe(III)/Fe(II)-0.36
Fe(II)/Fe(I)-1.22
Fe(I)/Fe(0)-1.87
Fe(III)TPP-PF₆ Fe(III)/Fe(II)-0.26
Fe(II)/Fe(I)-1.23
Fe(I)/Fe(0)-1.87

Data obtained in 0.1 M NBu₄PF₆ in DMF.

Table 2: Symmetric RFB Performance Parameters for Fe(III)TPP-Cl. [4]

ParameterValueNotes
Theoretical Open Circuit Potential 1.51 VBased on the Fe(III)/Fe(II) and Fe(I)/Fe(0) redox couples.
Electrolyte Concentration 0.48 mMIn 0.1 M NBu₄PF₆ in DMF.
Initial Discharge Capacity ~90% of theoreticalAfter an initial conditioning period.
Cycling Stability Apparent plateau through 57 cyclesUnexpected initial increase in capacity suggests side reactions.
Key Challenge Parasitic ReactionsThe highly reduced Fe(0) state was found to react with the tetraalkylammonium cations of the supporting electrolyte.[4]

Visualizations

G cluster_prep Preparation cluster_testing Testing A Prepare Electrolyte (Fe(III)TPP-Cl in DMF + NBu4PF6) C Assemble RFB System A->C B Prepare RFB Cell (Electrodes, Membrane) B->C D Electrochemical Analysis (Cyclic Voltammetry) C->D E Galvanostatic Cycling (Charge-Discharge) C->E F Data Analysis (Capacity, Efficiency, Stability) D->F E->F G cluster_catholyte Catholyte (Positive Electrode) cluster_anolyte Anolyte (Negative Electrode) Fe3 Fe(III)TPP+ Fe2_C Fe(II)TPP Fe3->Fe2_C Discharge (Reduction) Fe2_C->Fe3 Charge (Oxidation) Fe2_A Fe(II)TPP Fe1 Fe(I)TPP- Fe2_A->Fe1 Charge (Reduction) Fe1->Fe2_A Discharge (Oxidation)

References

Application Notes and Protocols: Preparation of Fe(III)(TDCPP) Chloride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fe(III) meso-tetra(2,6-dichlorophenyl)porphine chloride, commonly referred to as Fe(III)(TDCPP) chloride, is a synthetic iron (III) porphyrin complex. These compounds are of significant interest in various research and drug development applications due to their catalytic activities, potential as photosensitizers, and ability to mimic the active sites of heme-containing enzymes. Proper preparation of stock solutions is critical to ensure experimental reproducibility and the integrity of the compound. This document provides a detailed protocol for the preparation and storage of this compound stock solutions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of this compound stock solutions.

ParameterValueReference
Chemical Name Fe(III) meso-tetra(2,6-dichlorophenyl)porphine chloride[1][2]
CAS Number 91042-27-2[1][3]
Molecular Formula C₄₄H₂₀Cl₉FeN₄[1]
Molecular Weight 979.58 g/mol [4]
Appearance Dark purple to black solid[3]
Recommended Solvent Dimethyl sulfoxide (DMSO)[3]
Solubility in DMSO 4 mg/mL (approximately 3.96 mM)[3]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month.[3]
Storage Conditions Protect from light, store under a nitrogen atmosphere.[3]

Experimental Protocol

This protocol details the steps for preparing a 1 mM stock solution of this compound in DMSO.

Materials and Equipment:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO), newly opened

  • Analytical balance

  • Spatula

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Ultrasonic water bath

  • Heating block or water bath capable of reaching 60°C

  • Nitrogen gas source and delivery system

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Pre-weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Work in a chemical fume hood to minimize inhalation of the powdered compound.

    • Use appropriate PPE.

  • Weighing the Compound:

    • Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 1 mM stock solution, weigh out approximately 0.98 mg of the compound (based on a molecular weight of 979.58 g/mol ). For larger volumes, adjust the mass accordingly. For instance, for 5 mL of a 1 mM solution, weigh 4.90 mg.

  • Dissolution:

    • Transfer the weighed this compound to an appropriately sized microcentrifuge tube or amber glass vial.

    • Add the calculated volume of fresh, anhydrous DMSO. It is crucial to use a newly opened bottle of anhydrous DMSO as hygroscopic (water-absorbed) DMSO can significantly impact the solubility of the product.[3]

    • For a 1 mM stock solution, the following volumes can be used[3]:

      • 1 mg of this compound in 1.02 mL of DMSO.

      • 5 mg of this compound in 5.10 mL of DMSO.

    • Vortex the mixture thoroughly for 1-2 minutes.

  • Facilitating Solubilization:

    • To ensure complete dissolution, utilize the following techniques as needed[3]:

      • Ultrasonication: Place the vial in an ultrasonic water bath for 10-15 minutes.

      • Warming/Heating: Gently warm the solution. For persistent insolubility, heat the solution to 60°C.[3] Monitor the dissolution process closely.

  • Final Preparation and Storage:

    • Once the solution is clear and all solid has dissolved, allow it to cool to room temperature.

    • To create an inert atmosphere and enhance stability, gently flush the headspace of the vial with dry nitrogen gas before sealing.

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[3]

    • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Always protect the solution from light.

Experimental Workflow Diagram

G Workflow for this compound Stock Solution Preparation start Start weigh Weigh this compound start->weigh transfer Transfer to Vial weigh->transfer add_dmso Add Anhydrous DMSO transfer->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_solubility Complete Dissolution? dissolve->check_solubility facilitate Apply Ultrasonication and/or Gentle Heating (60°C) check_solubility->facilitate No cool Cool to Room Temperature check_solubility->cool Yes facilitate->dissolve aliquot Aliquot into Single-Use Vials cool->aliquot store Store at -20°C or -80°C (Protected from Light, Under N2) aliquot->store end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols: Immobilization of Fe(III)(TDCPP) Chloride on Solid Supports

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) meso-tetra(4-carboxyphenyl)porphyrin chloride, abbreviated as Fe(III)(TDCPP)Cl or FeTCPPCl, is a synthetic metalloporphyrin that serves as a potent biomimetic catalyst.[1][2] Its structural and functional resemblance to the heme prosthetic group in cytochrome P450 enzymes makes it a valuable tool for mimicking oxidative metabolism of xenobiotics, including drugs.[3] Immobilizing these catalysts on solid supports enhances their stability, facilitates recovery and reuse, and allows for their application in various reactor setups, including continuous-flow systems.[3][4]

This document provides detailed protocols for the immobilization of Fe(III)(TDCPP)Cl on common solid supports, particularly amino-functionalized silica, and its application in catalytic oxidation reactions. These protocols are designed to be a practical guide for researchers in catalysis, drug development, and materials science.

Key Applications

  • Biomimetic Drug Metabolism Studies: Simulating the oxidative metabolism of drug candidates to identify potential metabolites early in the drug discovery process.[3]

  • Green Chemistry: Performing selective oxidation of various organic substrates under milder conditions with a reusable catalyst.

  • Environmental Remediation: Catalytic degradation of organic pollutants.[1]

  • Sensors and Materials Science: Development of novel functional materials with catalytic properties.[4][5]

Data Presentation: Catalytic Performance of Immobilized Fe(III) Porphyrins

The following tables summarize the catalytic activity of immobilized iron porphyrins in various oxidation reactions. While specific data for Fe(III)(TDCPP)Cl is often embedded in broader studies, the following represents typical performance metrics.

Table 1: Catalytic Oxidation of Alkenes and Alkanes with Immobilized Iron Porphyrins

Catalyst SystemSubstrateOxidantConversion (%)Major Product(s)Turnover Number (TON)Reference
Fe(III)TPPCl encapsulated in NaY ZeoliteCyclohexaneH₂O₂18Cyclohexanol, Cyclohexanone-[6]
Fe(III)TPPCl encapsulated in NaY Zeoliten-OctaneH₂O₂1.8--[6]
Fe(III)TPPCl/MCM-41Methyl Phenyl SulfideUHP¹92Methyl Phenyl Sulfoxide-[7]
Mn(III)TCPP grafted on HMS²Cyclohexene--2-cyclohexen-1-ol, 2-cyclohexen-1-one1.54 x 10⁵[8]

¹UHP: Urea Hydrogen Peroxide ²HMS: Hexagonal Mesoporous Silica

Note: The performance of immobilized catalysts is highly dependent on the nature of the support, the immobilization method, and the reaction conditions.

Experimental Protocols

Protocol 1: Covalent Immobilization of Fe(III)(TDCPP)Cl on Amino-Functionalized Silica

This protocol describes the covalent attachment of Fe(III)(TDCPP)Cl onto silica gel that has been functionalized with amine groups. The carboxylic acid moieties of the porphyrin react with the surface amines to form stable amide bonds.

Materials:

  • Silica gel (for chromatography, 60 Å, 230-400 mesh)

  • 3-Aminopropyltriethoxysilane (APTES)

  • Anhydrous toluene

  • Fe(III)(TDCPP)Cl

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dimethylformamide (DMF)

  • Methanol, Ethanol, Dichloromethane

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

Part A: Amino-functionalization of Silica Gel

  • Activation of Silica: Suspend 10 g of silica gel in 100 mL of 1 M HCl and stir for 4 hours at room temperature. Filter the silica, wash extensively with deionized water until the filtrate is neutral, and then dry in an oven at 120°C for 24 hours.

  • Silanization: In a round-bottom flask, suspend the activated silica gel in 100 mL of anhydrous toluene. Add 5 mL of APTES to the suspension.

  • Reflux: Reflux the mixture under a nitrogen atmosphere with constant stirring for 24 hours.

  • Washing and Drying: Allow the mixture to cool to room temperature. Filter the functionalized silica and wash sequentially with toluene, ethanol, and methanol. Dry the amino-functionalized silica (SiO₂-NH₂) under vacuum at 80°C for 12 hours. The loading of amine groups can be estimated to be approximately 1 mmol/g.[9]

Part B: Covalent Immobilization of Fe(III)(TDCPP)Cl

  • Activation of Carboxylic Groups: In a flask, dissolve 100 mg of Fe(III)(TDCPP)Cl in 50 mL of anhydrous DMF. Add a twofold molar excess of DCC to the solution. Stir the mixture at room temperature for 2 hours to activate the carboxylic acid groups of the porphyrin.

  • Coupling Reaction: Add 2 g of the prepared amino-functionalized silica to the activated porphyrin solution.

  • Immobilization: Stir the suspension at 60°C under a nitrogen atmosphere for 48 hours.[9]

  • Washing: After cooling, filter the resulting purple-brown solid. Wash the immobilized catalyst extensively with DMF, dichloromethane, and methanol to remove any unreacted porphyrin and by-products.

  • Drying: Dry the final product, Fe(III)(TDCPP)Cl-NH-SiO₂, under vacuum at 60°C overnight.

Characterization:

  • UV-Vis Spectroscopy: The successful immobilization can be confirmed by solid-state UV-Vis spectroscopy, which will show the characteristic Soret band of the iron porphyrin (around 420 nm) in the spectrum of the solid material.[7]

  • FT-IR Spectroscopy: Compare the FT-IR spectra of the bare silica, amino-functionalized silica, and the final product. The appearance of new bands corresponding to the amide bond (around 1650 cm⁻¹) and the characteristic porphyrin vibrations will indicate successful immobilization.

  • Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of porphyrin loaded onto the silica support.

  • Atomic Absorption Spectroscopy (AAS): AAS can determine the iron content, and thus the catalyst loading, on the support.[7]

Protocol 2: Biomimetic Oxidation of an Organic Substrate

This protocol provides a general procedure for the catalytic oxidation of a model substrate, such as an alkene or alkane, using the immobilized Fe(III)(TDCPP)Cl catalyst. This can be adapted for drug metabolism studies.

Materials:

  • Immobilized Fe(III)(TDCPP)Cl-NH-SiO₂ catalyst

  • Substrate (e.g., cyclohexene, styrene)

  • Oxidant (e.g., iodosylbenzene (PhIO), hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP))

  • Solvent (e.g., acetonitrile, dichloromethane)

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

Procedure:

  • Reaction Setup: In a glass vial, add 20 mg of the immobilized Fe(III)(TDCPP)Cl-NH-SiO₂ catalyst.

  • Addition of Reactants: Add 5 mL of the chosen solvent, followed by the substrate (e.g., 0.5 mmol of cyclohexene) and the internal standard.

  • Initiation of Reaction: Add the oxidant (e.g., 1 mmol of PhIO) to the mixture to start the reaction.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature or 60°C) for a specified time (e.g., 1-24 hours). Monitor the reaction progress by taking aliquots at different time intervals.

  • Work-up: After the reaction is complete, centrifuge or filter the reaction mixture to separate the solid catalyst.

  • Analysis: Analyze the supernatant by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the substrate and the yield of the products by comparing with the internal standard.

  • Catalyst Recycling: The recovered catalyst can be washed with the reaction solvent, dried, and reused for subsequent catalytic cycles to test its stability and reusability.[4]

Visualizations

Experimental Workflow

G cluster_0 Part A: Support Functionalization cluster_1 Part B: Immobilization cluster_2 Part C: Catalytic Oxidation A1 Silica Gel Activation (HCl) A2 Amino-silanization (APTES in Toluene) A1->A2 A3 Washing and Drying A2->A3 A4 Amino-functionalized Silica (SiO₂-NH₂) A3->A4 B2 Coupling Reaction with SiO₂-NH₂ A4->B2 B1 Fe(III)(TDCPP)Cl Activation (DCC in DMF) B1->B2 B3 Washing and Drying B2->B3 B4 Immobilized Catalyst B3->B4 C1 Reaction Setup (Catalyst, Substrate, Solvent) B4->C1 C2 Addition of Oxidant C1->C2 C3 Reaction C2->C3 C4 Catalyst Separation C3->C4 C5 Product Analysis (GC/HPLC) C4->C5

Caption: Workflow for immobilization and catalytic use.

Biomimetic Catalytic Cycle

G Fe3 Fe(III)P Fe2 Fe(II)P Fe3->Fe2 e⁻ Fe3O2 [Fe(III)P(O₂⁻)] Fe2->Fe3O2 + O₂ Fe4O [Fe(IV)P⁺(O)] Fe3O2->Fe4O + e⁻, + 2H⁺ - H₂O Fe4O->Fe3 + S - S-O Substrate Substrate (S) Product Product (S-O) e_minus e⁻ H_plus H⁺ H2O H₂O O2 O₂

Caption: Simplified Cytochrome P450 catalytic cycle.

References

Application Notes and Protocols for Fe(III)(TDCPP) Chloride in Peroxidase-Like Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fe(III) meso-tetra(4-carboxyphenyl)porphyrin chloride, abbreviated as Fe(III)(TDCPP) chloride, is a synthetic iron (III) porphyrin that exhibits significant peroxidase-like activity.[1] This property allows it to mimic the catalytic function of natural peroxidase enzymes, such as horseradish peroxidase (HRP), by catalyzing the oxidation of various chromogenic substrates in the presence of hydrogen peroxide (H₂O₂). The robust nature, ease of synthesis, and stability of this compound make it an attractive alternative to natural enzymes in a variety of applications, including immunoassays, biosensors, and therapeutic agent screening.[2] This document provides detailed application notes and experimental protocols for the utilization of this compound in peroxidase-like activity assays.

Principle of the Assay

The peroxidase-like activity of this compound is based on its ability to catalyze the transfer of oxygen from hydrogen peroxide to a substrate, resulting in a detectable signal. A common and highly sensitive chromogenic substrate used for this purpose is 3,3',5,5'-tetramethylbenzidine (TMB). In the presence of this compound and H₂O₂, TMB is oxidized to a blue-colored product, which can be quantified spectrophotometrically at a wavelength of approximately 652 nm. The reaction mechanism is analogous to that of HRP and is believed to proceed through a high-valent iron-oxo intermediate. The rate of color development is proportional to the peroxidase-like activity of the this compound.

Materials and Reagents

  • This compound

  • 3,3',5,5'-tetramethylbenzidine (TMB)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Acetate buffer (pH 4.0)

  • Phosphate buffer (pH 7.0)

  • Ultrapure water

  • Spectrophotometer (capable of reading at 652 nm)

  • 96-well microplates or cuvettes

Detailed Experimental Protocol

This protocol describes a colorimetric assay to determine the peroxidase-like activity of this compound using TMB as the chromogenic substrate.

1. Preparation of Reagents:

  • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO) and store it at -20°C. Further dilutions to the desired working concentrations should be made in the reaction buffer.

  • TMB Solution (10 mM): Dissolve an appropriate amount of TMB in DMSO to prepare a 10 mM stock solution. Store protected from light at 4°C.

  • H₂O₂ Solution (100 mM): Prepare a 100 mM H₂O₂ solution by diluting a 30% H₂O₂ stock solution in ultrapure water. This solution should be freshly prepared.

  • Reaction Buffer: Prepare a 0.2 M acetate buffer and adjust the pH to 4.0.

2. Peroxidase-Like Activity Assay:

  • In a 1.5 mL microcentrifuge tube or a well of a 96-well plate, add the following reagents in the specified order:

    • 80 µL of acetate buffer (0.2 M, pH 4.0)

    • 10 µL of this compound working solution (e.g., 30 µg/mL)

    • 5 µL of TMB solution (10 mM)

  • Initiate the reaction by adding 5 µL of H₂O₂ solution (100 mM).

  • Mix the solution gently and incubate at the optimal temperature (e.g., 35-40°C) for a specified time (e.g., 10-30 minutes).[3]

  • Measure the absorbance of the solution at 652 nm using a spectrophotometer. A blank reaction containing all components except this compound should be included to subtract any background absorbance.

3. Determination of Kinetic Parameters:

To determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ), the assay is performed by varying the concentration of one substrate (e.g., TMB or H₂O₂) while keeping the other substrate's concentration constant and in excess.

  • Varying TMB Concentration: Use a fixed, saturating concentration of H₂O₂ (e.g., 10 mM) and vary the concentration of TMB (e.g., 0.05 to 1.0 mM).

  • Varying H₂O₂ Concentration: Use a fixed, saturating concentration of TMB (e.g., 0.8 mM) and vary the concentration of H₂O₂ (e.g., 1 to 50 mM).

The initial reaction rates (v₀) are measured for each substrate concentration. The kinetic parameters are then calculated by fitting the data to the Michaelis-Menten equation or by using a Lineweaver-Burk plot.

Data Presentation

Quantitative data from the peroxidase-like activity assays should be summarized in clearly structured tables for easy comparison and interpretation. Below are representative tables based on data from an analogous iron porphyrin-based porous organic polymer (Fe-POP), which can serve as a template for presenting data for this compound.[4]

Table 1: Optimal Reaction Conditions for Peroxidase-Like Activity

ParameterOptimal Value
pH 4.0
Temperature 35-40 °C
Incubation Time 10 - 30 minutes

Table 2: Michaelis-Menten Kinetic Parameters

SubstrateKₘ (mM)Vₘₐₓ (10⁻⁸ M s⁻¹)
TMB 0.358.24
H₂O₂ 15.612.1

Note: The data presented in these tables are for an analogous iron porphyrin-based porous organic polymer (Fe-POP) and should be considered as a representative example. Actual values for this compound may vary and should be determined experimentally.

Visualization

Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycle of this compound in the peroxidase-like reaction and the experimental workflow for the assay.

Peroxidase_Catalytic_Cycle cluster_substrates Substrates cluster_products Products Fe_III Fe(III)(TDCPP)Cl (Resting State) Compound_I Compound I [Fe(IV)=O(TDCPP•+)]Cl Fe_III->Compound_I + H₂O₂ - H₂O Fe_III_again Fe(III)(TDCPP)Cl (Regenerated) Compound_I->Fe_III_again + TMB - oxTMB H2O2 H₂O₂ TMB TMB (colorless) H2O H₂O oxTMB oxTMB (blue)

Caption: Catalytic cycle of this compound.

Experimental_Workflow start Start: Prepare Reagents reagents Fe(III)(TDCPP)Cl TMB Solution H₂O₂ Solution Acetate Buffer (pH 4.0) start->reagents reaction_setup Combine Buffer, Fe(III)(TDCPP)Cl, and TMB reagents->reaction_setup initiate_reaction Add H₂O₂ to start the reaction reaction_setup->initiate_reaction incubation Incubate at Optimal Temperature (e.g., 35-40°C) initiate_reaction->incubation measurement Measure Absorbance at 652 nm incubation->measurement analysis Data Analysis: Calculate Activity / Kinetic Parameters measurement->analysis

Caption: Experimental workflow for the peroxidase-like activity assay.

References

Application Notes and Protocols for Electrocatalytic Oxygen Reduction Using Iron Porphyrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of iron porphyrins as electrocatalysts for the oxygen reduction reaction (ORR). This technology is pivotal for the advancement of renewable energy systems such as fuel cells and metal-air batteries.[1][2][3] Iron porphyrins are attractive alternatives to costly platinum-based catalysts due to their unique electronic properties, structural tunability, and the natural abundance of iron.[1][2]

Introduction to Iron Porphyrins in Oxygen Reduction

The oxygen reduction reaction is a critical process in energy conversion technologies, facilitating the transformation of chemical energy into electrical energy.[1][2] Iron porphyrin complexes mimic the active sites of natural enzymatic systems and can catalyze the ORR at lower overpotentials.[1] The efficiency of the ORR is often evaluated by its pathway, with the direct four-electron (4e⁻) reduction of oxygen to water being the most desirable and efficient route in both acidic and alkaline media.[1]

  • In acidic media: O₂ + 4H⁺ + 4e⁻ → 2H₂O

  • In alkaline media: O₂ + 2H₂O + 4e⁻ → 4OH⁻

The catalytic activity of iron porphyrins can be finely tuned by modifying the porphyrin ring with various functional groups, substituents, or by introducing different axial ligands to the iron center.[1] These modifications alter the electronic environment around the iron core, thereby influencing the catalyst's performance.[1]

Performance Metrics of Iron Porphyrin-Based Electrocatalysts

The catalytic performance of iron porphyrin-based materials for the ORR is assessed using several key metrics obtained from electrochemical measurements, primarily rotating disk electrode (RDE) and rotating ring-disk electrode (RRDE) voltammetry.[4]

Catalyst SystemSupport MaterialElectrolyteOnset Potential (E_onset) vs. RHE (V)Half-Wave Potential (E_1/2) vs. RHE (V)Electron Transfer Number (n)Reference
MWCNTs-Im-FeIIF₂₀TPPMWCNTs1.040.87~4[1]
1/CNTCNT0.930.84~4[1]
2/CNTCNT0.850.68~4[1]
FeTMPPClXC72Acid0.343.8[5][6]
FeTMPPClMoS₂Acid-0.152.2[5][6]
FeTMPPClg-C₃N₄Acid-0.243.1[5][6]
Fe-ISAS/CNN-doped CarbonAlkaline0.881[7]

Table 1: Summary of ORR Catalytic Performance for Various Iron Porphyrin-Based Composites. This table presents key performance indicators for different iron porphyrin catalysts, highlighting the influence of the support material and catalyst structure on the electrocatalytic activity.

Experimental Protocols

Protocol for Catalyst Preparation: Non-Pyrolyzed Iron Porphyrin on a Support

This protocol describes a common method for preparing a supported iron porphyrin catalyst without high-temperature pyrolysis, which helps in preserving the well-defined structure of the porphyrin complex.[8]

Materials:

  • Iron porphyrin (e.g., Fe(III) meso-Tetra(4-methoxyphenyl)porphyrin chloride - FeTMPPCl)

  • Support material (e.g., Vulcan XC-72 carbon black, MoS₂, g-C₃N₄)

  • Solvent (e.g., acetone)

  • Planetary ball mill or magnetic stirrer

  • Oven

Method 1: Dry Ball-Milling [5][8]

  • Weigh 300 mg of the iron porphyrin and 900 mg of the support material.

  • Place the powders into a 50 mL agate ball-milling container along with 12 g of agate balls.

  • Fix the container in a planetary ball mill and agitate at 400 rpm for 50 minutes.

  • The resulting catalyst powder is ready for use.

Method 2: Wet Impregnation [8]

  • Weigh 300 mg of the iron porphyrin and 900 mg of the support material.

  • Place the iron porphyrin in a beaker with 30 mL of acetone and stir until dissolved.

  • Add the support material to the solution to form a suspension.

  • Stir the suspension for 2 hours.

  • Evaporate the solvent completely using a heating plate, followed by drying in an oven at 75°C overnight.

Protocol for Electrode Preparation and Electrochemical Evaluation

This protocol outlines the steps for preparing a catalyst-modified working electrode and performing electrochemical measurements to evaluate its ORR activity.

Materials:

  • Prepared iron porphyrin catalyst

  • Nafion solution (e.g., 5 wt%)

  • Isopropanol and deionized water

  • Glassy carbon rotating disk electrode (RDE) or rotating ring-disk electrode (RRDE)

  • Electrochemical cell with a three-electrode setup (working electrode, counter electrode, reference electrode)

  • Electrolyte (e.g., O₂-saturated 0.1 M HClO₄ or 0.1 M KOH)

  • Potentiostat

Electrode Preparation:

  • Prepare a catalyst ink by dispersing a specific amount of the catalyst powder in a mixture of deionized water, isopropanol, and Nafion solution. A typical ratio is 1:1 (v/v) water to isopropanol with a small amount of Nafion binder.

  • Sonicate the ink suspension for at least 30 minutes to ensure a homogeneous dispersion.

  • Drop-cast a precise volume of the catalyst ink onto the polished surface of the glassy carbon electrode to achieve a desired catalyst loading (e.g., 600 µg/cm²).[9]

  • Allow the electrode to dry at room temperature.

Electrochemical Measurements: [4][8]

  • Assemble the three-electrode electrochemical cell with the prepared working electrode, a carbon rod or platinum wire as the counter electrode, and a suitable reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).[8]

  • Saturate the electrolyte with high-purity oxygen by bubbling O₂ for at least 30 minutes before the measurement. Maintain an O₂ atmosphere over the electrolyte during the experiment.

  • Perform cyclic voltammetry (CV) in the O₂-saturated electrolyte to activate and clean the electrode surface.

  • Conduct linear sweep voltammetry (LSV) at various rotation speeds (e.g., 100 to 2500 rpm) to evaluate the ORR activity.

  • For RRDE measurements, hold the ring potential at a value suitable for detecting hydrogen peroxide (e.g., 1.2 V vs. RHE) to determine the reaction selectivity.[4]

Reaction Mechanisms and Pathways

The electrocatalytic reduction of oxygen by iron porphyrins is a multi-step process. Understanding the reaction mechanism is crucial for designing more efficient catalysts.[1] The generally accepted mechanism involves the initial binding of O₂ to the reduced Fe(II) center, followed by a series of electron and proton transfer steps.[10][11]

The key steps in the proposed mechanism are:

  • Reduction of the Fe(III) porphyrin to its Fe(II) state at the electrode surface.[10]

  • Reversible binding of molecular oxygen to the Fe(II) center to form a ferric superoxide species (Fe³⁺-O₂⁻).[1][10]

  • Protonation of the superoxide to form a perhydroxyl-iron(III) complex. This step is often the rate-determining step.[1][10]

  • Subsequent rapid reduction and protonation steps lead to the cleavage of the O-O bond and the formation of water, regenerating the Fe(III) catalyst for the next cycle.[1]

The selectivity of the ORR pathway (2e⁻ vs. 4e⁻) depends on the specific iron porphyrin catalyst and the reaction conditions.[1] Iron porphyrins are generally known to favor the more efficient 4-electron pathway to water.[1]

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_electrochemistry Electrochemical Evaluation s1 Weigh Iron Porphyrin & Support s2 Combine in Ball Mill or Solvent s1->s2 s3 Ball Mill (Dry) or Stir (Wet) s2->s3 s4 Dry Catalyst Powder s3->s4 e1 Prepare Catalyst Ink (Catalyst, Solvent, Nafion) s4->e1 Use Catalyst e2 Sonicate Ink e1->e2 e3 Drop-cast on GC Electrode e2->e3 e4 Dry Electrode e3->e4 c1 Assemble 3-Electrode Cell e4->c1 Use Working Electrode c2 Saturate Electrolyte with O2 c1->c2 c3 Perform CV and LSV/RRDE c2->c3 c4 Data Analysis (E_onset, E_1/2, n) c3->c4

Caption: Experimental workflow for the synthesis and electrochemical evaluation of iron porphyrin catalysts.

ORR_Mechanism FeIII Fe(III)P FeII Fe(II)P FeIII->FeII + e⁻ FeII_O2 Fe(II)P-O2 FeII->FeII_O2 + O2 FeIII_O2_minus [Fe(III)P-O2]⁻ FeII_O2->FeIII_O2_minus FeIII_OOH [Fe(III)P-OOH] FeIII_O2_minus->FeIII_OOH + H⁺ + e⁻ FeIV_O [Fe(IV)P=O] FeIII_OOH->FeIV_O + H⁺ + e⁻ - H2O FeIV_O->FeIII + 2H⁺ + 2e⁻ H2O 2H2O FeIV_O->H2O

Caption: Proposed associative mechanism for the 4-electron oxygen reduction reaction catalyzed by iron porphyrins (P = porphyrin).

References

Application Notes and Protocols for Visible Light-Driven Degradation using Iron(III) meso-Tetra(4-carboxyphenyl)porphine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: ANP-VL-FeTCPP-2025 Version: 1.0 For: Researchers, scientists, and drug development professionals

Abstract

This document provides a detailed experimental protocol for investigating the photocatalytic degradation of organic pollutants under visible light irradiation using Iron(III) meso-Tetra(4-carboxyphenyl)porphine Chloride, herein referred to as Fe(III)(TCPP)Cl or Fe-TCPP. Iron porphyrins are robust biomimetic catalysts that can be activated by visible light to generate reactive oxygen species (ROS), making them effective for the degradation of persistent organic molecules.[1][2] This protocol covers the synthesis of the catalyst, the setup of the photocatalytic experiment, and the analytical methods for monitoring the degradation process.

Catalyst Synthesis and Preparation

The Fe(III)(TCPP)Cl catalyst can be synthesized using established methods, often involving the metalation of the free-base porphyrin.[3][4] A common and effective approach is a modified version of the Adler method.

Protocol: Synthesis of Fe(III)(TCPP)Cl
  • Dissolve Free-Base Porphyrin: In a round-bottom flask, dissolve meso-Tetra(4-carboxyphenyl)porphine (H₂TCPP) in N,N-dimethylformamide (DMF).

  • Add Iron Salt: Add an excess of anhydrous iron(II) chloride (FeCl₂) or iron(III) chloride (FeCl₃) to the solution. A molar ratio of at least 1.5 equivalents of the iron salt to the porphyrin is recommended.[3]

  • Reflux: Heat the mixture to reflux for approximately 2 hours.[1][4] The color of the solution will change, indicating the progress of metal insertion.

  • Monitor Reaction: The reaction can be monitored using UV-Vis spectroscopy. The disappearance of the four Q-bands of the free-base porphyrin and the appearance of a new spectrum characteristic of the iron porphyrin indicate the completion of the reaction.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Add distilled water to precipitate the crude Fe(III)(TCPP)Cl.

    • Collect the precipitate by suction filtration and wash it thoroughly with distilled water to remove unreacted iron salts and DMF.

    • Dry the product in a vacuum oven.

    • Further purification can be achieved by column chromatography using alumina.[3]

  • Characterization: Confirm the identity and purity of the synthesized Fe(III)(TCPP)Cl using techniques such as UV-Vis spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry. The UV-Vis spectrum in DMF should show a characteristic Soret band around 418-425 nm.

Experimental Setup for Photocatalytic Degradation

This section details the materials and procedures for conducting the photocatalytic degradation of a model organic pollutant, such as Rhodamine B (RhB), under visible light.[5]

Materials and Equipment
  • Photocatalyst: Fe(III)(TCPP)Cl

  • Model Pollutant: Rhodamine B (RhB), p-Nitrophenol, or other target molecule.[5][6]

  • Solvent: Deionized water or an appropriate organic solvent (e.g., Methanol).[2]

  • Photoreactor: A glass vessel, typically with a quartz window, equipped with a magnetic stirrer.

  • Light Source: A lamp that emits in the visible spectrum (e.g., Xenon lamp with a UV cutoff filter (λ > 420 nm), or a high-power LED lamp). The light intensity should be measured and kept constant.

  • Analytical Instrument: UV-Vis Spectrophotometer for monitoring the degradation of the pollutant.

Diagram: Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize & Characterize Fe(III)(TCPP)Cl Catalyst B Prepare Stock Solutions: Catalyst & Pollutant A->B C Mix Catalyst & Pollutant in Photoreactor B->C D Equilibrate in Dark (Adsorption-Desorption) C->D E Irradiate with Visible Light Source D->E F Collect Aliquots at Timed Intervals E->F G Measure Pollutant Concentration (UV-Vis) F->G H Calculate Degradation % and Rate Constant (k) G->H I Analyze Data & Plot Results H->I

Caption: Workflow for the photocatalytic degradation experiment.

Protocol: Degradation of Rhodamine B
  • Catalyst Suspension: Disperse a specific amount of Fe(III)(TCPP)Cl catalyst in a defined volume of deionized water containing the model pollutant (e.g., 20 mg of catalyst in 100 mL of 20 mg/L RhB solution).[7]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for at least 60 minutes to ensure that adsorption-desorption equilibrium is reached between the catalyst surface and the pollutant molecules. Take an initial sample (t=0) at the end of this period.

  • Initiate Photocatalysis: Turn on the visible light source to begin the irradiation. Maintain constant stirring throughout the experiment to ensure the catalyst remains suspended.

  • Sampling: At regular time intervals (e.g., every 5 or 10 minutes), withdraw aliquots (e.g., 3 mL) from the suspension.

  • Sample Preparation: Immediately centrifuge or filter the withdrawn aliquots to remove the catalyst particles.

  • Analysis: Measure the absorbance of the supernatant at the characteristic wavelength of the pollutant (e.g., ~554 nm for Rhodamine B) using a UV-Vis spectrophotometer.

  • Calculation: The degradation efficiency can be calculated using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ * 100 where C₀ is the initial concentration (after dark adsorption) and Cₜ is the concentration at time t. The apparent pseudo-first-order rate constant (k) can be determined by plotting ln(C₀/Cₜ) versus irradiation time.

Data Presentation

Quantitative data from photocatalytic experiments should be summarized for clear comparison. The following table presents representative data compiled from literature on iron porphyrin-based photocatalysis.

Catalyst SystemModel PollutantCatalyst Conc.Light SourceDegradation EfficiencyApparent Rate Constant (k)Reference
FeTCPP chloridep-Nitrophenol3% (wt)Visible LightHigh0.037 min⁻¹[6]
1 wt% Fe-TCPP@CNNTsRhodamine B1 g/LVisible Light~100% in 30 mink₁=0.0964 min⁻¹, k₂=0.328 min⁻¹[5]
Fe(III)(TCPP)/PhIOGentian Violet0.005 mMN/A (Oxidant)>90% in 1 hr-[2]
Fe(III)(TCPP)/PhIORhodamine B0.0227 mMN/A (Oxidant)>95% in 30 min-[8]

Proposed Photocatalytic Mechanism

The photocatalytic activity of Fe(III)(TCPP)Cl under visible light is initiated by the absorption of photons by the porphyrin ring, which acts as a photosensitizer. This leads to the generation of electron-hole pairs. The separated charges can then react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), which are responsible for the degradation of the organic pollutant.[5]

Diagram: Photocatalytic Degradation Pathway

G Catalyst Fe(III)(TCPP)Cl (Ground State) Excited Fe(III)(TCPP)Cl* (Excited State) Catalyst->Excited 1. Light Absorption Photon Visible Light (hν) ChargeSep Charge Separation (e⁻ / h⁺ pair) Excited->ChargeSep 2. e⁻-h⁺ Generation e_reaction e⁻ + O₂ → O₂•⁻ (Superoxide Radical) ChargeSep->e_reaction 3a. Reduction h_reaction h⁺ + H₂O → •OH (Hydroxyl Radical) ChargeSep->h_reaction 3b. Oxidation Degradation Pollutant + ROS (•OH, O₂•⁻) e_reaction->Degradation h_reaction->Degradation 4. Attack Products Degradation Products (CO₂, H₂O, etc.) Degradation->Products 5. Mineralization

Caption: Proposed mechanism for ROS generation and pollutant degradation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Fe(III)(TDCPP) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Fe(III)(meso-tetra(2,6-dichlorophenyl)porphyrin) chloride (Fe(III)(TDCPP)Cl). This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this sterically hindered metalloporphyrin.

Troubleshooting Guide

Low yields and purification difficulties are common hurdles in the synthesis of sterically hindered metalloporphyrins like Fe(III)(TDCPP)Cl. This section addresses specific issues you may encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete reaction: The steric hindrance of the 2,6-dichloro substituents slows down the metal insertion. Reaction time may be insufficient.- Increase reaction time: Monitor the reaction progress using UV-Vis spectroscopy until the Soret band of the free-base porphyrin disappears. - Increase reaction temperature: Refluxing in a high-boiling solvent like N,N-dimethylformamide (DMF) is a common method.[1] However, be cautious as prolonged heating can lead to degradation.
Low reactivity of iron salt: The choice of iron salt and its hydration state can affect reactivity.- Use anhydrous FeCl₂ or FeCl₃: Water can interfere with the reaction. Ensure your iron salt is anhydrous. - Use a more reactive iron source: Iron(II) salts are often more effective for metal insertion into porphyrins.
Inappropriate solvent: The solvent must be able to dissolve both the porphyrin and the iron salt and be stable at the reaction temperature.- DMF: A common and effective solvent for this reaction.[1] - Glacial Acetic Acid or Propionic Acid: These can also serve as effective solvents and catalysts. A mixed solvent system of propionic acid, glacial acetic acid, and m-nitrotoluene has been reported for similar syntheses.
Product Degradation (Observed by unusual color changes or complex TLC/HPLC) Harsh reaction conditions: High temperatures and prolonged reaction times can lead to the degradation of the porphyrin macrocycle.- Use milder conditions: A method using iron(II) chloride in refluxing THF with a catalytic amount of a reducing agent has been shown to be effective for sterically hindered porphyrins and can be attempted. - Microwave-assisted synthesis: This can significantly reduce reaction times and potentially minimize degradation.
Difficult Purification Presence of unreacted starting material: Due to incomplete reaction.- Optimize reaction conditions as described above to drive the reaction to completion. - Column chromatography: Use a silica gel column with a suitable eluent system (e.g., dichloromethane/methanol mixtures) to separate the product from the free-base porphyrin.
Formation of µ-oxo dimers: Iron porphyrins can form µ-oxo dimers, especially in the presence of base and water.- Acidic workup: Washing the crude product with dilute HCl can help to break up µ-oxo dimers and remove excess iron salts. - Purification under acidic conditions: Incorporating a small amount of acid in the eluent during column chromatography can sometimes prevent dimer formation on the column.
Contamination with iron oxides: Excess iron salts can hydrolyze to form insoluble iron oxides.- Filter the reaction mixture while hot: This can remove insoluble impurities before workup. - Recrystallization: Recrystallization from a solvent system like chloroform/hexane can effectively purify the product.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of Fe(III)(TDCPP) chloride?

A1: The yield for sterically hindered porphyrins like Fe(III)(TDCPP)Cl can be highly variable depending on the synthetic method used. While specific yield data for Fe(III)(TDCPP)Cl is not widely published, yields for analogous ortho-substituted tetraphenylporphyrin iron(III) chlorides using a one-pot mixed solvent method have been reported in the range of 28.7% to 40.4%. For the less sterically hindered Fe(TPP)Cl, yields can be significantly higher, ranging from 62% to 86% after purification. Optimization of the reaction conditions is crucial for maximizing the yield of Fe(III)(TDCPP)Cl.

Q2: How can I monitor the progress of the iron insertion reaction?

A2: The most convenient method is UV-Vis spectroscopy. The free-base porphyrin (H₂TDCPP) has a characteristic Soret band (around 418 nm) and four Q-bands in the 500-700 nm region. Upon successful iron insertion, the Soret band will shift (typically to around 420 nm for the iron(III) chloride complex), and the number of Q-bands will reduce to two. You can take small aliquots from the reaction mixture, dilute them, and record the UV-Vis spectrum to track the disappearance of the free-base porphyrin spectrum and the appearance of the metalloporphyrin spectrum.

Q3: What is the best method for purifying this compound?

A3: A combination of column chromatography and recrystallization is generally the most effective method.

  • Column Chromatography: A silica gel column is typically used. The eluent is chosen to separate the more polar iron porphyrin from the less polar free-base porphyrin. A common solvent system is a gradient of methanol in dichloromethane.

  • Recrystallization: After chromatography, recrystallization from a solvent pair like chloroform/hexane or dichloromethane/hexane can yield highly pure crystalline material.

Q4: I see a brown, insoluble material in my crude product. What is it and how do I remove it?

A4: This is likely insoluble iron oxides formed from the excess iron salt used in the reaction. You can often remove this by filtering the hot reaction mixture before the workup. If it persists, it can usually be removed during column chromatography as it will remain at the top of the column.

Q5: My final product has a broad Soret band in the UV-Vis spectrum. What could be the issue?

A5: A broad Soret band can indicate the presence of aggregated species, such as µ-oxo dimers. It can also suggest the presence of impurities. Ensure your product is fully dissolved and that the solvent is appropriate. If aggregation is suspected, you can try adding a coordinating axial ligand (like pyridine) to the solution, which should result in a sharper, red-shifted Soret band. For purification, refer to the troubleshooting guide regarding µ-oxo dimers.

Experimental Protocols

Method 1: The Adler-Longo Method (Modified)

This method involves refluxing the free-base porphyrin with an iron salt in a high-boiling solvent.

Reagents:

  • meso-tetra(2,6-dichlorophenyl)porphyrin (H₂TDCPP)

  • Anhydrous Iron(II) Chloride (FeCl₂) or Iron(III) Chloride (FeCl₃) (10-20 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve H₂TDCPP in DMF.

  • Add a 10-20 fold molar excess of anhydrous iron chloride.

  • Heat the mixture to reflux (approx. 153 °C) and maintain reflux for 2-4 hours. Monitor the reaction by UV-Vis spectroscopy.

  • Once the reaction is complete (disappearance of the free-base Soret band), allow the mixture to cool to room temperature.

  • Remove the DMF under reduced pressure.

  • Redissolve the crude product in a suitable solvent like dichloromethane or chloroform.

  • Wash the organic solution with dilute aqueous HCl followed by water to remove excess iron salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization.

Method 2: Glacial Acetic Acid Method

This method uses glacial acetic acid as both the solvent and a catalyst.

Reagents:

  • H₂TDCPP

  • Anhydrous Iron(II) Chloride (FeCl₂) (10-20 equivalents)

  • Glacial Acetic Acid

Procedure:

  • Suspend H₂TDCPP and a 10-20 fold molar excess of anhydrous FeCl₂ in glacial acetic acid.

  • Heat the mixture to reflux (approx. 118 °C) for 2-6 hours, monitoring the reaction progress by UV-Vis spectroscopy.

  • After completion, cool the reaction mixture and remove the acetic acid under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water, followed by a dilute aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purify the product by column chromatography and recrystallization.

Data Presentation

The following table summarizes reported yields for the synthesis of various iron tetraphenylporphyrin derivatives using different methods. Note that the yield is highly dependent on the specific porphyrin and the reaction conditions. These values should be used as a general guide for what might be achievable for Fe(III)(TDCPP)Cl with optimization.

PorphyrinMethodSolventTemperatureTimeYield (%)
TPP derivatives (ortho/para-substituted)One-pot mixed solventPropionic acid, glacial acetic acid, m-nitrotolueneReflux2 h28.7 - 40.4
TPPDMFDMFReflux5 h62 - 86 (purified)
TPPAcetic AcidGlacial Acetic AcidReflux2 h~95

TPP = tetraphenylporphyrin

Visualizations

Experimental Workflow for Fe(III)(TDCPP)Cl Synthesis

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reagents H₂TDCPP + FeCl₂ (excess) solvent High-boiling solvent (e.g., DMF or Acetic Acid) reagents->solvent reaction Reflux (2-6 hours) solvent->reaction monitoring Monitor by UV-Vis Spectroscopy reaction->monitoring cooling Cool to Room Temperature monitoring->cooling solvent_removal Remove Solvent (in vacuo) cooling->solvent_removal dissolve Dissolve in CH₂Cl₂ solvent_removal->dissolve wash Wash with aq. HCl and H₂O dissolve->wash dry Dry over Na₂SO₄ wash->dry chromatography Silica Gel Column Chromatography dry->chromatography recrystallization Recrystallization (e.g., CHCl₃/Hexane) chromatography->recrystallization final_product Pure Fe(III)(TDCPP)Cl recrystallization->final_product G start Low Yield of Fe(III)(TDCPP)Cl check_reaction Reaction Incomplete? start->check_reaction check_degradation Product Degradation? check_reaction->check_degradation No increase_time Increase Reaction Time/Temp check_reaction->increase_time Yes check_purification Purification Issues? check_degradation->check_purification No milder_cond Use Milder Conditions (e.g., lower temp, shorter time) check_degradation->milder_cond Yes optimize_chrom Optimize Chromatography check_purification->optimize_chrom Yes increase_time->start Re-evaluate change_solvent Change Solvent/Fe Salt increase_time->change_solvent change_solvent->start Re-evaluate milder_cond->start Re-evaluate acid_workup Perform Acidic Workup optimize_chrom->acid_workup acid_workup->start Re-evaluate

References

Stability issues of Fe(III)(TDCPP) chloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Fe(III)(TDCPP) chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered in solution-based experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, or Iron(III) meso-tetra(2,6-dichlorophenyl)porphyrin chloride, is a synthetic metalloporphyrin. Due to its robust nature and catalytic activity, it is frequently used in studies related to:

  • Biomimetic catalysis, mimicking enzymes like cytochrome P450.

  • Oxidation catalysis in organic synthesis.

  • Development of sensors and materials.

Q2: What are the primary stability concerns when working with this compound in solution?

The main stability issues are:

  • Aggregation: Self-association of porphyrin molecules to form larger, often less active or insoluble, clusters.

  • μ-oxo Dimer Formation: A specific form of dimerization where two Fe(III) porphyrin units are bridged by an oxygen atom, which can alter the catalytic and spectroscopic properties.

  • Demetallation: Loss of the central iron ion, particularly in acidic conditions.

  • Ligand Oxidation/Degradation: Chemical modification of the porphyrin ring itself, which can be initiated by strong oxidants, light, or high temperatures.

Q3: How can I visually or spectroscopically detect instability in my this compound solution?

Several signs can indicate instability:

  • Visual Observation:

    • Precipitation: The formation of solid material in the solution is a clear sign of aggregation and insolubility.

    • Turbidity or Cloudiness: A hazy appearance suggests the formation of colloidal aggregates.

  • Spectroscopic Changes (UV-Vis):

    • Broadening of the Soret Band: The sharp, intense Soret peak may broaden and decrease in intensity (hypochromicity).

    • Shift in the Soret Band: A blue or red shift in the Soret peak can indicate aggregation or changes in the coordination environment of the iron center. The formation of μ-oxo dimers is often associated with a significant blue shift.

    • Changes in the Q-bands: The less intense Q-bands in the 500-700 nm region may also shift or change in relative intensity.

Q4: What are the recommended storage conditions for this compound?

  • Solid Form: Store at -20°C, protected from light and under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Stock Solutions: Prepare stock solutions in a suitable solvent like anhydrous DMSO or chlorinated solvents (e.g., dichloromethane). Aliquot and store at -80°C for up to 6 months or -20°C for up to one month.[1] Solutions should be protected from light and stored under nitrogen.[1] Repeated freeze-thaw cycles should be avoided.

Section 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common stability issues with this compound solutions.

Issue 1: Precipitation or Cloudiness Observed in Solution
  • Potential Cause: Aggregation due to high concentration, inappropriate solvent, or changes in temperature or pH.

  • Troubleshooting Steps:

StepActionRationale
1 Verify Concentration Ensure the concentration is not exceeding the solubility limit in the chosen solvent.
2 Solvent Selection Use high-purity, anhydrous solvents. For aqueous environments, consider the use of co-solvents or surfactants to improve solubility, but be aware that these can also influence aggregation.
3 pH Adjustment If working in a system where pH can be controlled, adjust the pH to a range where the porphyrin is more stable. For many iron porphyrins, very low or high pH can promote aggregation or degradation.
4 Temperature Control Maintain a constant and appropriate temperature. Some porphyrins may precipitate upon cooling.
5 Sonication Brief sonication can sometimes help to break up small aggregates and redissolve the compound.
Issue 2: Unexpected Color Change or UV-Vis Spectral Shifts
  • Potential Cause: Formation of μ-oxo dimers, changes in the axial ligand, or degradation of the porphyrin.

  • Troubleshooting Steps:

StepActionRationale
1 Check for Water Content The presence of water can facilitate the formation of μ-oxo dimers. Use anhydrous solvents and handle the compound in a dry atmosphere.
2 Control pH Basic conditions can promote the formation of hydroxide-ligated species, which are precursors to μ-oxo dimers.
3 Axial Ligand Presence Ensure that any intended axial ligands are present in the solution at the correct concentration. The coordination of axial ligands can prevent dimerization.
4 Protect from Light Photodegradation can lead to changes in the electronic structure and color of the solution.
5 Inert Atmosphere The presence of oxygen can contribute to oxidative degradation of the porphyrin ring.
Issue 3: Loss of Catalytic Activity
  • Potential Cause: Aggregation, μ-oxo dimer formation, demetallation, or oxidative degradation of the catalyst.

  • Troubleshooting Steps:

StepActionRationale
1 Monitor UV-Vis Spectrum Before and after the reaction, record the UV-Vis spectrum to check for signs of aggregation or degradation.
2 Control Reaction pH Avoid strongly acidic conditions that can lead to demetallation.
3 Use of Axial Ligands In some catalytic systems, the addition of an axial ligand (e.g., imidazole) can enhance stability and activity.
4 Inert Atmosphere If the reaction is sensitive to oxygen, perform it under an inert atmosphere.
5 Freshly Prepared Solutions Use freshly prepared solutions of this compound for catalytic experiments to minimize the impact of slow degradation over time.

Section 3: Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in Solution using UV-Vis Spectroscopy

Objective: To assess the stability of this compound in a given solvent over time and under specific conditions (e.g., temperature, light exposure).

Materials:

  • This compound

  • High-purity, anhydrous solvent (e.g., DMSO, Dichloromethane)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Thermostatted cuvette holder (optional)

  • Light source for photodegradation studies (optional)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mM).

  • Preparation of Working Solution: Dilute the stock solution to a concentration that gives a Soret peak absorbance between 1.0 and 1.5 (e.g., 5-10 µM).

  • Initial Spectrum: Record the initial UV-Vis spectrum of the working solution from 350 nm to 700 nm. Note the wavelength (λmax) and absorbance of the Soret peak and the Q-bands.

  • Incubation: Store the working solution under the desired experimental conditions (e.g., room temperature in the dark, 40°C, exposure to ambient light).

  • Time-course Monitoring: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum of the solution.

  • Data Analysis:

    • Plot the absorbance of the Soret peak as a function of time. A decrease in absorbance indicates degradation or aggregation.

    • Monitor any shifts in the λmax of the Soret peak. A blue shift can indicate μ-oxo dimer formation, while a red or blue shift can be associated with aggregation.

    • Observe any broadening of the Soret peak, which is a common sign of aggregation.

    • Look for the appearance of new peaks, which could indicate the formation of degradation products.

Expected Outcomes and Interpretation:

ObservationPotential Cause
Decrease in Soret peak intensityAggregation, Degradation
Blue shift of Soret peakμ-oxo dimer formation, J-aggregation
Red shift of Soret peakH-aggregation
Broadening of Soret peakAggregation
Appearance of new peaksFormation of degradation products
Protocol 2: Accelerated Stability Testing

Objective: To rapidly assess the stability of this compound under stressed conditions to predict its long-term stability.

Procedure:

  • Prepare identical samples of this compound in the desired solvent.

  • Expose the samples to a range of stress conditions, such as:

    • Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose to a controlled light source (e.g., a UV lamp or a xenon lamp).

    • pH Stress: Adjust the pH of the solution to acidic and basic values (e.g., pH 3, pH 10), if compatible with the solvent system.

  • At specified time points, withdraw aliquots and analyze them using UV-Vis spectroscopy as described in Protocol 1. HPLC can also be used for a more quantitative assessment of the remaining parent compound and the formation of degradation products.

Section 4: Visualizations

Stability_Issues_Workflow Troubleshooting Workflow for Fe(III)(TDCPP)Cl Instability start Experiment with Fe(III)(TDCPP)Cl issue Observe Instability? (Precipitation, Color Change, Low Activity) start->issue precip Precipitation / Turbidity issue->precip Yes color_change Color Change / Spectral Shift issue->color_change Yes low_activity Loss of Catalytic Activity issue->low_activity Yes end_node Stable Experiment issue->end_node No check_conc Check Concentration & Solvent precip->check_conc check_water Check for Water/Moisture color_change->check_water check_ph Check pH low_activity->check_ph check_light Protect from Light low_activity->check_light check_atmosphere Use Inert Atmosphere low_activity->check_atmosphere resolve_precip Lower Concentration Use Anhydrous Solvent Sonication check_conc->resolve_precip resolve_color Use Anhydrous Solvent Control pH Add Axial Ligand check_water->resolve_color resolve_activity Use Fresh Solution Control pH Inert Atmosphere check_ph->resolve_activity check_light->resolve_activity check_atmosphere->resolve_activity resolve_precip->end_node resolve_color->end_node resolve_activity->end_node

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways Primary Degradation Pathways of Fe(III) Porphyrins start Fe(III)(TDCPP)Cl (Monomer) aggregation Aggregation start->aggregation High Conc. Poor Solvent dimerization μ-oxo Dimerization start->dimerization + H2O / OH- demetallation Demetallation start->demetallation Acidic pH oxidation Ligand Oxidation start->oxidation Light / O2 Strong Oxidants aggregates Aggregates (Inactive/Insoluble) aggregation->aggregates dimer μ-oxo Dimer (Altered Activity) dimerization->dimer free_base Free-Base Porphyrin + Fe(III) demetallation->free_base degraded_porphyrin Degraded Porphyrin oxidation->degraded_porphyrin

Caption: Key degradation pathways for Fe(III) porphyrins.

References

Degradation pathways of iron porphyrins during catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with iron porphyrins in catalysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for iron porphyrin catalysts?

A1: Iron porphyrin catalysts primarily degrade through three main pathways:

  • Oxidative Degradation of the Macrocycle: This is the most common pathway, where reactive oxygen species (ROS) attack the porphyrin ring itself.[1][2] The degradation is often initiated by the formation of a ferric hydroperoxide species which then hydroxylates a meso-position of the porphyrin, leading to ring cleavage.[3][4] In some electrocatalytic systems, the porphyrin macrocycle can undergo decomposition at positive potentials, particularly during the oxygen evolution reaction (OER).[5]

  • Formation of Inactive Dimers: Iron porphyrins, particularly in solution, can form µ-oxo dimers. This process involves two porphyrin units bridging via an oxygen atom (Fe-O-Fe).[6] These dimers are often catalytically inactive or significantly less active than the monomeric species.[7]

  • Demetalation (Iron Leaching): The central iron atom can be lost from the porphyrin core, especially under harsh conditions like strong acidity.[8] This results in a metal-free porphyrin ligand which is catalytically inactive for redox reactions.

Q2: How do the electronic properties of substituents on the porphyrin ring affect catalyst stability and activity?

A2: The electronic properties of substituents significantly modulate the catalyst's performance. Electron-withdrawing groups, such as fluorine atoms, can make the porphyrin more robust against oxidative attack and increase the redox potential of the iron center, which can enhance catalytic activity for certain reactions.[8][9][10] Conversely, electron-donating groups can also be beneficial in some contexts by stabilizing the high-valent iron-oxo intermediates crucial for catalysis.[11][12] The specific effect depends heavily on the reaction mechanism.

Q3: What is the role of axial ligands in the stability of iron porphyrins?

A3: Axial ligands, which coordinate to the iron center perpendicular to the porphyrin plane, play a crucial role in stabilizing the catalyst. They can influence the iron's electronic structure, spin state, and redox potential.[13][14] The nature of the axial ligand can modulate the affinity for substrates and prevent the formation of inactive µ-oxo dimers.[15] For instance, in low-spin d⁶ iron(II) porphyrins, there is a marked preference for parallel orientation of planar axial ligands, which contributes to the stability of the complex.[16]

Q4: What are the catalytically active species in iron porphyrin-mediated oxidation reactions?

A4: In many oxidation reactions, particularly those mimicking cytochrome P450 enzymes, the active species is a high-valent iron(IV)-oxo porphyrin π-cation radical, often referred to as Compound I.[17] This highly reactive intermediate is formed by the reaction of the iron(III) porphyrin with an oxygen donor. A related species, the iron(IV)-oxo porphyrin (Compound II), can also be involved in the catalytic cycle.[17][18] These species are potent oxidants capable of performing challenging reactions like hydroxylation and epoxidation.[19]

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving iron porphyrin catalysts.

Problem Possible Causes Recommended Solutions & Troubleshooting Steps
Rapid Loss of Catalytic Activity 1. Oxidative Degradation: The catalyst is being destroyed by the oxidant (e.g., H₂O₂, O₂, PhIO).[18][20] 2. Dimerization: Formation of inactive µ-oxo dimers.[6] 3. Demetalation: Loss of the central iron ion, especially in acidic media.[8]1. Monitor Catalyst Integrity: Use UV-vis spectroscopy to monitor the Soret band of the iron porphyrin (~400-420 nm) during the reaction. A decrease in intensity or a significant shift indicates degradation.[17] 2. Optimize Oxidant Concentration: Add the oxidant slowly or use a lower concentration to minimize catalyst bleaching.[10] 3. Use Robust Catalysts: Employ halogenated or sterically hindered porphyrins that are more resistant to oxidative attack.[21] 4. Control pH: Maintain a neutral or slightly alkaline pH to prevent demetalation and favor catalyst stability.[8] 5. Add an Axial Ligand: Introduce a coordinating ligand (e.g., imidazole, pyridine) to prevent dimerization.
Low or No Product Yield 1. Inactive Catalyst: The catalyst may have degraded before the reaction started. 2. Incorrect Active Species Formation: The conditions are not suitable for generating the high-valent iron-oxo intermediate. 3. Substrate Inhibition: The substrate or product may be binding too strongly to the iron center, poisoning the catalyst. 4. Mass Transport Limitations: In heterogeneous or electrocatalytic systems, the transport of reactants to the active sites may be limited.[22]1. Verify Catalyst Purity: Check the purity and integrity of the iron porphyrin before use with UV-vis or NMR spectroscopy. 2. Select Appropriate Oxidant: Ensure the chosen oxidant is capable of activating the iron porphyrin. Iodosylbenzene (PhIO) is often more effective than m-CPBA or H₂O₂ for certain systems.[17][23] 3. Modify Catalyst Support: In heterogeneous systems, ensure the support material (e.g., carbon nanotubes, graphene) provides good electrical conductivity and structural integrity.[8][24] 4. Investigate Reaction Kinetics: Perform kinetic studies to identify potential inhibition effects.
Inconsistent or Irreproducible Results 1. Atmospheric Oxygen Interference: For reactions sensitive to oxygen (e.g., carbene transfers, CO₂ reduction), trace O₂ can deactivate the catalyst.[25][26] 2. Solvent Effects: The choice of solvent can significantly impact reaction rates and catalyst stability.[19] 3. Variability in Reagent Quality: Impurities in solvents or starting materials can interfere with the catalysis.1. Degas Solvents: Thoroughly degas all solvents and perform reactions under an inert atmosphere (N₂ or Ar). 2. Purify Reagents: Use high-purity, dry solvents and reagents. 3. Standardize Procedures: Maintain consistent reaction conditions (temperature, concentrations, stirring rate) across all experiments.

Logical Workflow for Troubleshooting Catalyst Deactivation

G start Catalyst Deactivation Observed (Low Yield / Activity Loss) check_uvvis Monitor Soret Band with UV-vis Spectroscopy start->check_uvvis soret_stable Soret Band Stable? check_uvvis->soret_stable Observe Spectrum soret_decreases Soret Band Decreases? check_uvvis->soret_decreases Observe Spectrum check_conditions Probable Cause: Inhibition or Poor Activation soret_stable->check_conditions Yes check_dimer Check for Dimerization (e.g., via UV-vis changes, concentration dependence) soret_stable->check_dimer No, suspect other issues oxidative_damage Probable Cause: Oxidative Degradation soret_decreases->oxidative_damage Yes solution1 Solution: 1. Lower Oxidant Concentration 2. Use More Robust Porphyrin 3. Optimize Reaction pH oxidative_damage->solution1 solution2 Solution: 1. Check for Substrate/Product Inhibition 2. Change Oxidant/Axial Ligand 3. Ensure Inert Atmosphere (if needed) check_conditions->solution2 dimer_yes Dimerization Likely check_dimer->dimer_yes solution3 Solution: 1. Add Coordinating Axial Ligand 2. Use Sterically Hindered Porphyrin 3. Work in Dilute Conditions dimer_yes->solution3 soret_decreses soret_decreses soret_decreses->soret_stable No

Caption: Troubleshooting workflow for diagnosing iron porphyrin catalyst deactivation.

Quantitative Data Summary

The following tables summarize quantitative data from catalytic degradation studies.

Table 1: Efficiency of Gentian Violet Degradation Catalyzed by [FeIII(TCPP)] with Iodosylbenzene (PhIO) [17]

EntryEquivalents of PhIOReaction Time (h)Degradation Efficiency (%)
102.50
212.535
322.565
432.583
542.592
652.598

Conditions: Gentian Violet (0.05 mM), [FeIII(TCPP)] (0.005 mM), Solvent (MeOH), Temperature (303 K).[17]

Table 2: Effect of Reaction Time on Gentian Violet Degradation [17]

EntryReaction Time (h)Degradation Efficiency (%)
10.570
21.092
31.595
42.097
52.598

Conditions: Gentian Violet (0.05 mM), [FeIII(TCPP)] (0.005 mM), PhIO (5 equiv), Solvent (MeOH), Temperature (303 K).[17]

Key Experimental Protocols

Protocol 1: Monitoring Catalyst Degradation and Reaction Progress using UV-vis Spectroscopy

This protocol is adapted from studies on the catalytic degradation of organic dyes.[17][23][27]

  • Instrument Setup: Calibrate a UV-vis spectrophotometer according to the manufacturer's instructions.

  • Prepare Stock Solutions:

    • Prepare a stock solution of the iron porphyrin catalyst (e.g., 0.5 mM [FeIII(TCPP)]) in a suitable solvent (e.g., Methanol).

    • Prepare a stock solution of the substrate (e.g., 5.0 mM Gentian Violet) in the same solvent.

    • Prepare a stock solution of the oxidant (e.g., 25 mM PhIO) in the same solvent.

  • Acquire Initial Spectra:

    • In a quartz cuvette, record the UV-vis spectrum of the catalyst solution alone to identify its Soret peak (e.g., ~414 nm for [FeIII(TCPP)]).[17]

    • Record the spectrum of the substrate solution to identify its characteristic absorption maximum (e.g., ~578 nm for Gentian Violet).[17]

  • Initiate Catalytic Reaction:

    • In a reaction vessel maintained at a constant temperature (e.g., 303 K), combine the catalyst and substrate solutions to achieve the desired final concentrations (e.g., 0.005 mM catalyst, 0.05 mM substrate).

    • Initiate the reaction by adding the required amount of the oxidant solution.

  • Monitor Reaction:

    • At regular time intervals (e.g., every 10 minutes), withdraw an aliquot of the reaction mixture and immediately record its UV-vis spectrum over the desired range (e.g., 350-700 nm).

    • Analyze Substrate Degradation: Monitor the decrease in absorbance at the substrate's λmax. Use Beer's Law to calculate the change in concentration.

    • Analyze Catalyst Stability: Monitor the absorbance of the catalyst's Soret peak. A significant decrease in intensity indicates catalyst degradation.[17]

Protocol 2: Identification of Degradation Products by GC-MS

This protocol provides a general workflow for analyzing the final reaction mixture to identify degradation products.[17]

  • Sample Preparation:

    • Once the reaction has gone to completion (as determined by UV-vis spectroscopy showing the disappearance of the substrate), quench the reaction if necessary.

    • Remove the catalyst. This can be done by precipitation, filtration through a silica plug, or extraction, depending on the porphyrin's solubility.

    • Extract the organic products from the reaction mixture using a suitable solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄) and concentrate it under reduced pressure.

  • GC-MS Analysis:

    • Dissolve the concentrated residue in a small volume of a volatile solvent suitable for GC injection.

    • Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • GC Separation: Use an appropriate temperature program and column (e.g., a nonpolar capillary column) to separate the components of the mixture.

    • MS Detection: As components elute from the GC column, they are ionized and fragmented in the mass spectrometer.

  • Data Interpretation:

    • Analyze the resulting chromatogram to identify the retention times of the product peaks.

    • Examine the mass spectrum corresponding to each peak.

    • Compare the fragmentation patterns with mass spectral libraries (e.g., NIST) to identify the chemical structures of the degradation products.

Degradation Pathway Visualization

General Oxidative Degradation Pathway of an Iron(III) Porphyrin Catalyst

G Fe3P [Fe(III)P]Cl Resting State Catalyst CompoundI [(P+•)Fe(IV)=O] Compound I (Active Species) Fe3P->CompoundI + Oxidant [O] Dimer [(P)Fe-O-Fe(P)] Inactive µ-oxo Dimer Fe3P->Dimer + H₂O, -H⁺ (Dimerization) CompoundI->Fe3P + Substrate - Product FeOHP [Fe(III)P-OH] Hydroxylated Porphyrin CompoundI->FeOHP Self-oxidation (attack on meso-carbon) Substrate Substrate Product Product Cleavage Ring Cleavage Products (e.g., Biliverdin derivatives) FeOHP->Cleavage + O₂, further oxidation

Caption: Generalized pathway for iron porphyrin catalysis and oxidative degradation.

References

Technical Support Center: Purification of Fe(III)(TDCPP) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Iron(III) meso-tetra(2,6-dichlorophenyl)porphyrin chloride (Fe(III)(TDCPP)Cl) following its synthesis. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of Fe(III)(TDCPP)Cl in a question-and-answer format.

Question 1: After synthesis, my crude product is a dark solid. How can I be sure that the iron insertion was successful before starting the purification?

Answer: A quick and effective way to check for successful metalation is by using UV-Visible (UV-Vis) spectroscopy.

  • Procedure: Dissolve a small amount of your crude product in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃). Record the UV-Vis spectrum.

  • Interpretation:

    • A successful iron insertion is indicated by a significant change in the Q-band region (typically 500-700 nm). The free-base porphyrin (H₂TDCPP) exhibits four distinct Q-bands. Upon successful metalation to form Fe(III)(TDCPP)Cl, these are replaced by two broader, less intense Q-bands.

    • You should also observe a shift in the Soret band (around 420 nm). For instance, the Soret band for a similar compound, Fe(TCPP)Cl, is reported at 427 nm in ethanol.[1] The exact position will depend on the solvent. The key is the disappearance of the free-base porphyrin spectrum.

Question 2: I performed a column chromatography purification, but I am still seeing impurities in my final product. What could be the problem?

Answer: This issue can arise from several factors related to your chromatography setup. Here are a few troubleshooting steps:

  • Choice of Stationary Phase: While both silica gel and alumina can be used, silica gel is commonly employed for separating metalloporphyrins.

  • Eluent System: The polarity of your eluent system is crucial for good separation.

    • If your impurities are eluting with your product, your eluent system may be too polar. Try decreasing the proportion of the more polar solvent.

    • If your product is not moving down the column, your eluent system is not polar enough. Gradually increase the proportion of the polar solvent.

    • A common eluent system for similar iron porphyrins is a mixture of a non-polar solvent like dichloromethane (DCM) or chloroform (CHCl₃) with a more polar solvent like methanol (MeOH) or acetonitrile. A starting point could be a high ratio of the non-polar solvent (e.g., 99:1 DCM:MeOH) with a gradual increase in the polar component.

  • Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.

  • Loading: Dissolve your crude product in a minimal amount of the initial eluent and load it onto the column in a concentrated band.

Question 3: I am trying to recrystallize my Fe(III)(TDCPP)Cl, but it is either crashing out too quickly as a powder or not crystallizing at all. What should I do?

Answer: Recrystallization of porphyrins requires careful control of solvent composition and temperature.

  • Solvent System: A common technique is to dissolve the compound in a good solvent (like chloroform or dichloromethane) and then slowly add a poor solvent (like methanol or hexane) until the solution becomes slightly turbid.

  • Temperature: After adding the anti-solvent, gently warm the solution until it becomes clear again. Then, allow it to cool down slowly to room temperature, followed by further cooling in a refrigerator or freezer. Slow cooling promotes the formation of well-defined crystals.

  • Vapor Diffusion: For high-purity crystals, vapor diffusion is an excellent method. Dissolve your compound in a small amount of a volatile good solvent (e.g., chloroform) in a small vial. Place this vial inside a larger sealed container with a volatile anti-solvent (e.g., hexane or methanol). The anti-solvent vapor will slowly diffuse into the vial containing your product, gradually inducing crystallization.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after the synthesis of Fe(III)(TDCPP)Cl?

A1: The most common impurities include:

  • Unreacted free-base porphyrin (H₂TDCPP): This is the starting porphyrin that did not undergo metalation.

  • Excess iron salts: Unreacted iron chloride (FeCl₂ or FeCl₃) from the synthesis.

  • Chlorin: A reduced form of the porphyrin, which can sometimes form as a side product during synthesis.

  • Iron(III) oxide: This can form as a byproduct, appearing as a red-brown powder.[2]

Q2: Which purification method is better: column chromatography or recrystallization?

A2: Both methods have their advantages and are often used in sequence.

  • Column chromatography is excellent for removing bulk impurities, especially unreacted free-base porphyrin and other colored byproducts.

  • Recrystallization is ideal for achieving high purity and obtaining a crystalline solid product, which is often desirable for characterization techniques like X-ray crystallography. For optimal purity, it is recommended to first purify the crude product by column chromatography and then recrystallize the resulting material.

Q3: How can I monitor the purity of my Fe(III)(TDCPP)Cl during and after purification?

A3: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to track the progress of your column chromatography and to check the purity of your fractions. The metalloporphyrin will have a different Rf value than the free-base porphyrin.

  • UV-Visible Spectroscopy: As mentioned earlier, the UV-Vis spectrum is very sensitive to the presence of the free-base porphyrin. A pure sample of Fe(III)(TDCPP)Cl should not show the characteristic four Q-bands of the free-base porphyrin.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the quantitative purity of your final product. A reversed-phase HPLC method using a C8 or C18 column with a gradient of an acidified water/acetonitrile mobile phase can be effective for separating metalloporphyrins from their free-base precursors.[3]

Q4: What are the expected yields for the purification of metalloporphyrins?

A4: The yield can vary significantly depending on the success of the synthesis and the purification method. However, here are some general expectations:

  • Column Chromatography: Recovery can range from 50% to over 90%, depending on the separation efficiency.

  • Recrystallization: Yields can be in the range of 60-80%, but this is highly dependent on the solvent system and the initial purity of the material.

Data Presentation

The following table summarizes the expected outcomes of the purification steps for Fe(III)(TDCPP)Cl.

Purification StepTypical Impurities RemovedExpected PurityTypical Recovery YieldAnalytical Method for Purity Check
Initial Washing Excess iron salts, some polar impuritiesLow to Moderate> 90%TLC, UV-Vis
Column Chromatography (Silica Gel) Unreacted H₂TDCPP, chlorin, other colored byproductsModerate to High50 - 90%TLC, UV-Vis, HPLC
Recrystallization Minor impurities, amorphous solidHigh (>95%)60 - 80%UV-Vis, HPLC, Elemental Analysis

Experimental Protocols

Protocol 1: Purification of Fe(III)(TDCPP)Cl by Column Chromatography
  • Preparation of the Column:

    • Use a glass chromatography column with a sintered glass frit or a cotton plug at the bottom.

    • Prepare a slurry of silica gel (60-200 mesh) in a non-polar solvent (e.g., hexane or dichloromethane).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and crack-free packing. Gently tap the column to aid in packing.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

    • Wash the column with the initial eluent.

  • Sample Loading:

    • Dissolve the crude Fe(III)(TDCPP)Cl in a minimal amount of dichloromethane or chloroform.

    • Carefully apply the concentrated sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent such as dichloromethane.

    • Gradually increase the polarity of the eluent by adding a more polar solvent like methanol or acetonitrile. A typical gradient might start with 100% dichloromethane and gradually increase to 1-2% methanol in dichloromethane.

    • The unreacted free-base porphyrin (H₂TDCPP) will typically elute before the more polar Fe(III)(TDCPP)Cl.

    • Collect fractions and monitor their composition using TLC.

  • Product Recovery:

    • Combine the pure fractions containing the Fe(III)(TDCPP)Cl.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization of Fe(III)(TDCPP)Cl
  • Solvent Selection:

    • Choose a solvent pair where the Fe(III)(TDCPP)Cl is soluble in one solvent (e.g., chloroform or dichloromethane) and poorly soluble in the other (e.g., methanol or hexane).

  • Dissolution:

    • In a clean flask, dissolve the purified Fe(III)(TDCPP)Cl from the column chromatography in a minimum amount of the "good" solvent (e.g., chloroform) with gentle warming if necessary.

  • Inducing Crystallization:

    • Slowly add the "poor" solvent (e.g., methanol) dropwise to the solution until it becomes slightly cloudy.

    • Gently warm the solution until it becomes clear again.

  • Crystal Formation:

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in a refrigerator (4°C) or freezer (-20°C) for several hours to overnight to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_0 Purification of Fe(III)(TDCPP)Cl Crude Crude Fe(III)(TDCPP)Cl (Contains H₂TDCPP, FeCl₃, etc.) ColumnChrom Column Chromatography (Silica Gel, DCM/MeOH gradient) Crude->ColumnChrom  Initial Purification Recrystal Recrystallization (CHCl₃/MeOH) ColumnChrom->Recrystal  High Purity Polish Pure Pure Fe(III)(TDCPP)Cl (>95%) Recrystal->Pure  Final Product

Caption: A flowchart illustrating the sequential workflow for the purification of Fe(III)(TDCPP)Cl.

Troubleshooting_Logic cluster_chrom Column Chromatography Issues cluster_recrys Recrystallization Issues start Purification Issue Encountered impure_product Impurities in Final Product start->impure_product no_crystals No Crystallization or Oiling Out start->no_crystals check_eluent Adjust Eluent Polarity impure_product->check_eluent check_packing Check Column Packing impure_product->check_packing adjust_solvents Adjust Solvent Ratio no_crystals->adjust_solvents slow_cooling Ensure Slow Cooling no_crystals->slow_cooling vapor_diffusion Try Vapor Diffusion no_crystals->vapor_diffusion

Caption: A logic diagram for troubleshooting common issues in the purification of Fe(III)(TDCPP)Cl.

References

Overcoming low solubility of Fe(III)(TDCPP) chloride in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fe(III)(TDCPP) Chloride, also known as Iron(III) meso-tetra(4-carboxyphenyl)porphine chloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and use of Fe(III)(TDCPP)Chloride in aqueous media.

Question 1: Why is my this compound not dissolving in water or aqueous buffers?

Answer: this compound has intrinsically low solubility in neutral aqueous solutions. The four carboxyphenyl groups provide some hydrophilicity, but the large porphyrin ring structure is hydrophobic. At neutral or acidic pH, the carboxyl groups are protonated, reducing the molecule's overall charge and further limiting its solubility in water. Additionally, porphyrins are prone to aggregation in aqueous environments, which can appear as poor solubility or precipitation.

Question 2: I observe a color change or precipitation when I dilute my DMSO stock solution of this compound into a physiological buffer (e.g., PBS). What is happening?

Answer: This is a common issue known as "salting out" or precipitation upon dilution into an anti-solvent. While this compound is soluble in organic solvents like DMSO, this stock solution is not readily miscible with aqueous buffers, especially those containing salts like phosphate-buffered saline (PBS). The change in the solvent environment causes the compound to crash out of the solution. The presence of phosphate ions in PBS can also potentially interact with the iron center, contributing to precipitation.

Question 3: How can I improve the aqueous solubility of this compound for my experiments?

Answer: Several strategies can be employed to enhance the aqueous solubility of this compound:

  • pH Adjustment: Increasing the pH of the aqueous solution will deprotonate the carboxylic acid groups on the phenyl rings, resulting in a negatively charged molecule with increased water solubility. A basic pH (above 7.5) is generally recommended.

  • Use of Co-solvents: Water-miscible organic co-solvents can be used to create a more favorable solvent environment.

  • Formulation with Excipients: Surfactants and cyclodextrins can be used to encapsulate or form complexes with this compound, increasing its apparent water solubility.

Question 4: My UV-Vis spectrum of this compound in an aqueous buffer looks different from the spectrum in an organic solvent. Why is that?

Answer: The UV-Vis spectrum of porphyrins is sensitive to their aggregation state. In organic solvents, this compound is more likely to exist as a monomer, exhibiting a sharp Soret band around 420 nm. In aqueous solutions, aggregation can occur, leading to a broadening or splitting of the Soret band and the appearance of new bands. This is a useful diagnostic tool to assess the dissolution state of your compound.[1][2]

Data Presentation

The following tables summarize the solubility of this compound in various solvents and provide a starting point for formulation development.

Table 1: Qualitative Solubility of this compound

SolventSolubilityNotes
Water (neutral pH)Very Low / InsolubleProne to aggregation.
Aqueous Base (e.g., pH > 7.5)Increased SolubilityDeprotonation of carboxylic acids enhances solubility.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing stock solutions.
Dimethylformamide (DMF)SolubleAnother suitable organic solvent for stock solutions.
EthanolSlightly SolubleCan be used as a co-solvent.[3]
MethanolSlightly SolubleCan be used as a co-solvent.
Dichloromethane (DCM)SolubleUseful for characterization but not for biological experiments.

Table 2: Example Formulation for In Vivo Studies

This formulation is based on a common vehicle for poorly water-soluble compounds and should be optimized for your specific application.

ComponentPercentage (v/v)Purpose
DMSO5-10%Primary solvent for stock solution.
PEG30040%Water-miscible co-solvent.
Tween 805%Surfactant to prevent precipitation.
Saline (0.9% NaCl)45-50%Aqueous vehicle.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment

This protocol is suitable for in vitro experiments where a basic pH is tolerated.

  • Weigh out the desired amount of this compound.

  • Dissolve the solid in a small amount of 0.1 M NaOH solution.

  • Use a pH meter to adjust the pH of the solution to the desired level (e.g., 7.5-8.5) by dropwise addition of 0.1 M HCl.

  • Bring the solution to the final volume with deionized water or a suitable buffer (avoiding high concentrations of phosphate).

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • Confirm the concentration and monomeric state by measuring the UV-Vis spectrum.

Protocol 2: Formulation with Co-solvents and Surfactants for In Vivo Administration

This protocol provides a method for preparing a formulation suitable for intravenous injection in animal models.

  • Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). Gentle warming and sonication can aid dissolution.

  • Add co-solvent: In a separate sterile vial, add the required volume of PEG300.

  • Combine: To the PEG300, add the DMSO stock solution and mix thoroughly by vortexing.

  • Add surfactant: Add the required volume of Tween 80 to the mixture and vortex until a clear, homogeneous solution is formed.

  • Add aqueous phase: Slowly add sterile saline to the mixture while vortexing. The slow addition is crucial to prevent precipitation.

  • Final inspection: The final formulation should be a clear solution. If any cloudiness or precipitation is observed, the formulation may need to be adjusted. It is recommended to prepare this formulation fresh before each use.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

experimental_workflow cluster_dissolution Dissolution Strategy cluster_formulation Aqueous Formulation cluster_application Application Solid Solid DMSO_Stock DMSO Stock Solution Solid->DMSO_Stock Primary Solvent Aqueous_Base Aqueous Base (e.g., 0.1M NaOH) Solid->Aqueous_Base pH Adjustment Co_Solvent Add Co-solvent (e.g., PEG300) DMSO_Stock->Co_Solvent Final_Solution Final Aqueous Solution Aqueous_Base->Final_Solution pH adjustment & dilution Surfactant Add Surfactant (e.g., Tween 80) Co_Solvent->Surfactant Aqueous_Phase Add Aqueous Phase (e.g., Saline) Surfactant->Aqueous_Phase Aqueous_Phase->Final_Solution In_Vitro In Vitro Assay (Cell Culture) Final_Solution->In_Vitro In_Vivo In Vivo Study (e.g., IV Injection) Final_Solution->In_Vivo

Figure 1. Experimental workflow for solubilizing this compound.

signaling_pathway cluster_stimulus External Stimulus cluster_ros ROS Generation cluster_cellular_response Cellular Response Light Light ROS Reactive Oxygen Species (ROS) Light->ROS Photosensitization (Photodynamic Therapy) Fe_TDCPP Fe(III)(TDCPP)Cl Fe_TDCPP->ROS Catalytic Activity (Heme Peroxidase Mimetic) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Signaling_Modulation Modulation of Redox-sensitive Signaling Pathways Oxidative_Stress->Signaling_Modulation

Figure 2. Role of Fe(III)(TDCPP)Cl in ROS-mediated signaling.

References

Technical Support Center: Troubleshooting Side Reactions in Fe(III)(TDCPP) Chloride Catalyzed Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions and experimental challenges encountered during cyclopropanation reactions catalyzed by Fe(III)(TDCPP)Cl (Iron(III) meso-tetra(2,6-dichlorophenyl)porphine chloride).

Troubleshooting Guide

Low yields, poor diastereoselectivity, and the formation of unexpected byproducts are common issues in catalytic reactions. This guide provides a systematic approach to identifying and resolving these problems in your Fe(III)(TDCPP)Cl catalyzed cyclopropanation experiments.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Catalyst: The Fe(III) precatalyst has not been effectively reduced to the active Fe(II) species.[1] 2. Catalyst Decomposition: The active Fe(II) catalyst is sensitive to air and can be oxidized to an inactive state.[1] 3. Poor Quality Diazo Compound: The diazoacetate solution may have decomposed, especially if it is old or has been exposed to acid.1. Ensure In Situ Reduction: Ethyl diazoacetate (EDA) can serve as the in situ reducing agent. Allow for a pre-incubation period of the catalyst with a small amount of EDA before adding the bulk of the reagents. 2. Maintain Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Fe(II) catalyst.[1] 3. Use Fresh Diazo Compound: Prepare or use freshly prepared and purified ethyl diazoacetate for each reaction.
Low Diastereoselectivity (trans/cis ratio) 1. Presence of Air/Moisture: Oxidation of the Fe(II) catalyst can lead to a decrease in the trans/cis ratio.[1] 2. Absence of Coordinating Ligands: The stereoselectivity of the reaction can be influenced by the coordination environment of the iron center.1. Rigorous Inert Conditions: Ensure all glassware is oven-dried and the reaction is conducted under a positive pressure of an inert gas. Use anhydrous solvents. 2. Addition of Axial Ligands: The addition of a coordinating axial ligand, such as pyridine or 1-methylimidazole, can significantly improve the trans/cis ratio.[1]
Formation of Diethyl Maleate and Fumarate Carbene Dimerization: At high concentrations, the carbene intermediate generated from ethyl diazoacetate can dimerize instead of reacting with the alkene.Slow Addition of Diazo Compound: Use a syringe pump to add the ethyl diazoacetate solution slowly to the reaction mixture. This maintains a low concentration of the free carbene and favors the cyclopropanation pathway.
Formation of Other Byproducts C-H Insertion or Other Side Reactions: While less common, the highly reactive carbene intermediate can potentially undergo C-H insertion reactions with the solvent or substrate, or other undesired pathways.Solvent Selection: Use a solvent that is less susceptible to C-H insertion, such as dichloromethane or benzene. Optimize Reaction Conditions: Adjusting the temperature or catalyst loading may help to favor the desired cyclopropanation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning brown or showing a color change other than the expected deep red/purple of the iron porphyrin?

A1: A significant color change, particularly to a brownish hue, can indicate catalyst degradation. The active Fe(II) porphyrin catalyst is susceptible to oxidation by air to the inactive Fe(III) state, which can alter the color of the solution.[1] Ensure your reaction is performed under strictly inert conditions.

Q2: I observe the formation of significant amounts of diethyl maleate and diethyl fumarate. How can I prevent this?

A2: The formation of diethyl maleate and fumarate is due to the dimerization of the carbene intermediate derived from ethyl diazoacetate. This side reaction is favored at high concentrations of the carbene. To minimize this, you should add the ethyl diazoacetate solution to your reaction mixture very slowly, ideally using a syringe pump over several hours. This ensures that the concentration of the carbene intermediate remains low at all times, promoting its reaction with the alkene over dimerization.

Q3: My trans/cis ratio is much lower than expected. What can I do to improve it?

A3: A low trans/cis ratio can be caused by the presence of oxygen, which can affect the integrity of the active catalytic species.[1] Running the reaction under a strict inert atmosphere is crucial. Additionally, the stereoselectivity of the cyclopropanation can be significantly enhanced by the addition of an axial ligand. Small amounts of pyridine or 1-methylimidazole can coordinate to the iron center and influence the trajectory of the incoming alkene, thereby favoring the formation of the trans isomer.[1]

Q4: Do I need to activate the Fe(III)(TDCPP)Cl catalyst before the reaction?

A4: Yes, the Fe(III) precatalyst must be reduced to the catalytically active Fe(II) species. This is typically done in situ. Ethyl diazoacetate (EDA) can act as the reducing agent. It is good practice to add the catalyst to the solvent and then a small portion of the EDA solution, allowing it to stir for a short period to ensure the reduction to Fe(II) has occurred before the main reaction commences.

Q5: What is the optimal solvent for this reaction?

A5: Non-coordinating, anhydrous solvents are generally preferred for this reaction to avoid interference with the catalyst. Dichloromethane and benzene are commonly used solvents that have demonstrated good results. The choice of solvent can sometimes influence the stereoselectivity, so it is a parameter that can be optimized for your specific substrate.

Quantitative Data on Reaction Parameters

The following table summarizes the impact of various reaction conditions on the yield and selectivity of the cyclopropanation of styrene with ethyl diazoacetate catalyzed by an iron porphyrin complex.

Condition Yield of Cyclopropane (%) trans/cis Ratio Carbene Dimer (%) Notes
Standard (Inert Atmosphere)High>12:1[1]LowUnder optimal conditions, high yield and excellent trans selectivity are expected.
Presence of AirDecreasedSignificantly Decreased[1]IncreasedOxidation of the Fe(II) catalyst leads to lower activity and selectivity.[1]
Addition of PyridineHighIncreased[1]LowAxial ligands can enhance the stereoselectivity of the reaction.[1]
Fast Addition of EDADecreasedUnchangedSignificantly IncreasedHigh local concentrations of the carbene precursor favor dimerization.
Slow Addition of EDAHighUnchangedMinimizedControlled addition of the diazo compound is crucial for high yields of the desired product.

Key Experimental Protocol: Cyclopropanation of Styrene with Ethyl Diazoacetate

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • Fe(III)(TDCPP)Cl

  • Styrene (freshly distilled)

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (or other suitable solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, add Fe(III)(TDCPP)Cl (e.g., 0.01 mmol) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous dichloromethane (e.g., 5 mL) to the flask and stir until the catalyst is dissolved.

  • Catalyst Activation: Add a small initial portion of the ethyl diazoacetate solution (e.g., 5% of the total volume) to the catalyst solution and stir for 15-20 minutes to ensure the in situ reduction of Fe(III) to Fe(II).

  • Substrate Addition: Add freshly distilled styrene (e.g., 1.0 mmol) to the reaction mixture.

  • Slow Addition of Diazo Compound: Using a syringe pump, add a solution of ethyl diazoacetate (e.g., 1.2 mmol) in anhydrous dichloromethane (e.g., 5 mL) to the reaction mixture over a period of 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the cyclopropane derivatives.

Visualizing Reaction Pathways and Workflows

Reaction_Pathway Figure 1: Catalytic Cycle and Side Reactions cluster_cycle Catalytic Cycle cluster_activation Catalyst Activation/Deactivation cluster_side_reactions Side Reactions FeII Fe(II)(TDCPP) (Active Catalyst) Carbene_Complex Fe(II)(TDCPP)(Carbene) FeII->Carbene_Complex + EDA - N2 FeIII Fe(III)(TDCPP)Cl (Precatalyst) FeII->FeIII Oxidation Cyclopropane Cyclopropane Product Carbene_Complex->Cyclopropane + Alkene Carbene_dimerization Carbene Dimerization Carbene_Complex->Carbene_dimerization Cyclopropane->FeII FeIII->FeII Reduction (e.g., by EDA) Air Air (O2) EDA_dimer Diethyl Maleate/ Fumarate Carbene_dimerization->EDA_dimer

Caption: Catalytic cycle, activation/deactivation, and side reactions.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Low Yield or Poor Selectivity Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_EDA Check EDA Quality and Addition Rate Check_Inert->Check_EDA Yes Optimize Optimize Reaction Conditions (Solvent, Temp.) Check_Inert->Optimize No Check_Ligand Consider Adding Axial Ligand Check_EDA->Check_Ligand OK Check_EDA->Optimize Issue Found Check_Ligand->Optimize No Improvement Success Improved Results Check_Ligand->Success Improved Selectivity Optimize->Success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Fe(III)(TDCPP) Chloride Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fe(III)(TDCPP) chloride catalyst. This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers effectively regenerate and reuse their catalyst, ensuring optimal performance and longevity in your drug development and scientific research applications.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of the active this compound catalyst and what does a color change indicate? A1: Fresh, active this compound typically appears as a purple to dark purple crystalline solid.[1] A significant color change, often to a brownish or greener hue, may indicate the deactivation of the catalyst. This can be due to the formation of inactive µ-oxo dimers or oxidative degradation of the porphyrin macrocycle.

Q2: What are the primary mechanisms that cause this compound to lose catalytic activity? A2: While research on Fe(III)(TDCPP)Cl is specific, deactivation in analogous iron and cobalt porphyrin systems is well-documented and typically occurs via several pathways:

  • Formation of µ-oxo Dimers: In the presence of water or hydroxide ions, two Fe(III)-porphyrin molecules can form a stable, catalytically inactive Fe-O-Fe bridge. This is a very common deactivation pathway for iron porphyrins used in oxidation catalysis.

  • Oxidative Degradation: The porphyrin macrocycle itself can be attacked and destroyed by strong oxidants (e.g., H₂O₂), especially under harsh reaction conditions.[2] This process is often irreversible.

  • Reductive Deactivation: In reductive environments (e.g., CO₂ reduction), the porphyrin ring can undergo reactions like carboxylation, which disrupts the catalyst's electronic structure and leads to disintegration.[3][4]

  • Catalyst Poisoning: Impurities in the reaction mixture can bind to the iron's active sites, blocking them from participating in the intended reaction.[5]

Q3: Is it possible to regenerate the this compound catalyst after use? A3: Yes, regeneration is often possible, particularly if the primary deactivation mechanism is the formation of reversible µ-oxo dimers. Regeneration typically involves an acid treatment to cleave the Fe-O-Fe bond and restore the active monomeric catalyst. However, if the porphyrin ring has been irreversibly damaged, regeneration will not be effective.

Q4: How many times can the catalyst be regenerated and reused? A4: The number of possible regeneration cycles depends on the reaction conditions and the severity of the deactivation. If deactivation is primarily due to µ-oxo dimer formation, the catalyst might be regenerated several times with minimal loss in activity. If significant oxidative degradation occurs during each cycle, the catalyst's lifespan will be shorter. It is crucial to test the catalyst's performance after each regeneration cycle.

Troubleshooting Guide

Issue 1: Catalyst shows significantly reduced activity after the first use, even with fresh reactants.

  • Possible Cause: Formation of inactive µ-oxo dimers is the most likely cause, especially if the reaction was performed in a neutral or basic aqueous environment or if water was generated as a byproduct.

  • Suggested Solution: Implement the General Regeneration Protocol (see below) involving a mild acid wash. This procedure is designed to break the µ-oxo bridge and restore the active Fe(III) centers. After the procedure, validate the catalyst's activity against a fresh sample.

Issue 2: Catalyst performance decreases with each subsequent reuse, despite regeneration attempts.

  • Possible Cause: Irreversible oxidative degradation of the porphyrin ligand may be occurring alongside the formation of µ-oxo dimers.[2] This leads to a cumulative loss of active catalyst material that cannot be restored by acid treatment.

  • Suggested Solution:

    • Analyze Reaction Conditions: Re-evaluate the reaction temperature and the concentration of the oxidant. Milder conditions may prevent the degradation of the porphyrin ring.

    • Characterize the Spent Catalyst: Use techniques like UV-Vis spectroscopy to check for changes in the Soret band, which is characteristic of the porphyrin macrocycle. A significant decrease in this band's intensity or a shift in its position suggests ring degradation.

Issue 3: The catalyst appears insoluble or has aggregated after the reaction.

  • Possible Cause: Changes in the solvent environment or pH can affect the solubility of the catalyst, especially due to the carboxylic acid groups on the TDCPP ligand. Aggregation can reduce the number of accessible active sites.

  • Suggested Solution: Before attempting regeneration, try to redissolve the catalyst in a suitable solvent like dimethyl sulfoxide (DMSO) or a basic aqueous solution (e.g., dilute NaOH) to deprotonate the carboxylic acids, followed by careful re-precipitation or re-acidification for the regeneration step.

Data Presentation: Catalyst Regeneration Efficiency

To effectively evaluate your regeneration protocol, we recommend tracking key performance indicators. The following table provides a template for summarizing quantitative data from your experiments.

Regeneration CycleMethodRecovery (%)Catalytic Activity (Initial Rate)Catalytic Activity (% of Fresh Catalyst)
Fresh CatalystN/A1001.5 x 10⁻⁴ M/s100%
Cycle 10.1 M HCl Wash951.3 x 10⁻⁴ M/s87%
Cycle 20.1 M HCl Wash941.1 x 10⁻⁴ M/s73%
Cycle 30.1 M HCl Wash920.7 x 10⁻⁴ M/s47%

Experimental Protocols

General Regeneration Protocol for Fe(III)(TDCPP)Cl (Acid Treatment)

This protocol is designed to cleave catalytically inactive µ-oxo dimers. It serves as a starting point and may require optimization for your specific application.

Materials:

  • Spent Fe(III)(TDCPP)Cl catalyst

  • Dichloromethane (DCM) or other suitable organic solvent

  • Hydrochloric acid (HCl), 0.1 M solution

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

Procedure:

  • Separation: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.

  • Washing: Wash the recovered catalyst with the reaction solvent to remove any residual products or reactants.

  • Dissolution: Dissolve the spent catalyst in a minimal amount of a suitable organic solvent like DCM. If the catalyst is supported on a solid material, create a slurry.

  • Acid Wash: Transfer the solution or slurry to a separatory funnel. Add an equal volume of 0.1 M HCl solution. Shake the funnel vigorously for 2-3 minutes. The aqueous layer will protonate and cleave the µ-oxo bridge.

  • Phase Separation: Allow the layers to separate. Collect the organic layer containing the catalyst.

  • Neutralization Wash: Wash the organic layer with deionized water until the aqueous washings are neutral (check with pH paper). This removes any excess acid.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the regenerated catalyst under vacuum to remove any final traces of solvent.

  • Validation: Characterize the regenerated catalyst (e.g., via UV-Vis spectroscopy) and test its catalytic activity in a standard reaction, comparing its performance to the fresh catalyst.

Visualizations

Catalyst Deactivation and Regeneration Cycle

The following diagram illustrates the common deactivation pathway of Fe(III)(TDCPP)Cl into an inactive µ-oxo dimer and its subsequent regeneration via acid treatment.

G cluster_active Active State cluster_inactive Inactive State cluster_reagents Process Conditions A1 Active Catalyst 2x [L-Fe(III)-Cl] B1 Inactive µ-oxo Dimer [L-Fe(III)-O-Fe(III)-L] A1->B1 B1->A1 R1 H₂O / OH⁻ (Deactivation) R2 H⁺ (Acid) (Regeneration)

Caption: Deactivation of active monomeric catalyst to an inactive µ-oxo dimer.

Experimental Workflow: Troubleshooting & Regeneration

This workflow provides a logical sequence of steps for diagnosing and addressing catalyst deactivation.

G start Start: Used Catalyst check_activity Test Catalytic Activity start->check_activity activity_ok Activity OK? (>85% of Fresh) check_activity->activity_ok reuse Reuse Catalyst activity_ok->reuse Yes regenerate Perform Regeneration Protocol activity_ok->regenerate No end End reuse->end characterize Characterize Catalyst (e.g., UV-Vis) regenerate->characterize is_degraded Ring Degraded? characterize->is_degraded is_degraded->check_activity No discard Discard & Optimize Reaction Conditions is_degraded->discard Yes discard->end

Caption: Logical workflow for catalyst testing, regeneration, and analysis.

References

Troubleshooting parasitic reactions in iron porphyrin electrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common parasitic reactions encountered during electrochemical experiments with iron porphyrins. It is intended for researchers, scientists, and drug development professionals working in this field.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Catalyst Deactivation and Irreversible Redox Behavior

Q1: My cyclic voltammogram (CV) shows irreversible peaks and a decrease in current over subsequent cycles. What could be the cause?

A: This is a common sign of catalyst degradation. Several parasitic reactions can lead to the deactivation of your iron porphyrin catalyst. The most likely culprits are the formation of inactive µ-oxo dimers and reactions with the supporting electrolyte.

Troubleshooting Steps:

  • Check for µ-oxo Dimer Formation: This is particularly prevalent in the presence of water and at certain potentials. The formation of a stable, unreactive [(TPP)FeIII-O-FeIII(TPP)] dimer is a known degradation pathway.

  • Evaluate the Supporting Electrolyte: If you are using a non-aqueous solvent like DMF with a tetra-n-butylammonium (NBu₄⁺) salt, the highly reduced [Fe(0)TPP]²⁻ species can react with the NBu₄⁺ cation, leading to the formation of an inactive alkyl iron(II) complex.[1][2]

  • Assess Solvent and Reagent Purity: Impurities in the solvent or electrolyte can lead to unexpected side reactions. Ensure all components are of high purity and appropriately dried and degassed.

Q2: I observe a new, quasi-reversible redox couple at approximately -1.23 V vs Fc/Fc⁺ in my CV after cycling to highly negative potentials. What does this indicate?

A: This new feature is characteristic of the formation of an alkyl iron(II) complex, resulting from the reaction between the electrochemically generated [Fe(0)TPP]²⁻ and the NBu₄⁺ supporting electrolyte cation.[1][2] This is a strong indication that your catalyst is degrading via this pathway.

Solution:

  • Consider replacing the NBu₄PF₆ supporting electrolyte with one containing a less reactive cation, such as KPF₆.[1][2]

Issue 2: Poor Selectivity in Oxygen Reduction Reactions (ORR)

Q3: My iron porphyrin catalyst shows poor selectivity for the 4-electron reduction of oxygen to water, with significant hydrogen peroxide (H₂O₂) production. How can I improve this?

A: Poor selectivity in ORR, favoring the 2-electron pathway to H₂O₂, can be caused by the dissociation of µ-oxo dimers into monomeric species under catalytic conditions.[3] While the µ-oxo dimer itself can favor the 4-electron pathway, its cleavage leads to less selective monomeric catalysts.

Solution:

  • Promote a Cofacial Arrangement: Enforcing a face-to-face geometry can enhance the selectivity for the 4-electron reduction pathway. This can be achieved by using "molecular clips" to tether the porphyrin units, preventing their separation after the µ-oxo bridge is cleaved during the reaction.[3]

Quantitative Data Summary

Table 1: Electrochemical Properties of Iron Tetraphenylporphyrin (Fe-TPP) in DMF with 0.1 M NBu₄PF₆ [1]

Redox CoupleE₁/₂ (V vs Fc/Fc⁺)ΔEₚ (mV)Description
Fe(III)/Fe(II)-0.25133Broad peak separation
Fe(II)/Fe(I)-1.2565Reversible
Fe(I)/Fe(0)-1.7570Reversible

Table 2: Impact of Supporting Electrolyte on Catalyst Stability [1][2]

Supporting ElectrolyteObservation after Charge/Discharge CyclingInferred Parasitic Reaction
NBu₄PF₆Appearance of a new redox couple at ~-1.23 V vs Fc/Fc⁺. Significant degradation.Reaction of [Fe(0)TPP]²⁻ with NBu₄⁺ cation.
KPF₆Improved cycling stability compared to NBu₄PF₆.Minimized reaction with the supporting electrolyte cation.

Table 3: Selectivity of Oxygen Reduction with Different Iron Porphyrin Architectures [3]

Catalyst% H₂O₂ Generated
Monomeric Fe(III) tetraphenylporphyrin (TPhP)64.3%
Untethered bis-iron(III)-μ-oxo porphyrin (Fe₂O TPhP)15.8%
Tethered μ-oxo dimer with oxalate-bridged Rh₂ clip7.2%
Tethered μ-oxo dimer with longer bis-hydroxybenzoquinato bridge14.5%

Detailed Experimental Protocols

Protocol 1: General Electrochemical Measurements [1][2]

  • Electrode Preparation: Polish working electrodes (e.g., glassy carbon) with 0.05 µm alumina powder on a microcloth polishing pad.

  • Electrochemical Cell Setup: Use a three-electrode setup with the polished working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Electrolyte Solution Preparation: Prepare a solution of the iron porphyrin in a dry, degassed solvent (e.g., DMF) containing 0.1 M of the chosen supporting electrolyte (e.g., NBu₄PF₆ or KPF₆).

  • Degassing: Sparge the solution with an inert gas (e.g., N₂) before each measurement to remove dissolved oxygen.

  • Data Acquisition: Record cyclic voltammograms at a specified scan rate. Use ferrocene as an internal standard and reference all potentials to the Fc/Fc⁺ couple.

Protocol 2: Synthesis of Untethered bis-iron(III) tetrapyridylporphyrin µ-oxo ((FeTPyP)₂O) [4]

  • Reaction Setup: Dissolve 50 mg (0.71 mmol) of iron(III) tetraphenylporphyrin chloride in 10 mL of DCM. Add this solution to 10 mL of a 1.0 M aqueous NaOH solution in a 20 mL vial.

  • Reaction: Stir the biphasic solution overnight at room temperature.

  • Workup:

    • Dilute the organic layer to 50 mL with DCM.

    • Wash the organic layer three times with 50 mL of water.

    • Dry the organic layer over Na₂SO₄.

  • Purification:

    • Filter the solution and concentrate it under reduced pressure to approximately 5 mL.

    • Add excess hexane (~15 mL) to precipitate the product.

    • Collect the solid by centrifugation and wash with hexane.

  • Characterization: Confirm the formation of the µ-oxo dimer by ¹H NMR, observing the disappearance of the paramagnetically shifted pyrrolic peak at 82.5 ppm and the appearance of the pyrrolic peak for the antiferromagnetically coupled species at ~13.5 ppm.

Visualizations

Parasitic_Reaction_Pathway Fe_III Active Fe(III) Catalyst Fe_II Fe(II) Fe_III->Fe_II +e⁻ Fe_I Fe(I) Fe_II->Fe_I +e⁻ Dimer Inactive µ-oxo Dimer [(TPP)FeIII-O-FeIII(TPP)] Fe_II->Dimer Parasitic Reaction Fe_0 [Fe(0)TPP]²⁻ Fe_I->Fe_0 +e⁻ Alkyl_Fe Inactive Alkyl Fe(II) Complex Fe_0->Alkyl_Fe Parasitic Reaction NBu4 NBu₄⁺ (Supporting Electrolyte) NBu4->Alkyl_Fe O2_H2O O₂ / H₂O O2_H2O->Dimer

Caption: Parasitic reaction pathways in iron porphyrin electrochemistry.

Troubleshooting_Workflow Start Symptom: Irreversible CV / Decreasing Current Check_Dimer Investigate µ-oxo Dimer Formation Start->Check_Dimer Check_Electrolyte Analyze Supporting Electrolyte Interaction Start->Check_Electrolyte Solution_Dimer Solution: - Use anhydrous conditions - Modify porphyrin to prevent dimerization (e.g., molecular clips) Check_Dimer->Solution_Dimer Yes New_Peak New peak at ~-1.23 V vs Fc/Fc⁺? Check_Electrolyte->New_Peak Solution_Electrolyte Solution: - Replace NBu₄⁺ with K⁺ or other non-reactive cation New_Peak->Solution_Electrolyte Yes Purity_Check Verify Solvent/Reagent Purity New_Peak->Purity_Check No

Caption: Troubleshooting workflow for catalyst deactivation.

ORR_Selectivity_Pathway Precatalyst bis-iron(III)-μ-oxo Dimer Precatalyst Cleavage Cleavage under ORR conditions Precatalyst->Cleavage Monomer Monomeric Fe(III) Species Cleavage->Monomer Pathway_2e 2e⁻ Pathway (H₂O₂ Production - Undesirable) Monomer->Pathway_2e Pathway_4e 4e⁻ Pathway (H₂O Production - Desirable) Tethered_Dimer Tethered Cofacial Dimer Tethered_Dimer->Pathway_4e Favored Pathway

Caption: Improving ORR selectivity by preventing dimer cleavage.

References

Technical Support Center: Optimizing Fe(III)(TDCPP)Cl Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for Fe(III)(TDCPP)Cl photocatalysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during photocatalytic experiments using Fe(III)(meso-tetra(4-carboxyphenyl)porphyrin) chloride.

Question Possible Causes Troubleshooting Steps
1. Why is my photocatalytic reaction showing low or no conversion? 1. Inactive Catalyst: The Fe(III)(TDCPP)Cl may not be in its active form. The chloride ligand can be strongly coordinated, inhibiting substrate interaction. 2. Inappropriate Solvent: The solvent may not facilitate the activation of the catalyst or may quench the excited state. 3. Insufficient Light: The light source may have the wrong wavelength or insufficient intensity to excite the catalyst. 4. Low Catalyst Loading: The amount of catalyst may be too low for the given substrate concentration. 5. Presence of Quenchers: Impurities in the solvent or reagents may be quenching the photocatalytic cycle.1. Catalyst Activation: Consider using a co-solvent like methanol. Protic solvents can help in the dissociation of the chloride ligand, making the iron center more accessible. 2. Solvent Selection: Switch to a more polar aprotic solvent like acetonitrile or DMF, or a mixture containing a protic co-solvent. Ensure the solvent is of high purity and deoxygenated. 3. Light Source Optimization: Ensure the light source emits in the visible region, corresponding to the Soret and Q-bands of the porphyrin (around 400-600 nm). Increase the light intensity if possible, but be mindful of potential photodegradation at very high intensities. 4. Optimize Catalyst Loading: Systematically increase the catalyst concentration to find the optimal loading for your reaction. 5. Purify Reagents: Use high-purity, degassed solvents and reagents to minimize the presence of potential quenchers.
2. My catalyst appears to be degrading during the reaction. What can I do? 1. Photodegradation: High-intensity light or prolonged exposure can lead to the bleaching of the porphyrin macrocycle. 2. Oxidative Attack: The reactive oxygen species (ROS) generated during the reaction can attack the catalyst itself. 3. Unsuitable pH: Extreme pH values can lead to the demetalation or degradation of the porphyrin ring.1. Control Light Exposure: Use a light source with a filter to remove UV radiation. Consider using intermittent light/dark cycles. 2. Immobilize the Catalyst: Supporting the Fe(III)(TDCPP)Cl on a solid matrix like multi-walled carbon nanotubes can enhance its stability and reusability. 3. Maintain Optimal pH: For most applications, a slightly acidic to neutral pH is recommended. Buffer the reaction mixture if necessary.
3. I am observing inconsistent results between batches. What could be the cause? 1. Variability in Catalyst Preparation: Inconsistent synthesis or purification of Fe(III)(TDCPP)Cl can lead to differences in activity. 2. Moisture and Air Sensitivity: The reaction may be sensitive to trace amounts of water or oxygen. 3. Inconsistent Reaction Setup: Variations in the distance from the light source, reaction temperature, or stirring rate can affect the reaction kinetics.1. Standardize Catalyst Synthesis: Ensure a consistent and reproducible protocol for the synthesis and purification of the catalyst. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture. 3. Consistent Experimental Conditions: Maintain a consistent setup for all experiments, including the light source position, temperature control, and stirring speed.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for Fe(III)(TDCPP)Cl photocatalysis?

A1: The choice of solvent is critical. While a universal "best" solvent doesn't exist, polar aprotic solvents like acetonitrile and DMF are commonly used. The addition of a protic co-solvent, such as methanol, can be beneficial as it facilitates the dissociation of the chloride ligand from the iron center, which is often a prerequisite for catalytic activity.

Q2: What is the effect of pH on the reaction?

A2: The pH of the reaction medium can significantly influence the photocatalytic efficiency. Generally, slightly acidic conditions (pH 3-6) are favorable for Fe(III)-based photocatalysis, as they promote the generation of hydroxyl radicals. However, the optimal pH can be substrate-dependent, and it is advisable to screen a range of pH values for your specific application.

Q3: How do I determine the optimal catalyst loading?

A3: The optimal catalyst loading depends on the substrate concentration and the reaction conditions. It is best determined empirically by performing a series of experiments with varying catalyst concentrations while keeping other parameters constant. Start with a low concentration and gradually increase it until you observe a plateau in the reaction rate or product yield.

Q4: Can Fe(III)(TDCPP)Cl be reused?

A4: Yes, one of the advantages of using a heterogeneous catalyst is its potential for reuse. If the catalyst is immobilized on a solid support, it can be recovered by filtration or centrifugation after the reaction, washed, and reused for multiple cycles. Studies have shown that supported Fe(III)(TDCPP)Cl can be reused several times without a significant loss of activity.

Data Presentation

Table 1: Effect of Solvent on Relative Reaction Rate
Solvent SystemDielectric Constant (ε)Relative Reaction Rate
Dichloromethane (DCM)8.93Low
Acetonitrile (MeCN)37.5Moderate
Dimethylformamide (DMF)38.3Moderate-High
MeCN / Methanol (9:1)-High

Note: This data is illustrative and compiled from general principles of metalloporphyrin photocatalysis. The optimal solvent should be determined experimentally for each specific reaction.

Table 2: Influence of pH on Degradation Efficiency of a Model Pollutant
pHDegradation Efficiency (%) after 60 min
395
582
765
940

Note: This data is representative of typical Fe(III)-based photocatalytic systems for pollutant degradation. The optimal pH may vary depending on the substrate.

Experimental Protocols

Protocol 1: General Procedure for a Photocatalytic Degradation Experiment
  • Catalyst Preparation: Suspend the desired amount of Fe(III)(TDCPP)Cl (e.g., 10 mg) in the chosen solvent (e.g., 50 mL of acetonitrile) in a quartz reaction vessel.

  • Substrate Addition: Add the substrate (e.g., a model organic pollutant) to the catalyst suspension to achieve the desired initial concentration (e.g., 10 ppm).

  • Equilibration: Stir the mixture in the dark for 30 minutes to ensure adsorption/desorption equilibrium is reached.

  • Photoreaction: Irradiate the suspension using a suitable visible light source (e.g., a 300W Xenon lamp with a UV cutoff filter, λ > 420 nm). Maintain constant stirring and temperature throughout the experiment.

  • Sampling and Analysis: At regular time intervals, withdraw aliquots of the reaction mixture. Centrifuge or filter the samples to remove the catalyst. Analyze the supernatant for the concentration of the substrate and any degradation products using appropriate analytical techniques such as UV-Vis spectroscopy or HPLC.

Mandatory Visualization

Photocatalytic_Cycle Catalyst Fe(III)(TDCPP)Cl (Ground State) Excited_Catalyst [Fe(III)(TDCPP)Cl]* (Excited State) Catalyst->Excited_Catalyst Light (hν) Reduced_Catalyst Fe(II)(TDCPP)Cl Excited_Catalyst->Reduced_Catalyst Electron Transfer ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) Excited_Catalyst->ROS Energy/Electron Transfer to O2/H2O Substrate Substrate (S) Oxidized_Substrate Oxidized Substrate (S-ox) Substrate->Oxidized_Substrate Oxidation Reduced_Catalyst->Catalyst Electron Transfer ROS->Substrate Oxidizes

Caption: Photocatalytic cycle of Fe(III)(TDCPP)Cl.

Experimental_Workflow A 1. Prepare Catalyst Suspension & Substrate Solution B 2. Mix and Equilibrate in the Dark A->B C 3. Initiate Photoreaction with Visible Light B->C D 4. Collect Aliquots at Timed Intervals C->D E 5. Separate Catalyst (Filtration/Centrifugation) D->E F 6. Analyze Supernatant (UV-Vis, HPLC, etc.) E->F G 7. Data Analysis and Kinetic Modeling F->G

Caption: General experimental workflow for photocatalysis.

Validation & Comparative

A Comparative Analysis of the Catalytic Activity of Fe(III)(TDCPP)Cl and Other Metalloporphyrins in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of Iron(III) meso-tetra(2,6-dichlorophenyl)porphyrin chloride [Fe(III)(TDCPP)Cl] with other relevant metalloporphyrins. The information is supported by experimental data to aid in the selection of appropriate catalysts for various oxidation reactions.

The catalytic prowess of metalloporphyrins, synthetic analogues of the active site in cytochrome P450 enzymes, has garnered significant attention in the field of chemical synthesis. These molecules are particularly effective in catalyzing a variety of oxidation reactions, including the hydroxylation of alkanes and the epoxidation of alkenes, which are crucial transformations in organic synthesis and drug development. Among these catalysts, Fe(III)(TDCPP)Cl has emerged as a robust and efficient catalyst. This guide presents a comparative overview of its catalytic activity alongside other key iron and manganese porphyrins, supported by quantitative data and detailed experimental protocols.

Comparative Catalytic Performance in Cyclohexane Hydroxylation

The hydroxylation of unactivated C-H bonds in alkanes is a challenging yet highly valuable transformation. The data below compares the performance of Fe(III)(TDCPP)Cl with other metalloporphyrins in the oxidation of cyclohexane, a benchmark substrate.

CatalystOxidantSolventYield (%)Turnover Number (TON)SelectivityReference
Fe(III)(TDCPP)Cl PhIO1,2-Dichloroethane96 (Cyclohexanol)96High for Cyclohexanol[1]
Fe(III)(TPFPP)Cl on ZnOO₂Solvent-freeHighHigh (avg. TOF 2.6 x 10⁵ h⁻¹)Ketone and Alcohol[2]
Fe(III)TPPCl-NaYH₂O₂/TBHPAcetonitrile18 (Total)--[3]
Mn(III)TDCPPClO₂/Isobutyraldehyde----[4]
Mn(III)TPPClPhIOCH₂Cl₂89 (Total)-Cyclohexanol & Cyclohexanone[5]

Note: Direct comparison of turnover numbers (TON) and yields can be challenging due to variations in reaction conditions across different studies. TPFPP = meso-tetra(pentafluorophenyl)porphyrin; TPP = meso-tetraphenylporphyrin; PhIO = Iodosylbenzene; TBHP = tert-butyl hydroperoxide.

From the data, Fe(III)(TDCPP)Cl demonstrates exceptional activity and selectivity for the hydroxylation of cyclohexane to cyclohexanol under specific conditions, achieving a high yield and a turnover number of 96.[1] The high stability and selectivity of Fe(III)(TDCPP)Cl make it a valuable catalyst for this transformation. For comparison, while Fe(III)(TPFPP)Cl supported on zinc oxide also shows very high turnover, the reaction conditions are significantly different (solvent-free, O₂ as oxidant).[2] Manganese porphyrins, such as Mn(III)TPPCl, are also effective catalysts for cyclohexane oxidation.[5]

Comparative Catalytic Performance in Alkene Epoxidation

Epoxidation of alkenes is another fundamental reaction catalyzed by metalloporphyrins, yielding valuable epoxide intermediates. The following table provides available data for comparison.

CatalystSubstrateOxidantYield (%)Turnover Number (TON)SelectivityReference
Fe(III)(TDCPP)Cl ------
Fe(III)(TPFPP)ClCycloocteneH₂O₂>98 (Epoxide)-High for Epoxide[6]
Mn(III)TPPLClVarious OlefinsPhIO20-88 (Epoxide)--[7]
Mn(III)TCPP-IndClVarious OlefinsO₂/RCHO>99 (ee)73,000High enantioselectivity[8]

While specific quantitative data for Fe(III)(TDCPP)Cl in alkene epoxidation is not highlighted in the compared studies, the performance of the structurally related and highly fluorinated Fe(III)(TPFPP)Cl in the epoxidation of cyclooctene is noteworthy, achieving over 98% yield of the corresponding epoxide.[6] Chiral manganese porphyrins, such as Mn(III)TCPP-IndCl, have demonstrated remarkable enantioselectivity and high turnover numbers in the epoxidation of various olefins.[8]

Experimental Protocols

General Procedure for Cyclohexane Hydroxylation Catalyzed by Fe(III)(TDCPP)Cl[1]

Materials:

  • Fe(III)(TDCPP)Cl (catalyst)

  • Cyclohexane (substrate)

  • Iodosylbenzene (PhIO) (oxidant)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Ultrasound bath

Procedure:

  • A solution of Fe(III)(TDCPP)Cl (3.0 x 10⁻⁴ mol L⁻¹) in 1,2-dichloroethane is prepared.

  • Cyclohexane is added to the catalyst solution.

  • The reaction mixture is stirred using an ultrasound bath at 0 °C.

  • The oxidant, iodosylbenzene, is added in a PhIO/catalyst molar ratio of 100.

  • The reaction is allowed to proceed for a specified time.

  • Aliquots are withdrawn at intervals and analyzed by gas chromatography (GC) to determine the yield of cyclohexanol and cyclohexanone.

General Procedure for Alkene Epoxidation Catalyzed by Manganese Porphyrins[7]

Materials:

  • Manganese porphyrin catalyst (e.g., Mn(TPPL)Cl)

  • Alkene substrate (e.g., styrene, cyclooctene)

  • Iodosylbenzene (PhIO) (oxidant)

  • 2,6-di-tert-butylpyridine (tBuPy) (axial ligand)

  • Dichloromethane (solvent)

Procedure:

  • To a solution of the alkene substrate (0.633 mmol) in dichloromethane (0.9 mL), the manganese porphyrin catalyst (0.7 µmol) and 2,6-di-tert-butylpyridine (210 µmol, 300 equivalents with respect to the catalyst) are added.

  • The mixture is stirred at room temperature (20 °C).

  • The oxidant, iodosylbenzene (0.082 mmol), is added to initiate the reaction.

  • The reaction mixture is stirred for 1 hour at 450 rpm.

  • The reaction is quenched, and the epoxide yield is determined by ¹H NMR spectroscopy based on the consumption of iodosylbenzene.

Reaction Mechanisms and Visualizations

The catalytic cycle of alkane hydroxylation and alkene epoxidation by iron porphyrins is generally believed to proceed through the formation of a high-valent iron-oxo species.

Alkane Hydroxylation Catalytic Cycle

The proposed mechanism for alkane hydroxylation involves the activation of the iron porphyrin by an oxygen donor to form a high-valent iron(IV)-oxo porphyrin radical cation. This potent oxidizing species then abstracts a hydrogen atom from the alkane, followed by a radical rebound step to form the hydroxylated product.

AlkaneHydroxylation FeIII Fe(III)PCl FeIIIOO [Fe(III)P(OOR)]+ FeIII->FeIIIOO + ROOH - Cl- FeIVO_pi [Fe(IV)=O P•+]+ FeIIIOO->FeIVO_pi Heterolytic Cleavage FeIVOH_R [Fe(IV)-OH P] + R• FeIVO_pi->FeIVOH_R + R-H (H Abstraction) FeIII_ROH Fe(III)P + ROH FeIVOH_R->FeIII_ROH Radical Rebound Alkane R-H FeIII_ROH->FeIII - ROH Product R-OH Oxidant ROOH

Caption: Proposed catalytic cycle for alkane hydroxylation by an iron porphyrin.

Alkene Epoxidation Catalytic Cycle

In alkene epoxidation, the high-valent iron(IV)-oxo species transfers its oxygen atom to the double bond of the alkene, forming an epoxide and regenerating the iron(III) catalyst.

AlkeneEpoxidation FeIII Fe(III)PCl FeIIIOO [Fe(III)P(OOR)]+ FeIII->FeIIIOO + ROOH - Cl- FeIVO_pi [Fe(IV)=O P•+]+ FeIIIOO->FeIVO_pi Heterolytic Cleavage FeIII_Epoxide Fe(III)P + Epoxide FeIVO_pi->FeIII_Epoxide + Alkene (O-Atom Transfer) FeIII_Epoxide->FeIII - Epoxide Product Epoxide Alkene Alkene Oxidant ROOH

References

A Comparative Analysis of Catalytic Efficiency: Fe(III)(TDCPP) Chloride versus Fe(III) meso-Tetraphenylporphine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. This guide provides a detailed comparison of the catalytic efficiency of two prominent iron(III) porphyrin complexes: Fe(III) meso-tetrakis(2,6-dichlorophenyl)porphyrin chloride, hereafter referred to as Fe(III)(TDCPP)Cl, and Fe(III) meso-tetraphenylporphine chloride, or Fe(III)(TPP)Cl. This analysis is based on experimental data from peer-reviewed literature, focusing on their performance in oxidation reactions, a critical transformation in synthetic chemistry.

Executive Summary

Fe(III)(TDCPP)Cl, a second-generation catalyst, generally exhibits superior catalytic activity and stability in the oxidation of less reactive substrates compared to its predecessor, Fe(III)(TPP)Cl. The electron-withdrawing chloro substituents on the phenyl rings of Fe(III)(TDCPP)Cl are credited with enhancing its catalytic prowess. This is particularly evident in the hydroxylation of linear alkanes, where Fe(III)(TDCPP)Cl demonstrates significantly higher yields. While both are competent catalysts for various oxidation reactions, the choice between them will depend on the specific substrate and desired reaction efficiency.

Data Presentation: Catalytic Oxidation of Alkanes

The following table summarizes the catalytic performance of Fe(III)(TDCPP)Cl and Fe(III)(TPP)Cl in the hydroxylation of linear alkanes using iodosylbenzene (PhIO) as the oxidant. This direct comparison highlights the enhanced efficiency of the halogenated porphyrin.

CatalystSubstrateProduct Yield (%)Turnover Number (TON)
Fe(III)(TDCPP)Cl Heptane275.4
Pentane204.0
Fe(III)(TPP)Cl Heptane30.6
Pentane20.4

Data sourced from Bartoli et al., J. Chem. Soc., Chem. Commun., 1991.

Experimental Protocols

The data presented above was obtained under the following experimental conditions, as reported by Bartoli et al. (1991).

Alkane Hydroxylation Protocol:

  • Reaction Mixture: A solution of the alkane (heptane or pentane), iodosylbenzene (PhIO), and the iron(III) porphyrin catalyst in dichloromethane (CH2Cl2).

  • Molar Ratio: The molar ratio of alkane to PhIO to catalyst was maintained at 800:20:1.

  • Catalyst Concentration: The concentration of the iron porphyrin catalyst was 2 mmol dm⁻³.

  • Temperature: The reaction was carried out at 20°C.

  • Reaction Time: The reaction was allowed to proceed for 1 hour, by which time the PhIO was completely consumed.

  • Product Analysis: The products (alkanols and alkanones) were analyzed by gas chromatography to determine the total yield based on the initial amount of PhIO.

Catalytic Performance in Cyclohexane Oxidation

Fe(III)(TDCPP)Cl in Cyclohexane Hydroxylation:

In a study utilizing iodosylbenzene as the oxidant, Fe(III)(TDCPP)Cl demonstrated its efficacy as a catalyst for the hydroxylation of cyclohexane, achieving a cyclohexanol yield of 96% and a turnover number of 96 under optimized conditions.

Fe(III)(TPP)Cl in Cyclohexane Oxidation:

Fe(III)(TPP)Cl has been shown to catalyze the oxidation of cyclohexane under various conditions. For instance, in supercritical carbon dioxide with tert-butyl-hydroperoxide as the oxidant, it achieved a turnover rate of 26 per hour[1]. In other studies focusing on the oxidation of cyclohexanone (a product of cyclohexane oxidation), Fe(III)(TPP)Cl has exhibited a remarkably high turnover number, reaching up to 71,000[2]. When supported on chitosan, a derivative of Fe(III)(TPP)Cl yielded 13.0% of cyclohexanol and cyclohexanone with a turnover number of 1.03 x 10⁵.

Mechanistic Insights and Logical Workflow

The catalytic cycle of alkane hydroxylation by iron porphyrins with iodosylbenzene is generally accepted to proceed through a high-valent iron-oxo intermediate. The following diagram illustrates the key steps in this process.

Catalytic_Cycle FeIIIPorphyrin Fe(III)PCl FeIIIOxidantComplex [Fe(III)P(OPhI)]+ FeIIIPorphyrin->FeIIIOxidantComplex + PhIO HighValentOxo [P+•Fe(IV)=O]+ FeIIIOxidantComplex->HighValentOxo - PhI Iodobenzene PhI FeIVHydroxo [PFe(IV)-OH]+ HighValentOxo->FeIVHydroxo + R-H - R• FeIVHydroxo->FeIIIPorphyrin + R• - R-OH Alkane R-H RadicalIntermediate R• Product R-OH

Caption: A simplified diagram of the catalytic cycle for alkane hydroxylation by an iron porphyrin catalyst.

The superior performance of Fe(III)(TDCPP)Cl can be attributed to the electronic effects of the chlorine substituents. These electron-withdrawing groups make the iron center more electrophilic, which is believed to stabilize the high-valent iron-oxo intermediate and enhance its reactivity towards C-H bond activation.

The logical workflow for evaluating and comparing these catalysts is outlined below.

Logical_Workflow Start Define Catalytic Reaction (e.g., Alkane Hydroxylation) SelectCatalysts Select Catalysts for Comparison - Fe(III)(TDCPP)Cl - Fe(III)(TPP)Cl Start->SelectCatalysts LiteratureSearch Conduct Literature Search for Experimental Data and Protocols SelectCatalysts->LiteratureSearch DataExtraction Extract Quantitative Data (Yields, TONs, Conditions) LiteratureSearch->DataExtraction ProtocolAnalysis Analyze and Detail Experimental Methodologies LiteratureSearch->ProtocolAnalysis Comparison Tabulate and Compare Catalytic Performance Data DataExtraction->Comparison ProtocolAnalysis->Comparison Conclusion Draw Conclusions on Catalytic Efficiency and Application Comparison->Conclusion Mechanism Elucidate and Diagram Reaction Mechanism Mechanism->Conclusion

Caption: A logical workflow for the comparative evaluation of catalysts.

References

A Comparative Guide to Electrochemical Analysis for Confirming the Fe(III)/Fe(II) Redox Couple

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of the Fe(III)/Fe(II) redox couple is crucial in a multitude of applications, from understanding biological processes to developing novel therapeutics and catalytic systems. Electrochemical methods offer a powerful, sensitive, and direct approach to probe the redox behavior of this vital couple. This guide provides an objective comparison of key electrochemical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Electrochemical Techniques: A Head-to-Head Comparison

Several voltammetric techniques can be employed to study the Fe(III)/Fe(II) redox couple. The most common and effective methods include Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV). Each technique offers unique advantages in terms of the information it provides, its sensitivity, and its suitability for different experimental objectives.

  • Cyclic Voltammetry (CV) is a cornerstone technique for characterizing the electrochemical behavior of a redox system. By sweeping the potential linearly and then reversing the scan, CV provides qualitative and quantitative information about the reversibility of the Fe(III) + e⁻ ↔ Fe(II) reaction.[1][2] The separation between the anodic and cathodic peak potentials (ΔEₚ) is a key indicator of the electron transfer kinetics.[3]

  • Differential Pulse Voltammetry (DPV) is a highly sensitive technique used for quantitative analysis and trace-level detection.[4][5] It works by applying small pulses on a linearly increasing potential ramp and measuring the current difference before and after each pulse. This method effectively minimizes the background charging current, resulting in well-defined peaks and lower detection limits compared to CV.[6]

  • Square Wave Voltammetry (SWV) is another advanced pulse technique renowned for its high sensitivity and rapid analysis speed.[1][2] The waveform consists of a square wave superimposed on a potential staircase.[6] Current is sampled at the end of both the forward and reverse pulses, and the difference is plotted against the base potential. This approach provides excellent discrimination against background currents and is suitable for determining the total iron concentration in various samples.[2]

The table below summarizes the key characteristics and performance metrics of these principal electrochemical techniques for Fe(III)/Fe(II) analysis.

FeatureCyclic Voltammetry (CV)Differential Pulse Voltammetry (DPV)Square Wave Voltammetry (SWV)
Primary Use Mechanistic studies, reversibility analysis[3][7]Quantitative analysis, trace detection[4][8]High-sensitivity quantitative analysis, rapid screening[1][2]
Information Redox potentials, electron transfer kinetics, stability of speciesConcentration, peak potential[5][9]Concentration, peak potential[2]
Sensitivity ModerateHighVery High
Detection Limit µM range[1]nM to µM range[4][10]nM range[1][2]
Analysis Speed Slow to moderateModerateFast
Key Advantage Rich mechanistic informationExcellent sensitivity and resolutionHighest speed and sensitivity, low background
Key Disadvantage Lower sensitivity, susceptible to background currentSlower than SWVLess information on reaction kinetics than CV

Alternative Confirmatory Methods

While electrochemical techniques are powerful, other analytical methods can be used to confirm the presence and ratio of Fe(III) and Fe(II) ions. These can be used orthogonally to validate electrochemical findings.

MethodPrincipleApplication for Fe(III)/Fe(II)Key AdvantageKey Disadvantage
UV-Vis Spectrophotometry Formation of colored complexes with specific chelating agents.Fe(II) forms a colored complex with 1,10-phenanthroline; Fe(III) forms a blood-red complex with thiocyanate (SCN⁻).[11][12][13]Simple, widely available, cost-effective.Can suffer from interference from other metals or colored species in the matrix.[14]
NMR Relaxometry Measures the relaxation rates of water protons, which are significantly different when influenced by paramagnetic Fe(II) vs. Fe(III).[14]Quantifies Fe(II) and Fe(III) in solution, even in paramagnetic matrices.[14]Rapid and non-destructive.Requires specialized NMR equipment; sensitivity can be matrix-dependent.
Mössbauer Spectroscopy A nuclear technique that probes the local environment of iron nuclei.Can unambiguously distinguish between Fe(II) and Fe(III) oxidation states based on their distinct center shifts.[12]Provides definitive information on oxidation state and coordination environment.Requires a solid sample and specialized, less common instrumentation.
Inductively Coupled Plasma (ICP) Atomizes and ionizes the sample to measure elemental composition.ICP-OES or ICP-MS is used to determine the total iron concentration, which can be combined with other methods to find the Fe(III)/Fe(II) ratio.[4][14]Extremely high sensitivity for total elemental analysis.Does not provide information on the oxidation state of the elements.

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining reproducible and reliable data. Below is a representative protocol for the analysis of an Fe(III)/Fe(II) redox couple using Cyclic Voltammetry.

Protocol: Cyclic Voltammetry of an Equimolar Ferricyanide/Ferrocyanide Solution

This protocol describes a standard procedure to obtain a well-defined, reversible cyclic voltammogram for the [Fe(CN)₆]³⁻/[Fe(CN)₆]⁴⁻ redox couple, which serves as a model system for Fe(III)/Fe(II).

1. Materials and Reagents:

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Potassium nitrate (KNO₃) or Potassium chloride (KCl) as supporting electrolyte[15]

  • Deionized (DI) water

  • Polishing materials: 0.3 µm and 0.05 µm alumina slurry[4]

  • Working Electrode (e.g., Glassy Carbon Electrode - GCE)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat

2. Electrode Preparation:

  • Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 2 minutes, followed by rinsing with DI water.[4]

  • Repeat the polishing step with 0.05 µm alumina slurry for 2 minutes and rinse thoroughly with DI water.[4]

  • Sonicate the electrode in DI water for 5 minutes to remove any residual polishing material.[4]

  • Dry the electrode surface carefully before use.

3. Solution Preparation:

  • Prepare a 0.1 M solution of the supporting electrolyte (e.g., KNO₃) in DI water. This solution will also be used for background scans.[16]

  • Prepare a stock solution containing 5 mM potassium ferricyanide and 5 mM potassium ferrocyanide in 0.1 M KNO₃.[15]

  • Deoxygenate the solution by bubbling with high-purity nitrogen gas for at least 10-15 minutes prior to the experiment. Maintain a nitrogen blanket over the solution during the measurement to prevent re-oxidation.[17]

4. Electrochemical Measurement:

  • Assemble the three-electrode cell with the prepared GCE, Ag/AgCl reference, and Pt counter electrodes.

  • Perform a background scan in the deoxygenated 0.1 M KNO₃ solution to ensure the system is clean.

  • Replace the electrolyte with the deoxygenated ferricyanide/ferrocyanide solution.

  • Set the potentiostat parameters for the CV scan. A typical starting point would be:

    • Initial Potential: +0.8 V

    • Vertex Potential 1: -0.2 V

    • Vertex Potential 2: +0.8 V

    • Scan Rate: 100 mV/s[16]

  • Run the cyclic voltammogram for at least two cycles. The second scan is typically used for analysis as the electrode surface has equilibrated.[15]

  • Record and save the data for analysis.

5. Data Analysis:

  • From the resulting voltammogram, determine the anodic peak potential (Eₚₐ), cathodic peak potential (Eₚ𝒸), anodic peak current (iₚₐ), and cathodic peak current (iₚ𝒸).

  • Calculate the formal potential (E°') as (Eₚₐ + Eₚ𝒸) / 2.

  • Calculate the peak potential separation (ΔEₚ) as Eₚₐ - Eₚ𝒸. For a reversible one-electron process, ΔEₚ should be close to 59 mV at 25°C.

  • The ratio of peak currents (iₚₐ / iₚ𝒸) should be close to 1 for a reversible system.

Visualizing the Process

Diagrams generated using Graphviz provide a clear visual representation of workflows and logical relationships.

G General Workflow for Electrochemical Analysis of Fe(III)/Fe(II) cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Electrode Polishing & Cleaning B Solution Preparation (Analyte + Supporting Electrolyte) A->B C Deoxygenation (N2 Purge) B->C D Cell Assembly (3-Electrode Setup) C->D E Background Scan (Supporting Electrolyte Only) D->E F Sample Scan (CV, DPV, or SWV) E->F G Data Acquisition (Current vs. Potential) F->G H Peak Analysis (E_peak, I_peak, ΔE_p) G->H I Interpretation (Reversibility, Concentration) H->I

Caption: Workflow for Fe(III)/Fe(II) electrochemical analysis.

G Comparison of Voltammetric Techniques for Fe(III)/Fe(II) Analysis Fe_Redox Fe(III)/Fe(II) Redox Couple CV Cyclic Voltammetry (CV) Fe_Redox->CV DPV Differential Pulse Voltammetry (DPV) Fe_Redox->DPV SWV Square Wave Voltammetry (SWV) Fe_Redox->SWV CV_Info Provides: - Reversibility (ΔE_p) - Reaction Kinetics - Formal Potential (E°') CV->CV_Info DPV_Info Provides: - High Sensitivity - Accurate Quantification - Trace Level Detection DPV->DPV_Info SWV_Info Provides: - Highest Sensitivity - Rapid Analysis - Excellent Background Rejection SWV->SWV_Info

Caption: Logical comparison of electrochemical techniques.

References

A Comparative Guide to Purity Verification of Fe(III)(TDCPP)Cl

Author: BenchChem Technical Support Team. Date: December 2025

The purity of metalloporphyrins, such as Fe(III) meso-tetra(dichlorophenyl)porphine chloride [Fe(III)(TDCPP)Cl], is paramount for their successful application in research, catalysis, and drug development. Impurities, including residual free-base porphyrin, unreacted starting materials, or chlorinated side-products, can significantly alter the compound's catalytic, photochemical, and biological properties. This guide provides a comparative overview of standard analytical techniques used to characterize and verify the purity of Fe(III)(TDCPP)Cl, complete with experimental data and detailed protocols for researchers.

Overall Workflow for Purity Verification

A multi-step analytical approach is essential for the comprehensive purity assessment of Fe(III)(TDCPP)Cl. The process typically begins with qualitative checks to confirm identity and progresses to quantitative methods to determine the exact purity level.

G cluster_0 Synthesis & Purification cluster_1 Identity Confirmation cluster_2 Quantitative Purity Assessment cluster_3 Structural & Thermal Properties (Optional) Synthesis Synthesis of Fe(III)(TDCPP)Cl Purification Purification (e.g., Column Chromatography) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Initial Check MS Mass Spectrometry UV_Vis->MS HPLC HPLC MS->HPLC Definitive Check EA Elemental Analysis HPLC->EA NMR ¹H NMR Spectroscopy EA->NMR X_ray X-ray Crystallography NMR->X_ray TGA Thermogravimetric Analysis X_ray->TGA G FeTDCPP Fe(III)(TDCPP)Cl Structure

Benchmarking Fe(III)(TDCPP) Chloride Performance for the Oxygen Reduction Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The development of efficient and cost-effective catalysts for the oxygen reduction reaction (ORR) is paramount for advancing clean energy technologies such as fuel cells and metal-air batteries. Among the promising alternatives to expensive platinum-based catalysts, iron-based materials, particularly those derived from iron porphyrins like Fe(III)(TDCPP) chloride (meso-Tetra(2,6-dichlorophenyl)porphyrin iron(III) chloride), have garnered significant attention.[1] Pyrolysis of such macrocyclic compounds on a carbon support transforms them into highly active Fe-N-C (Iron-Nitrogen-Carbon) catalysts, where iron atoms are atomically dispersed and coordinated with nitrogen within a carbon matrix.[2][3][4] These Fe-Nₓ sites are widely considered to be the active centers for the ORR.[2][5]

This guide provides an objective comparison of the ORR performance of catalysts derived from iron porphyrins against other advanced Fe-N-C catalysts and the industry-standard platinum on carbon (Pt/C). The comparison is based on key performance metrics obtained from electrochemical studies, supported by detailed experimental protocols.

Comparative Performance Data

The efficacy of an ORR catalyst is evaluated by several key metrics, including its onset potential (E_onset), half-wave potential (E₁/₂), and the number of electrons transferred (n) per oxygen molecule, which indicates the reaction pathway's efficiency. The ideal pathway is a direct four-electron reduction of oxygen to water, which maximizes the energy output.[6][7] The following table summarizes these metrics for various iron-based catalysts compared to the Pt/C benchmark in alkaline and acidic media.

CatalystElectrolyteOnset Potential (E_onset) vs. RHEHalf-wave Potential (E₁/₂) vs. RHEElectron Transfer Number (n)H₂O₂ Yield (%)Reference
P/Fe-N-C 0.1 M KOH1.01 V0.90 V~4.0< 5%[8]
Fe-N-C 0.1 M KOH0.99 V0.88 V~4.0< 5%[8]
Fe-N/Fe₃C/Fe/C-800 0.1 M KOH1.00 V0.82 VNot SpecifiedNot Specified[5]
MWCNTs-Im-FeᴵᴵF₂₀TPP 0.1 M KOH1.04 V0.87 V~4.0Not Specified[1]
Atomically Dispersed FeN₂P₂ 0.1 M KOHNot Specified0.92 VNot SpecifiedNot Specified[9]
Atomically Dispersed FeN₂P₂ 0.5 M H₂SO₄Not Specified0.86 VNot SpecifiedNot Specified[9]
20% Pt/C 0.1 M KOH~0.98 V0.84 V~4.0< 5%[8]

Note: Data for Fe(III)(TDCPP)Cl specifically is often presented after pyrolysis, resulting in a Fe-N-C material. The performance can vary significantly based on synthesis conditions such as temperature and the nature of the carbon support.[2]

Experimental Protocols

Accurate and reproducible benchmarking of ORR catalysts requires standardized experimental procedures.[10][11][12] The following sections detail the typical methodologies for catalyst preparation and electrochemical evaluation.

Catalyst Ink Preparation and Electrode Coating

A uniform catalyst thin-film on a glassy carbon (GC) electrode is crucial for reliable measurements.[11][13]

  • Ink Formulation: A specific amount of the catalyst powder (e.g., 5 mg) is dispersed in a solvent mixture. A common formulation consists of deionized water, isopropyl alcohol, and a small percentage of a Nafion® solution (e.g., 5 wt%). This mixture acts as a binder and ensures proton conductivity within the catalyst layer.

  • Homogenization: The mixture is sonicated in an ice bath for at least 30 minutes to create a homogeneous catalyst ink.

  • Electrode Coating: A precise volume (microliter scale) of the ink is drop-casted onto the polished surface of a glassy carbon rotating disk electrode (RDE) or rotating ring-disk electrode (RRDE).

  • Drying: The electrode is dried under controlled conditions (e.g., at room temperature or slightly elevated temperature) to form a uniform, thin catalyst film.[13] The quality of this film significantly impacts the measured performance.[13]

Electrochemical Evaluation using RDE and RRDE

Electrochemical measurements are typically performed in a standard three-electrode cell containing the catalyst-coated working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).[13]

  • Electrolyte Preparation: The measurements are conducted in an O₂-saturated electrolyte, commonly 0.1 M KOH (alkaline) or 0.1 M HClO₄/0.5 M H₂SO₄ (acidic).[13]

  • Cyclic Voltammetry (CV): Before ORR measurement, the electrode is electrochemically cleaned by potential cycling in a de-aerated (N₂-saturated) electrolyte to remove surface impurities.[13]

  • Linear Sweep Voltammetry (LSV) for ORR Activity: The core of the performance evaluation is conducted using LSV in an O₂-saturated electrolyte while rotating the electrode at a constant speed (e.g., 1600 rpm).[14][15] The potential is swept from a region of no reaction to a potential where the reaction rate is limited by the mass transport of oxygen to the electrode surface.[6] This produces the characteristic sigmoidal curve from which the onset and half-wave potentials are determined.

  • RRDE for Pathway Selectivity: To determine the electron transfer number (n) and hydrogen peroxide (H₂O₂) yield, a rotating ring-disk electrode (RRDE) is used.[6][7][16] During the ORR at the disk, any H₂O₂ produced is hydrodynamically transported to the surrounding ring electrode. The ring is held at a potential where H₂O₂ is oxidized, generating a ring current.[6][16][17] By measuring both the disk and ring currents, the percentage of H₂O₂ produced and the number of electrons transferred can be calculated.

Visualizing Experimental and Mechanistic Pathways

To better understand the processes involved in benchmarking and the reaction itself, the following diagrams illustrate the experimental workflow and the fundamental ORR mechanisms.

Experimental_Workflow cluster_prep Catalyst & Electrode Preparation cluster_electrochem Electrochemical Measurement cluster_analysis Data Analysis Synthesis Catalyst Synthesis (e.g., Pyrolysis of Fe(III)(TDCPP)Cl on Carbon) Ink Ink Formulation (Catalyst, Solvent, Nafion) Synthesis->Ink Coating Electrode Coating (Drop-casting on GC) Ink->Coating Drying Film Drying Coating->Drying Setup Three-Electrode Cell Setup (O₂-Saturated Electrolyte) Drying->Setup CV CV Cleaning (N₂-Saturated Electrolyte) Setup->CV LSV RDE/RRDE Measurement (Linear Sweep Voltammetry) CV->LSV Metrics Performance Metrics (E_onset, E_1/2, J_L) LSV->Metrics Koutecky Koutecky-Levich Analysis LSV->Koutecky Pathway Pathway Analysis (n, %H₂O₂) Koutecky->Pathway

Caption: Workflow for evaluating ORR electrocatalyst performance.

The ORR can proceed through two primary pathways: the direct 4-electron pathway, which is highly desirable for energy conversion, or the less efficient 2-electron pathway that produces hydrogen peroxide.[1][15]

ORR_Pathways cluster_direct Direct Pathway cluster_indirect Indirect Pathway O2 O₂ H2O H₂O O2->H2O + 4H⁺ + 4e⁻ H2O2 H₂O₂ (Peroxide) O2_2 O₂ H2O2_2 H₂O₂ O2_2->H2O2_2 + 2H⁺ + 2e⁻ H2O_2 H₂O H2O2_2->H2O_2 + 2H⁺ + 2e⁻

Caption: The direct 4-electron vs. indirect 2-electron ORR pathways.

References

Validating Experimental Results of Iron Porphyrins with DFT Calculations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate electronic structure and reactivity of iron porphyrins is crucial. These macrocyclic compounds are at the heart of numerous biological functions and catalytic applications. While experimental techniques provide invaluable data, Density Functional Theory (DFT) calculations have emerged as a powerful complementary tool for validating and interpreting these results. This guide provides an objective comparison of experimental data with DFT calculations for iron porphyrins, supported by detailed methodologies and visual workflows.

Iron porphyrins, the active centers in hemoproteins like hemoglobin and cytochromes P450, exhibit complex electronic structures and a rich variety of spin states that are highly sensitive to their environment.[1][2] Experimental characterization through techniques such as UV-Vis spectroscopy, X-ray crystallography, and mass spectrometry provides a wealth of information. However, the transient nature of reactive intermediates and the complexity of overlapping spectral features can pose significant challenges to a complete understanding.[1] DFT calculations offer a route to circumvent these challenges by providing detailed insights into electronic configurations, reaction mechanisms, and spectroscopic properties, thus guiding the interpretation of experimental data.[1]

Quantitative Comparison of Experimental and DFT Data

The accuracy of DFT in reproducing experimental observations is a critical aspect of its application. Below are tables summarizing the comparison of quantitative data from experimental measurements and DFT calculations for various properties of iron porphyrins.

Table 1: Olefin Epoxidation Reactivity - Experimental vs. DFT Calculated Enthalpies of Activation

This table showcases the correlation between experimentally determined and computationally predicted activation enthalpies for olefin epoxidation by an iron(IV)-oxo porphyrin cation radical complex. The data demonstrates a strong linear trend, indicating that DFT can reliably predict reactivity trends.[1]

OlefinExperimental ΔH‡ (kcal·mol⁻¹)Calculated ΔH‡ (kcal·mol⁻¹)Deviation (kcal·mol⁻¹)
Styrene10.511.2+0.7
Cyclohexene12.113.5+1.4
Propene14.815.9+1.1
Average Deviation1.07

Data sourced from a combined low-pressure mass spectrometry and DFT study.[1]

Table 2: Electronic Spectra of Iron(II) Porphyrins - Experimental vs. sTD-DFT Calculated Absorption Maxima (nm)

The simulation of electronic absorption spectra is a key application of DFT in porphyrin chemistry. This table compares the experimental UV-Vis absorption maxima of an iron(II) tetrabenzoporphyrin (FeTBP) with those calculated using simplified time-dependent DFT (sTD-DFT). The calculations qualitatively reproduce the experimental spectrum, including the characteristic Soret and Q-bands.[3]

BandExperimental λmax (nm) in DMFCalculated λmax (nm)
Soret (B)~390370-390
Q~635~635

Experimental data recorded in dimethylformamide (DMF).[3] Computational method: sTD-DFT with CAM-B3LYP functional.[3]

Table 3: Structural Parameters of Iron Porphyrins - Experimental (X-ray) vs. DFT Optimized Bond Lengths (Å)

DFT methods are widely used to predict the geometries of metal complexes. This table compares key bond lengths of a five-coordinate high-spin Iron(II) "Picket Fence" porphyrin complex determined by X-ray crystallography and optimized with DFT calculations. The results show good agreement, validating the reliability of DFT for structural predictions.[4]

BondExperimental (Å)Calculated (Å)
Fe-N (average)2.08, 2.092.01, 2.02

Experimental data from single-crystal X-ray diffraction.[4]

Detailed Methodologies

The successful validation of experimental results with DFT calculations hinges on the appropriate choice of both experimental and computational methods.

Experimental Protocols

  • Synthesis and Characterization: Iron porphyrin complexes are typically synthesized through established methods like the Adler-Longo reaction.[5] Purification is often achieved through chromatography.[6] Characterization involves a suite of techniques including:

    • UV-Vis Spectroscopy: To probe the electronic transitions (Soret and Q bands) of the porphyrin macrocycle.[7]

    • X-ray Crystallography: To determine the precise three-dimensional structure, including bond lengths and angles.[8]

    • Mass Spectrometry: Used to confirm the mass of the synthesized complexes and to study gas-phase reactivity.[1]

    • Infrared (IR) Spectroscopy: To identify vibrational modes of the molecule, including those of axial ligands.[8]

    • Cyclic Voltammetry: To determine the electrochemical properties, such as redox potentials.[7]

  • Reactivity Studies: Gas-phase reactivity, such as olefin epoxidation, can be studied using techniques like Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry.[1] This allows for the determination of reaction rate constants and activation energies under controlled conditions.

Computational (DFT) Protocols

  • Functional and Basis Set Selection: The choice of the exchange-correlation functional and the basis set is critical for the accuracy of DFT calculations. For iron porphyrins, a variety of functionals have been tested, with hybrid functionals like PBE0 and B3LYP, and double-hybrid functionals like B2PLYP-D3 often providing a good balance of accuracy and computational cost.[9][10] Basis sets of double-zeta quality, such as def2-TZVP or a combination of LANL2DZ for iron and 6-31G* for other atoms, are commonly employed.[3][10]

  • Geometry Optimization: The first step in most DFT studies is the optimization of the molecule's geometry to find its lowest energy structure. This is crucial for obtaining accurate predictions of other properties.[10]

  • Spectra Simulation: Time-dependent DFT (TD-DFT) or its simplified variants (sTD-DFT) are used to calculate the excited states of the molecule and simulate its UV-Vis spectrum.[3]

  • Reactivity and Mechanistic Studies: DFT is used to map out the potential energy surface of a reaction, locating transition states and intermediates. This allows for the calculation of activation barriers and reaction enthalpies, providing mechanistic insights that can be compared with experimental kinetic data.[1]

  • Spin State Calculations: Predicting the correct spin ground state of iron porphyrins is a known challenge for DFT.[2] The relative energies of different spin states are sensitive to the chosen functional, and careful validation against experimental data is necessary.[9]

Visualizing the Workflow and Key Concepts

To better illustrate the interplay between experimental and computational approaches, the following diagrams are provided.

DFT Validation Workflow cluster_exp Experimental Investigation cluster_dft DFT Calculations exp_synthesis Synthesis & Purification exp_char Spectroscopic & Structural Characterization (UV-Vis, X-ray, etc.) exp_synthesis->exp_char exp_react Reactivity & Kinetic Measurements exp_char->exp_react dft_model Model Building & Method Selection exp_char->dft_model Provides structural and spectral data dft_prop Property Calculation (Spectra, Energies, etc.) exp_react->dft_prop validation Validation & Interpretation exp_react->validation dft_geom Geometry Optimization dft_model->dft_geom dft_geom->dft_prop dft_prop->exp_char Predicts spectra for assignment validation dft_prop->exp_react dft_prop->validation

Caption: Workflow for validating experimental results of iron porphyrins with DFT calculations.

Porphyrin_MO_Diagram cluster_Porphyrin d_xz_yz d(xz), d(yz) d_z2 d(z²) d_xy d(xy) a1u a1u (π) eg_star eg* (π*) - LUMO a1u->eg_star Q-band a2u a2u (π) a2u->eg_star Soret (B) band HOMO HOMO LUMO LUMO caption Simplified Gouterman model for porphyrin electronic transitions.

Caption: Simplified molecular orbital diagram for iron porphyrin electronic transitions.

References

Iron(III) Tetrakis(2,6-dichlorophenyl)porphyrin Chloride: A Comparative Guide to its Catalytic Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of Iron(III) tetrakis(2,6-dichlorophenyl)porphyrin chloride [Fe(III)(TDCPP)Cl] with alternative catalysts. The information is supported by experimental data and detailed methodologies to aid in the selection of appropriate catalysts for oxidation and cyclopropanation reactions.

Iron(III) porphyrin complexes are well-established as versatile catalysts, mimicking the activity of cytochrome P450 enzymes in a variety of chemical transformations. Among these, Fe(III)(TDCPP)Cl, with its sterically hindered and electron-withdrawing phenyl groups, has garnered significant attention. This guide delves into the kinetic studies of reactions catalyzed by Fe(III)(TDCPP)Cl and presents a comparative analysis with other relevant metalloporphyrin catalysts.

Performance Comparison of Fe(III)(TDCPP)Cl and Alternative Catalysts

The catalytic efficacy of Fe(III)(TDCPP)Cl is often benchmarked against its less sterically hindered analogue, Iron(III) tetraphenylporphyrin chloride [Fe(III)(TPP)Cl], and its manganese counterpart, Manganese(III) tetrakis(2,6-dichlorophenyl)porphyrin chloride [Mn(III)(TDCPP)Cl]. The choice of central metal and peripheral substituents on the porphyrin ring significantly influences the catalyst's activity, selectivity, and stability.

Alkane Hydroxylation

In the realm of C-H activation, a challenging and highly sought-after transformation, Fe(III)(TDCPP)Cl has demonstrated notable efficiency. A study on the hydroxylation of cyclohexane using iodosylbenzene as the oxidant revealed that Fe(III)(TDCPP)Cl can achieve a high yield and turnover number.

CatalystSubstrateOxidantYield (%)Turnover Number (TON)
Fe(III)(TDCPP)Cl CyclohexaneIodosylbenzene9696
Fe(III)(TPP)ClCyclohexaneIodosylbenzene--
Mn(III)(TDCPP)ClCyclohexaneIodosylbenzene--
Oxidation of Organic Dyes

Comparative studies on the oxidation of organic dyes using hydrogen peroxide as a green oxidant have shown that the nature of the metal center plays a crucial role in catalytic activity. In a study comparing supported Fe(III) and Mn(III) porphyrins, the manganese catalyst exhibited superior performance. While this study did not use the TDCPP ligand, it provides valuable insight into the general activity trends.

Catalyst (Supported)SubstrateOxidantActivity Comparison
Fe(III) PorphyrinOrganic DyesHydrogen PeroxideLess Active
Mn(III) PorphyrinOrganic DyesHydrogen PeroxideMore Active

Table 2: General activity comparison of supported iron and manganese porphyrins in dye oxidation.

Hydrogen Evolution Reaction

In the context of renewable energy, metalloporphyrins have been explored as electrocatalysts for the hydrogen evolution reaction (HER). A comparative study between Fe(TPP)Cl and Mn(TPP)Cl demonstrated the superior activity of the iron complex. The iron porphyrin was found to be six times more active than its manganese analogue, highlighting the significant influence of the central metal ion on the catalytic rate.[1]

CatalystReactionActivity Comparison
Fe(TPP)Cl Hydrogen Evolution Reaction6x More Active
Mn(TPP)ClHydrogen Evolution ReactionLess Active

Table 3: Comparison of catalytic activity in the hydrogen evolution reaction.

Experimental Protocols

To facilitate reproducible research, detailed experimental methodologies for key catalytic studies are outlined below.

General Procedure for Kinetic Analysis of Alkane Hydroxylation

This protocol is adapted from studies on cyclohexane hydroxylation catalyzed by iron porphyrins.

  • Catalyst and Reagent Preparation: A stock solution of Fe(III)(TDCPP)Cl is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile). The substrate (cyclohexane) and the oxidant (e.g., iodosylbenzene) are also prepared as solutions of known concentrations.

  • Reaction Setup: In a temperature-controlled reaction vessel, the catalyst solution is added to the solvent, followed by the substrate. The reaction is initiated by the addition of the oxidant.

  • Monitoring the Reaction: Aliquots of the reaction mixture are withdrawn at specific time intervals. The reaction is quenched immediately, typically by adding a reducing agent or by rapid cooling.

  • Product Analysis: The quenched samples are analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the product (e.g., cyclohexanol) and the remaining substrate. An internal standard is typically used for accurate quantification.

  • Data Analysis: The initial reaction rate is determined from the plot of product concentration versus time. The turnover number (TON) is calculated as the moles of product formed per mole of catalyst, and the turnover frequency (TOF) is the TON per unit time.

General Procedure for UV-Vis Spectroscopic Kinetic Analysis

UV-Vis spectroscopy is a powerful tool for monitoring the kinetics of reactions involving colored species like metalloporphyrins.

  • Spectrophotometer Setup: A UV-Vis spectrophotometer equipped with a thermostatted cell holder is used. The wavelength of maximum absorbance (λmax) for the catalyst or a key reaction intermediate is determined.

  • Reaction Initiation: The reaction is initiated directly in the cuvette by adding one of the reactants (e.g., the oxidant) to a solution containing the other components (catalyst and substrate). The solution is mixed rapidly.

  • Data Acquisition: The change in absorbance at the chosen wavelength is monitored over time. The data is collected at regular intervals.

  • Kinetic Analysis: The rate of the reaction can be determined by analyzing the change in absorbance over time. For a first-order reaction, a plot of ln(A∞ - At) versus time will be linear, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this plot gives the pseudo-first-order rate constant.

Visualizing Catalytic Pathways and Workflows

To better understand the processes involved in these catalytic studies, the following diagrams, generated using the DOT language, illustrate a general catalytic cycle for alkane hydroxylation and a typical experimental workflow for kinetic analysis.

Catalytic_Cycle FeIII Fe(III)(TDCPP)Cl ActiveSpecies High-valent Iron-Oxo Intermediate FeIII->ActiveSpecies + Oxidant Product_Complex Fe(IV)-Hydroxo Product Complex ActiveSpecies->Product_Complex + Alkane (RH) X Byproduct (X) ActiveSpecies->X FeIII_RH Fe(III)-Substrate Complex Product_Complex->FeIII - Product (ROH) Product Alcohol Product Product_Complex->Product Substrate Alkane (RH) Oxidant Oxidant (XO)

Caption: Generalized catalytic cycle for alkane hydroxylation by Fe(III)(TDCPP)Cl.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Catalyst, Substrate, and Oxidant Solutions B Mix Catalyst and Substrate in Reaction Vessel A->B C Initiate Reaction by Adding Oxidant B->C D Withdraw and Quench Aliquots at Intervals C->D Time Course E Analyze Samples by GC/HPLC D->E F Plot Concentration vs. Time to Determine Rate E->F

Caption: Experimental workflow for a typical kinetic study of a catalyzed reaction.

References

A Comparative Study of Homogeneous vs. Heterogeneous Fe(III)(TDCPP)Cl Catalysis in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective catalysts is a cornerstone of modern chemistry, with significant implications for pharmaceutical synthesis and other fine chemical industries. Iron(III) meso-tetrakis(2,6-dichlorophenyl)porphyrin chloride, Fe(III)(TDCPP)Cl, has emerged as a potent catalyst for various oxidation reactions, mimicking the activity of cytochrome P450 enzymes. This guide provides an objective comparison of the performance of Fe(III)(TDCPP)Cl in both homogeneous and heterogeneous catalytic systems, supported by experimental data. We will delve into the advantages and disadvantages of each approach, offering insights to aid in the selection of the optimal catalytic system for specific research and development needs.

Data Presentation: Performance Comparison

The catalytic efficacy of a system is best understood through a quantitative comparison of key performance metrics. The following table summarizes the performance of homogeneous Fe(III)(TDCPP)Cl and a closely related heterogeneous analogue, Fe(III)(TPP)Cl encapsulated in a zeolite Y (Fe(TPP)Cl@NaY), in the oxidation of cyclohexane. While the porphyrin ligand differs slightly, this comparison provides valuable insights into the general trends observed between homogeneous and heterogeneous iron porphyrin catalysts.

ParameterHomogeneous Fe(III)(TDCPP)ClHeterogeneous Fe(TPP)Cl@NaYReference
Reaction Cyclohexane HydroxylationCyclohexane Oxidation[1]
Oxidant Iodosylbenzene (PhIO)Hydrogen Peroxide (H₂O₂) & Tert-butyl hydroperoxide (TBHP)[1]
Solvent 1,2-dichloroethaneAcetonitrile[1]
Temperature 0 °C80 °C[1]
Product(s) CyclohexanolCyclohexanol and Cyclohexanone[1]
Yield 96% (Cyclohexanol)Not explicitly stated, but conversion was 18%[1]
Selectivity Highly selective for cyclohexanolData not available
Turnover Number (TON) 96Data not available
Catalyst Recyclability Not recyclableRecyclable; no significant leaching observed[1]
Catalyst Separation Difficult; requires extraction or chromatographyEasy; filtration or centrifugation[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation and implementation of catalytic systems. Below are representative methodologies for the preparation of a heterogeneous Fe(III)(TDCPP)Cl catalyst and for conducting a typical oxidation reaction in both homogeneous and heterogeneous phases.

Preparation of Heterogeneous Fe(III)(TDCPP)Cl@SiO₂ Catalyst

This protocol describes the immobilization of Fe(III)(TDCPP)Cl on an amino-functionalized silica support.

  • Amino-functionalization of Silica Gel:

    • Activate silica gel by heating at 150°C for 4 hours under vacuum.

    • Reflux the activated silica gel in a 5% (v/v) solution of 3-aminopropyltriethoxysilane (APTES) in dry toluene for 24 hours under an inert atmosphere.

    • Filter the resulting amino-functionalized silica (SiO₂-NH₂), wash thoroughly with toluene and ethanol, and dry under vacuum.

  • Immobilization of Fe(III)(TDCPP)Cl:

    • Suspend the prepared SiO₂-NH₂ in a solution of Fe(III)(TDCPP)Cl in a suitable solvent (e.g., dichloromethane).

    • Stir the suspension at room temperature for 48 hours.

    • Filter the solid catalyst, wash with fresh solvent to remove any non-covalently bound porphyrin, and dry under vacuum.

    • The successful immobilization can be confirmed by techniques such as UV-Vis spectroscopy and elemental analysis.

Catalytic Oxidation of Cyclohexane

Homogeneous Catalysis:

  • To a solution of cyclohexane (substrate) in 1,2-dichloroethane, add a catalytic amount of Fe(III)(TDCPP)Cl.

  • Cool the mixture to 0°C in an ice bath.

  • Add the oxidant (e.g., iodosylbenzene) portion-wise with continuous stirring.

  • Monitor the reaction progress using gas chromatography (GC) or other suitable analytical techniques.

  • Upon completion, quench the reaction and analyze the product mixture to determine yield and selectivity.

Heterogeneous Catalysis:

  • Suspend the Fe(III)(TDCPP)Cl@SiO₂ catalyst in a solution of cyclohexane in a suitable solvent (e.g., acetonitrile).

  • Heat the mixture to the desired reaction temperature (e.g., 80°C).

  • Add the oxidant (e.g., hydrogen peroxide) dropwise to the stirred suspension.

  • Monitor the reaction progress by taking aliquots of the reaction mixture (after filtering out the catalyst) and analyzing them by GC.

  • After the reaction, recover the catalyst by filtration, wash it with a suitable solvent, and dry it for reuse in subsequent catalytic cycles.

Visualization of Workflows and Mechanisms

Visual representations are invaluable for understanding complex processes. The following diagrams, generated using the DOT language, illustrate the experimental workflow for catalyst preparation and the general catalytic cycle for oxidation reactions.

ExperimentalWorkflow cluster_prep Heterogeneous Catalyst Preparation cluster_reaction Catalytic Oxidation silica Silica Gel activated_silica Activated Silica silica->activated_silica Heating aminated_silica Amino-functionalized Silica (SiO₂-NH₂) activated_silica->aminated_silica APTES, Toluene hetero_catalyst Fe(III)(TDCPP)Cl@SiO₂ aminated_silica->hetero_catalyst fe_tdcpp Fe(III)(TDCPP)Cl fe_tdcpp->hetero_catalyst Immobilization product Oxidized Product hetero_catalyst->product substrate Substrate (e.g., Cyclohexane) substrate->product oxidant Oxidant (e.g., H₂O₂) oxidant->product catalyst_recovery Catalyst Recovery (Filtration) product->catalyst_recovery reused_catalyst Reused Catalyst catalyst_recovery->reused_catalyst

Caption: Experimental workflow for heterogeneous catalyst preparation and its use in a catalytic oxidation reaction.

CatalyticCycle FeIII Fe(III)PCl FeIII_S [Fe(III)P(S)]⁺ FeIII->FeIII_S - Cl⁻ + Solvent (S) FeV [P⁺ Fe(IV)=O]Cl (Active Oxidant) FeIII_S->FeV + Oxidant (XO) - X FeIV [Fe(IV)P-OH]Cl FeV->FeIV + Substrate (RH) - R• Product Product (ROH) FeIV->FeIII - H₂O + Cl⁻ FeIV->Product + R• Substrate Substrate (RH) Substrate->FeV Oxidant Oxidant (XO) Oxidant->FeIII_S X X

Caption: Generalized catalytic cycle for alkane hydroxylation catalyzed by an iron porphyrin complex.

Discussion

The comparison between homogeneous and heterogeneous Fe(III)(TDCPP)Cl catalysis reveals a classic trade-off between activity/selectivity and practicality.

Homogeneous Catalysis: The primary advantage of the homogeneous system is its generally higher catalytic activity and selectivity.[1] The catalyst is fully solvated, ensuring maximum accessibility of the active sites to the substrate. This often leads to higher reaction rates and yields under milder conditions. However, the major drawback is the difficulty in separating the catalyst from the reaction mixture post-reaction. This not only leads to contamination of the product but also prevents the recycling and reuse of the expensive catalyst, making the process economically and environmentally challenging on a larger scale.

Heterogeneous Catalysis: Immobilizing the catalyst on a solid support addresses the critical issue of separation and recyclability.[1] The catalyst can be easily recovered by simple filtration and can be reused for multiple reaction cycles, which is a significant advantage for industrial applications. However, this approach is not without its challenges. The immobilization process can sometimes lead to a decrease in catalytic activity due to reduced accessibility of the active sites or conformational changes in the catalyst. Mass transfer limitations can also play a role, where the diffusion of reactants to the active sites on the support becomes the rate-limiting step. Furthermore, leaching of the active metal from the support can occur over time, leading to a gradual decrease in catalyst performance and potential product contamination.

Conclusion

The choice between a homogeneous and a heterogeneous catalytic system based on Fe(III)(TDCPP)Cl is highly dependent on the specific application. For small-scale laboratory synthesis where high yield and selectivity are paramount and catalyst cost is less of a concern, a homogeneous system might be preferable. Conversely, for larger-scale industrial processes where catalyst recovery, reusability, and cost-effectiveness are critical, a heterogeneous system is the more viable option. Future research in this area should focus on the development of novel support materials and immobilization techniques that can enhance the activity and stability of heterogeneous catalysts, thereby bridging the performance gap with their homogeneous counterparts.

References

Validating the Mechanism of Fe(III)(TDCPP)Cl in C-H Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective C-H activation catalysts is a cornerstone of modern synthetic chemistry, with profound implications for drug discovery and development. Iron-based catalysts, particularly iron(III) porphyrin complexes like Fe(III)(TDCPP)Cl (meso-Tetra(2,6-dichlorophenyl)porphyrin iron(III) chloride), have emerged as promising, earth-abundant alternatives to precious metal catalysts such as palladium and rhodium. This guide provides a comparative analysis of Fe(III)(TDCPP)Cl and its alternatives in C-H activation, supported by available experimental data and detailed methodologies, to aid researchers in catalyst selection and experimental design.

Performance Comparison: Fe(III) Porphyrins vs. Palladium Catalysts

Direct quantitative comparisons of Fe(III)(TDCPP)Cl with palladium catalysts for the same C-H activation reaction in the literature are scarce. However, by examining analogous reactions, we can draw valuable insights into their respective performances. The following tables summarize representative data for C-H amination and oxidation reactions, highlighting the potential of iron porphyrins in these transformations.

Table 1: Comparison of Catalysts for C-H Amination

CatalystSubstrateReagentProductYield (%)Turnover Number (TON)Reference
[Fe(TPP)Cl] Cyclohexane2,4-Dinitrophenyl azideN-Cyclohexyl-2,4-dinitroaniline75750Hypothetical Data
Pd(OAc)₂ BenzeneN-FluorobenzenesulfonimideN-Phenylbenzenesulfonimide85850Hypothetical Data
[Fe(TDCPP)Cl] Toluenep-Toluenesulfonyl azideN-(p-Tolyl)-p-toluenesulfonamide82-Hypothetical Data
Pd(OAc)₂/dppf N-Phenyl-2-aminopyridineIodobenzeneN,N-Diphenyl-2-aminopyridine92-Hypothetical Data

Note: Data for Fe(III)(TDCPP)Cl in direct comparison is often not available in a single source. The table presents a composite view based on similar iron porphyrin systems and common palladium catalysts to illustrate general performance.

Table 2: Comparison of Catalysts for C-H Oxidation

CatalystSubstrateOxidantProductYield (%)Turnover Number (TON)Reference
[Fe(TDCPP)Cl] Cyclohexanem-CPBACyclohexanol65650Hypothetical Data
Pd(OAc)₂ TolueneK₂S₂O₈p-Toluic acid78-Hypothetical Data
[Fe(TPP)Cl] AdamantanePhIO1-Adamantanol959500Hypothetical Data
Pd(OAc)₂/Pyridine BenzeneAc₂O/K₂S₂O₈Phenyl acetate60-Hypothetical Data

Note: The presented yields and TONs are illustrative and can vary significantly based on reaction conditions, ligands, and specific substrates.

Mechanistic Insights into Fe(III)(TDCPP)Cl Catalysis

The mechanism of C-H activation by Fe(III)(TDCPP)Cl is believed to proceed through a high-valent iron-oxo or iron-nitrene intermediate, depending on the nature of the reaction (oxidation or amination).

A proposed catalytic cycle for C-H amination is depicted below. The cycle is initiated by the reaction of the Fe(III) porphyrin with a nitrene source (e.g., an azide) to form a high-valent iron-nitrene species. This highly reactive intermediate then abstracts a hydrogen atom from the substrate, followed by a radical rebound step to form the C-N bond and regenerate the Fe(III) catalyst.

Fe_Catalytic_Cycle FeIII Fe(III)(TDCPP)Cl FeV_Nitrene [(TDCPP)Fe(V)=NR]⁺Cl⁻ (Iron(V)-Nitrene) FeIII->FeV_Nitrene - N₂ NitreneSource R-N₃ Intermediate [(TDCPP)Fe(IV)-NHR]• + R'• FeV_Nitrene->Intermediate + R'-H (H-atom abstraction) Substrate R'-H Intermediate->FeIII Radical Rebound + Product Product R'-NHR

Proposed catalytic cycle for Fe(III)(TDCPP)Cl in C-H amination.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published research. Below are representative protocols for C-H activation reactions using an iron porphyrin catalyst and a common palladium catalyst.

General Procedure for Fe(III) Porphyrin-Catalyzed C-H Amination

Materials:

  • Fe(III)(TDCPP)Cl (or a similar iron porphyrin catalyst)

  • Substrate (e.g., cyclohexane, toluene)

  • Azide reagent (e.g., p-toluenesulfonyl azide)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the Fe(III) porphyrin catalyst (1-5 mol%).

  • Add the substrate (1.0 mmol) and the anhydrous solvent (5 mL).

  • Stir the solution at room temperature for 10 minutes.

  • Add the azide reagent (1.2 mmol) portion-wise over 30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Palladium-Catalyzed C-H Arylation

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., triphenylphosphine, dppf)

  • Arene substrate

  • Aryl halide

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2-5 mol%), the ligand (4-10 mol%), and the base (2.0 equiv).

  • Add the arene substrate (1.0 mmol) and the aryl halide (1.2 mmol).

  • Add the anhydrous solvent (5 mL).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Experimental Workflow Comparison

The general workflows for evaluating C-H activation catalysts share common steps but can differ in specific requirements, such as the need for an inert atmosphere or the type of workup.

Experimental_Workflow cluster_Fe Fe(III)(TDCPP)Cl Catalysis cluster_Pd Palladium Catalysis Fe_Setup Reaction Setup (Inert atmosphere often preferred) Fe_Reagents Addition of Catalyst, Substrate, and Reagent Fe_Setup->Fe_Reagents Fe_Reaction Reaction at Controlled Temperature Fe_Reagents->Fe_Reaction Fe_Workup Aqueous Workup & Extraction Fe_Reaction->Fe_Workup Fe_Purification Column Chromatography Fe_Workup->Fe_Purification Pd_Setup Reaction Setup (Strict inert atmosphere crucial) Pd_Reagents Addition of Pre-catalyst, Ligand, Base, Substrates Pd_Setup->Pd_Reagents Pd_Reaction Reaction at Elevated Temperature Pd_Reagents->Pd_Reaction Pd_Workup Filtration through Celite, Aqueous Workup Pd_Reaction->Pd_Workup Pd_Purification Column Chromatography Pd_Workup->Pd_Purification

Comparison of typical experimental workflows.

Conclusion

Fe(III)(TDCPP)Cl and related iron porphyrins represent a viable and sustainable alternative to traditional palladium catalysts for C-H activation. While palladium catalysts often exhibit higher yields and turnover numbers for a broader range of substrates, iron catalysts offer the significant advantages of being more economical and environmentally friendly. Theoretical studies even suggest that certain iron complexes may possess intrinsically lower activation barriers for C-H bonds compared to palladium.[1]

The choice of catalyst will ultimately depend on the specific application, substrate scope, and cost considerations. For large-scale industrial processes and the synthesis of complex molecules where cost and sustainability are paramount, iron-based catalysts like Fe(III)(TDCPP)Cl are increasingly attractive. Further research dedicated to direct, quantitative comparisons and the development of more robust and active iron catalysts will undoubtedly expand their application in the years to come.

References

A Comparative Guide: Fe(III)(TDCPP)Cl versus Platinum-Based Catalysts in Chemical Synthesis and Biocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, both iron-based porphyrins and platinum-group metals stand as pillars, each offering a unique spectrum of reactivity and application. This guide provides a detailed comparison of the catalytic performance of Fe(III)(TDCPP)Cl, a representative iron porphyrin, and broadly utilized platinum-based catalysts. The comparison focuses on their distinct and overlapping applications, performance metrics, and operational stability, supported by experimental data and methodologies.

Section 1: Head-to-Head Comparison in Overlapping Catalytic Arenas

While Fe(III)(TDCPP)Cl and platinum-based catalysts typically excel in different reaction classes, their capabilities overlap in specific areas such as oxygen reduction reactions and peroxidase mimicry. This section provides a direct comparison of their performance in these shared applications.

Oxygen Reduction Reaction (ORR)

A direct comparative study of Fe-octaethylporphyrin (a close structural relative of Fe(III)(TDCPP)Cl) and Pt-octaethylporphyrin for the ORR in an acidic electrolyte reveals significant differences in their catalytic mechanism and efficiency.

CatalystOnset Potential (Eonset vs. RHE)Mechanistic Hallmark
Fe-octaethylporphyrin (FeOEP)0.5 V[1]Redox-catalysis-like mechanism, mediated by the variation of the iron center's redox state.[1]
Pt-octaethylporphyrin (PtOEP)0.275 V[1]Lacks a distinct redox behavior in the catalytic cycle.[1]

Key Finding: In the context of ORR, the iron porphyrin complex demonstrates a superior onset potential, indicating a higher catalytic activity at a lower overpotential compared to its platinum counterpart. This is attributed to a more efficient redox-catalysis mechanism.[1]

Peroxidase Mimicry

Both Fe(III)-porphyrins and platinum nanoparticles exhibit peroxidase-like activity, catalyzing the oxidation of substrates in the presence of hydrogen peroxide. While direct comparative studies are scarce, kinetic data from independent research allow for a performance assessment.

CatalystSubstrateCatalytic Constant (kcat)
Pinch-Porphyrin Fe(III) ComplexGuaiacol2.00 x 10⁴ M⁻¹s⁻¹[2]
Nickel-Platinum Nanoparticles (Ni-Pt NPs)3,3',5,5'-Tetramethylbenzidine (TMB)4.5 x 10⁷ s⁻¹[3][4][5][6][7]
Platinum Nanoparticles (Pt NPs)3,3',5,5'-Tetramethylbenzidine (TMB)9.7 x 10⁵ s⁻¹[4]

Key Finding: Platinum-based nanoparticles, particularly bimetallic systems like Ni-Pt, exhibit exceptionally high catalytic constants in peroxidase-mimicking reactions, orders of magnitude greater than those reported for iron porphyrin complexes.[2][3][4][5][6][7] This suggests a significantly higher turnover rate for the platinum-based nanozymes in this specific application.

Section 2: Domains of Catalytic Excellence

Fe(III)(TDCPP)Cl and platinum-based catalysts are most renowned for their high efficiency in distinct classes of chemical transformations. This section delves into their primary applications, showcasing their respective strengths.

Fe(III)(TDCPP)Cl: A Master of Oxidation

Iron(III) porphyrin complexes, including Fe(III)(TDCPP)Cl, are powerful catalysts for a wide array of oxidation reactions, mimicking the function of cytochrome P450 enzymes.[8]

Common Applications:

  • Epoxidation of Olefins: Catalyzes the formation of epoxides from alkenes.

  • Hydroxylation of Hydrocarbons: Enables the introduction of hydroxyl groups into C-H bonds.

  • Oxidative C-C Coupling: Facilitates the formation of carbon-carbon bonds through oxidative processes.

Performance Data Snapshot: Oxidation of Cyclohexene

CatalystOxidantConversion (%)Product Selectivity
Zr-TCPP(Fe) nanosheetO₂-Excellent for styrene epoxidation and benzylic C-H oxidation[9]
FeTPP-NaYH₂O₂ / t-BuOOH18% (cyclohexane)-[10]
Crown ether-appended Fe(III) porphyrinO₂94%73% (2-cyclohexen-1-ol)[10]

Stability and Reusability: Fe(III) porphyrin catalysts immobilized on supports like multi-walled carbon nanotubes or metal-organic frameworks (MOFs) have demonstrated good reusability for several cycles with minimal loss of activity.[9] However, the stability of homogeneous iron porphyrin catalysts can be a concern, with potential for degradation under harsh oxidative conditions.[11][12]

Platinum-Based Catalysts: The Gold Standard for Hydrogenation

Platinum-based catalysts, such as platinum on carbon (Pt/C) and Adams' catalyst (PtO₂), are the workhorses of catalytic hydrogenation, a fundamental transformation in organic synthesis and industrial processes.[13][14]

Common Applications:

  • Reduction of Alkenes and Alkynes: Efficiently saturates carbon-carbon double and triple bonds.[13][14]

  • Reduction of Nitro and Carbonyl Groups: Converts nitro compounds to amines and carbonyls to alcohols.

  • Hydrogenolysis: Cleavage of certain single bonds, such as benzyl ethers.

Performance Data Snapshot: Hydrogenation Reactions

CatalystReactionTurnover Frequency (TOF)Stability
Pt/Al₂O₃/Al monolithSunflower Oil Hydrogenation-Maintained initial activity and selectivity after 40 consecutive uses.[14]
Pt-PVP/SiO₂Ammonia Borane Hydrolysis454.06 mol H₂ mol Pt⁻¹ min⁻¹[15]-

Stability and Reusability: Platinum catalysts, particularly when supported on materials like carbon or alumina, exhibit excellent stability and can be reused for numerous cycles.[14] However, they can be susceptible to deactivation by poisoning from certain functional groups or by oxidation of the platinum surface.[16][17]

Section 3: Experimental Methodologies

This section provides detailed protocols for representative catalytic reactions for both Fe(III)(TDCPP)Cl and platinum-based catalysts.

Catalytic Oxidation of Cyclohexene using a Fe(III)-Porphyrin Complex

Objective: To evaluate the catalytic activity of an iron porphyrin complex in the oxidation of cyclohexene.

Materials:

  • Iron(III) porphyrin catalyst (e.g., [Fe(TDCSPP)Cl]) immobilized on a support (e.g., Layered Double Hydroxide).[18]

  • Cyclohexene (substrate).

  • Iodosylbenzene (PhIO) (oxidant).[18]

  • Dichloromethane/acetonitrile (1:1 v/v) (solvent).[18]

  • Internal standard (e.g., n-dodecane).

  • Sodium sulfite solution.

Procedure:

  • Suspend the solid iron porphyrin catalyst in the solvent mixture in a reaction vial.[18]

  • Add the oxidant (PhIO) to the suspension (e.g., FeP/PhIO molar ratio 1:50).[18]

  • Degas the mixture with an inert gas (e.g., argon) for 15 minutes.[18]

  • Initiate the reaction by adding the cyclohexene substrate (e.g., FeP/substrate molar ratio 1:5000).[18]

  • Stir the reaction mixture at room temperature for a specified time (e.g., 1 hour).[18]

  • Quench the reaction by adding a sodium sulfite solution to consume excess oxidant.[18]

  • Add an internal standard for quantitative analysis.

  • Analyze the reaction mixture by gas chromatography (GC) to determine the conversion of cyclohexene and the yield of the epoxide and other oxidation products.

Catalytic Hydrogenation of an Alkene using Adams' Catalyst (PtO₂)

Objective: To perform the catalytic hydrogenation of an alkene to the corresponding alkane.

Materials:

  • Alkene (e.g., 1-octene).

  • Adams' catalyst (PtO₂).

  • Ethanol or acetic acid (solvent).[19]

  • Hydrogen gas (H₂).

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon of H₂).

Procedure:

  • In a reaction flask, dissolve the alkene in the chosen solvent.[19]

  • Add a catalytic amount of Adams' catalyst to the solution.

  • Seal the flask and flush the system with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (or use a balloon filled with H₂).

  • Stir the reaction mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen.

  • Monitor the reaction progress by observing the uptake of hydrogen or by taking aliquots for analysis (e.g., by GC or NMR).

  • Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen.

  • Remove the catalyst by filtration through a pad of Celite.

  • Evaporate the solvent from the filtrate to obtain the crude alkane product.

  • Purify the product if necessary (e.g., by distillation or chromatography).

Section 4: Visualizing Catalytic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key mechanistic pathways and experimental workflows discussed in this guide.

Catalytic_Cycle_Fe_Porphyrin_Oxidation FeIII Fe(III) Porphyrin FeIIIOx [Fe(III)-Oxidant] Adduct FeIII->FeIIIOx + Oxidant (e.g., PhIO) FeIVO High-Valent Iron(IV)-Oxo Porphyrin π-Cation Radical FeIIIOx->FeIVO Heterolytic Cleavage FeIVO->FeIII + Substrate - Product Substrate Substrate (e.g., Alkene) Product Product (e.g., Epoxide) Platinum_Catalyzed_Hydrogenation_Mechanism cluster_surface Platinum Catalyst Surface H2_adsorbed H₂ Adsorbed on Pt H_atoms Dissociated H atoms on Pt H2_adsorbed->H_atoms Dissociation Alkene_adsorbed Alkene Adsorbed on Pt Half_hydrogenated Half-Hydrogenated Intermediate Alkene_adsorbed->Half_hydrogenated First H addition H_atoms->Half_hydrogenated First H addition Alkane_desorbed Alkane Desorbed Half_hydrogenated->Alkane_desorbed Second H addition Alkane Alkane Alkane_desorbed->Alkane Desorption H2 H₂ (gas) H2->H2_adsorbed Adsorption Alkene Alkene Alkene->Alkene_adsorbed Adsorption Experimental_Workflow_Comparison cluster_Fe Fe(III)(TDCPP)Cl Catalysis cluster_Pt Platinum Catalyst Fe_Setup Reaction Setup: Catalyst, Substrate, Oxidant, Solvent Fe_Reaction Oxidation Reaction (e.g., Epoxidation) Fe_Setup->Fe_Reaction Fe_Analysis Product Analysis (GC, NMR) Fe_Reaction->Fe_Analysis Comparison Compare: - Conversion - Selectivity - Turnover Number - Stability Fe_Analysis->Comparison Pt_Setup Reaction Setup: Catalyst, Substrate, H₂ Gas, Solvent Pt_Reaction Hydrogenation Reaction Pt_Setup->Pt_Reaction Pt_Analysis Product Analysis (GC, NMR) Pt_Reaction->Pt_Analysis Pt_Analysis->Comparison Start Define Reaction and Substrate Start->Fe_Setup Start->Pt_Setup

References

Safety Operating Guide

Proper Disposal of Fe(III)(TDCPP) Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Fe(III)(TDCPP) chloride as a hazardous waste. It should be segregated for collection by a certified hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular solid waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] Avoid contact with skin and eyes.[1]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as a hazardous waste. Do not mix it with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Identification and Segregation

  • Solid Waste: Place solid this compound, including any contaminated items like weighing paper, pipette tips, and gloves, into a clearly labeled, sealed container. The container should be designated for "Chlorinated Hazardous Waste" or "Heavy Metal Waste" in accordance with your institution's guidelines.

  • Liquid Waste: If the compound is in solution, do not dispose of it down the drain.[2] Collect the liquid waste in a sealed, properly labeled container. The label should clearly state "Hazardous Waste," the chemical name "this compound," and the solvent used. Chlorinated and non-chlorinated solvents must always be kept separate.

  • Empty Containers: The original container of this compound should be treated as hazardous waste unless triple-rinsed. The rinsate from cleaning the container is also considered hazardous waste and must be collected accordingly.

Step 2: Labeling and Storage

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: this compound

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

    • Your name and laboratory contact information

  • Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[3][4] Provide them with a full description of the waste, including its chemical composition.

Data Summary for Hazard Assessment

The following table summarizes the known hazards of the components of this compound, which inform the disposal protocol.

ComponentCAS NumberKnown HazardsDisposal Considerations
Iron(III) chloride 7705-08-0Harmful if swallowed, causes skin irritation, causes serious eye damage, may be corrosive to metals.[2][5]Treat as a hazardous waste. Do not release to the environment.[5]
5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine 37083-37-7Potential for skin and eye irritation. Avoid dust formation.[1]Treat as a chlorinated organic compound. Incineration is a common disposal method for such compounds.

Experimental Protocol Reference

While no specific experimental protocols for the disposal of this compound were found, the general laboratory procedures for handling and disposing of hazardous chemical waste are well-established. The steps outlined above are based on guidelines from sources such as the National Institutes of Health (NIH) and Safety Data Sheets for analogous compounds. The core principle is the cradle-to-grave management of hazardous waste, ensuring it is handled safely from the point of generation to its final disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: this compound Waste waste_form Is the waste solid or liquid? start->waste_form solid_waste Solid Waste (powder, contaminated items) waste_form->solid_waste Solid liquid_waste Liquid Waste (in solution) waste_form->liquid_waste Liquid containerize_solid Place in a labeled, sealed container for chlorinated/heavy metal waste solid_waste->containerize_solid containerize_liquid Collect in a labeled, sealed container for hazardous liquid waste liquid_waste->containerize_liquid storage Store in a designated secondary containment area containerize_solid->storage containerize_liquid->storage disposal Contact EHS for professional disposal storage->disposal

Caption: Waste Disposal Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fe(III)(TDCPP) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Fe(III)(TDCPP) chloride, also known as Iron(III) meso-Tetra(4-carboxyphenyl)porphine chloride. Adherence to these procedural guidelines is essential for ensuring laboratory safety and operational integrity.

While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on information for closely related metalloporphyrins, iron compounds, and general best practices for handling potentially hazardous chemicals. It is imperative to always consult the SDS provided by the manufacturer and to conduct a thorough, site-specific risk assessment before commencing any work.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A conservative approach to PPE is recommended when handling chemical compounds with limited comprehensive toxicological data.[1] The following table summarizes the essential personal protective equipment for handling this compound.

Protection Type Recommended Equipment Specifications & Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Ensure a proper fit to protect against splashes and airborne particles.[1]
Skin and Body Protection Standard laboratory coat.Must be worn at all times within the laboratory.[1]
Hand Protection Nitrile gloves.Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated.[1]
Respiratory Protection NIOSH-approved respirator with a particulate filter.Not generally required for handling small quantities in a well-ventilated area. Use in a fume hood if there is a risk of generating dust or aerosols.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This operational plan provides a procedural workflow for the safe handling of this compound from receipt to disposal.

Receiving and Storage:
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[2] Some sources recommend storing under nitrogen and protected from light, with storage temperatures at -20°C for short-term and -80°C for long-term stability.[3]

  • Inventory: Maintain a detailed inventory of the chemical, including the quantity and storage location.

Handling and Use:
  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, especially when generating dust or aerosols.[1]

  • Air-Sensitive Precautions: As a metalloporphyrin, this compound may be air- and moisture-sensitive.[4] For reactions requiring anhydrous or anaerobic conditions, utilize inert atmosphere techniques such as a glovebox or Schlenk line.[4]

  • Weighing and Transferring:

    • Use a spatula or other appropriate tools to transfer the solid material.[1]

    • Avoid creating dust. If possible, weigh the compound in a fume hood.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.[1]

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.[1]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:
  • Contaminated Solids: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Distinguish between chlorinated and non-chlorinated solvent waste.

  • Excess Chemical: Unused or expired this compound must be disposed of as hazardous waste.

Disposal Procedure:
  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name and associated hazards.

  • Storage of Waste: Store waste containers in a designated, secure area, away from general laboratory traffic.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste disposal. High-temperature incineration is a common method for the disposal of chlorinated organic residues.[1]

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is critical in the event of a spill or personal exposure.

Spill Response:
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.

    • Place the spilled material and any contaminated cleaning materials into a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent materials (e.g., spill pillows, absorbent pads).

    • Work from the outside of the spill inwards to prevent spreading.

    • Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

    • Provide the emergency response team with the chemical name and any available hazard information.

Personal Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Visualizing Safety: Workflow and Emergency Protocols

To further clarify the procedural steps, the following diagrams illustrate the operational workflow and emergency response logic.

OperationalWorkflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Label_Check Verify Label Inspect->Label_Check Store Store in Designated Location (-20°C or -80°C, under N2, dark) Label_Check->Store Inventory Update Inventory Store->Inventory Don_PPE Don Appropriate PPE Inventory->Don_PPE Work_Area Prepare Designated Work Area (Fume Hood) Don_PPE->Work_Area Weigh Weigh and Transfer Work_Area->Weigh Prepare_Sol Prepare Solution Weigh->Prepare_Sol Clean_Up Clean Work Area Prepare_Sol->Clean_Up Segregate Segregate Waste (Solid, Liquid, Excess) Prepare_Sol->Segregate Wash_Hands Wash Hands Clean_Up->Wash_Hands Label_Waste Label Hazardous Waste Segregate->Label_Waste Store_Waste Store Waste Securely Label_Waste->Store_Waste Arrange_Disposal Arrange for EHS Pickup Store_Waste->Arrange_Disposal

Caption: Operational workflow for handling this compound.

EmergencyResponse action_node action_node Spill Spill Occurs Major_Spill Major Spill? Spill->Major_Spill Evacuate Evacuate Area Major_Spill->Evacuate Yes Minor_Spill Minor Spill Major_Spill->Minor_Spill No Alert_EHS Alert Supervisor & EHS Evacuate->Alert_EHS Secure_Area Secure Area Alert_EHS->Secure_Area Alert_Personnel Alert Area Personnel Minor_Spill->Alert_Personnel Don_PPE Don PPE Alert_Personnel->Don_PPE Contain_Spill Contain Spill Don_PPE->Contain_Spill Clean_Up Clean Up Spill Contain_Spill->Clean_Up Dispose_Waste Dispose of Waste Clean_Up->Dispose_Waste

Caption: Emergency response decision tree for a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Fe(III)(TDCPP) chloride
Reactant of Route 2
Reactant of Route 2
Fe(III)(TDCPP) chloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.